molecular formula C7H4BrClF2 B1586194 3-Chloro-2,6-difluorobenzyl bromide CAS No. 261762-47-4

3-Chloro-2,6-difluorobenzyl bromide

Cat. No.: B1586194
CAS No.: 261762-47-4
M. Wt: 241.46 g/mol
InChI Key: SNOJSRMVFAKBEG-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrClF2 and its molecular weight is 241.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1-chloro-2,4-difluorobenzene
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InChI

InChI=1S/C7H4BrClF2/c8-3-4-6(10)2-1-5(9)7(4)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOJSRMVFAKBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378547
Record name 3-Chloro-2,6-difluorobenzyl bromide
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Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-47-4
Record name 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2,6-difluorobenzyl bromide
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Record name 261762-47-4
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Foundational & Exploratory

3-Chloro-2,6-difluorobenzyl bromide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide

Introduction

This compound is a highly functionalized aromatic halide that has emerged as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms ortho to the bromomethyl group and a chlorine atom meta to it—imparts specific reactivity and physicochemical properties that are highly sought after by researchers in medicinal chemistry and materials science. This trifunctional handle makes it an exceptionally versatile reagent for introducing a complex benzylic moiety into target molecules.

The strategic placement of halogens is a cornerstone of contemporary drug design, often used to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, this compound serves not merely as a linker, but as a value-added intermediate that can significantly influence the pharmacokinetic and pharmacodynamic profile of an active pharmaceutical ingredient (API). A notable example of its application is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV infection.[2]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the core chemical properties, synthesis, reactivity, applications, and safety protocols associated with this compound, offering field-proven insights to facilitate its effective and safe utilization in the laboratory.

Chemical Identity and Nomenclature

Accurate identification is paramount for regulatory compliance, safety, and experimental reproducibility. The compound is systematically named and cataloged under various identifiers.

IdentifierValue
Systematic (IUPAC) Name 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene
CAS Number 261762-47-4[3][4]
Molecular Formula C₇H₄BrClF₂[3][4]
Molecular Weight 241.46 g/mol [3][4]
Common Synonyms This compound; alpha-Bromo-3-chloro-2,6-difluorotoluene; 2,6-Difluoro-3-chlorobenzyl bromide[4][5]
InChI Key SNOJSRMVFAKBEG-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. The following data has been aggregated from various chemical suppliers and databases.

PropertyValueSource
Appearance White to off-white crystalline solid or powder
Boiling Point 222.9°C at 760 mmHg (Predicted)[4][6]
Density 1.733 g/cm³ (Predicted)[4][6]
Flash Point 88.6°C (Predicted)[4]
Refractive Index 1.548 (Predicted)[4][6]
Vapor Pressure 0.147 mmHg at 25°C[4]
LogP 3.51[4]
Sensitivity Lachrymatory[6]
Spectroscopic Profile
  • ¹H NMR: The spectrum would be characterized by a distinct singlet for the benzylic methylene protons (-CH₂Br), typically appearing downfield. The aromatic region would display a complex multiplet resulting from the single aromatic proton, with coupling to the adjacent fluorine atoms.

  • ¹³C NMR: Key signals would include the benzylic carbon, and multiple aromatic carbons exhibiting splitting patterns (doublets or triplets) due to C-F coupling.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and strong C-F, C-Cl, and C-Br stretching frequencies.

Synthesis and Reactivity

Manufacturing Protocol: Radical Bromination

The most common and industrially scalable synthesis of this compound involves the free-radical bromination of the corresponding toluene precursor, 3-chloro-2,6-difluorotoluene. This reaction is a classic example of benzylic halogenation.

Causality Behind Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine (Br₂) for benzylic brominations. It provides a low, constant concentration of Br₂ through reaction with trace HBr, minimizing side reactions such as aromatic bromination.

  • Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to initiate the radical chain reaction. AIBN is often chosen for its predictable decomposition kinetics and avoidance of side products associated with peroxide-based initiators.

  • Solvent: An inert, non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is used to dissolve the reactants without participating in the reaction.

  • Energy Source: The reaction is typically initiated by heat or UV light to promote the homolytic cleavage of the initiator.

G cluster_0 Toluene 3-Chloro-2,6-difluorotoluene Reaction Δ or hν (Heat or Light) Toluene->Reaction NBS NBS (N-Bromosuccinimide) NBS->Reaction AIBN AIBN (Initiator) AIBN->Reaction Solvent CCl₄ (Solvent) Solvent->Reaction Product This compound Reaction->Product Radical Bromination Succinimide Succinimide (byproduct) Reaction->Succinimide

Caption: General synthesis scheme for this compound.

A patent describes an alternative method using hydrobromic acid and hydrogen peroxide under photochemical conditions, presenting a potentially greener and more cost-effective route by avoiding traditional brominating agents and initiators.[9]

Core Reactivity

The primary utility of this compound stems from its nature as a potent electrophile. The C-Br bond at the benzylic position is polarized and relatively weak, making it an excellent leaving group in nucleophilic substitution reactions.

  • S_N_2 Reactions: It readily undergoes S_N_2 reactions with a wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This is the foundational reaction for its use as a building block.

  • Influence of Substituents: The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect, which can slightly destabilize the developing positive charge in an S_N_1-like transition state but has a lesser impact on the concerted S_N_2 pathway. These substituents are primarily incorporated for their downstream effects on the final molecule's properties.

Applications in Drug Development

The unique halogenation pattern makes this reagent a valuable tool for lead optimization in drug discovery. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, while the combination of halogens can fine-tune lipophilicity (LogP) to improve cell permeability and bioavailability.[1]

Case Study: Synthesis of Elvitegravir (HIV Integrase Inhibitor)

A prominent application of this compound is in the synthesis of Elvitegravir. In the patented synthesis, the reagent is used to alkylate a quinolone core structure.[2]

Workflow: Key Alkylation Step in Elvitegravir Synthesis

  • Preparation of the Nucleophile: The quinolone core, containing an acidic N-H or O-H group, is deprotonated with a suitable base (e.g., potassium carbonate, sodium hydride) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the corresponding anion.

  • Nucleophilic Attack: this compound is added to the reaction mixture. The nucleophilic anion attacks the electrophilic benzylic carbon.

  • Displacement and Product Formation: The bromide ion is displaced as the leaving group, forming a new C-N or C-O bond and coupling the complex benzyl group to the quinolone scaffold.

  • Work-up and Purification: The reaction is quenched, and the crude product is purified, typically by crystallization or column chromatography, to yield the advanced intermediate on the path to Elvitegravir.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Quinolone Quinolone Core (Nucleophile) Anion Quinolone Anion Quinolone->Anion + Base Base Base (e.g., K₂CO₃) Intermediate Elvitegravir Precursor Anion->Intermediate Reagent 3-Chloro-2,6-difluoro- benzyl bromide Reagent->Intermediate Byproduct Salt Byproduct (e.g., KBr) Intermediate->Byproduct

Caption: Role of the title compound in Elvitegravir synthesis.

This specific application underscores the compound's value, as the 3-chloro-2,6-difluorobenzyl moiety is an integral part of the final API's pharmacophore, essential for its binding to the HIV integrase enzyme.

Safety, Handling, and Storage

DANGER: this compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and is a lachrymator (a substance that irritates the eyes and causes tears).[6][10]

Hazard Identification
  • H314: Causes severe skin burns and eye damage.[4]

  • H318: Causes serious eye damage.[11]

  • H335: May cause respiratory irritation.[11]

Mandatory Handling Protocol
  • Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient airflow to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a full-face shield.[12]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. Ensure no skin is exposed.

    • Respiratory Protection: If there is a risk of inhalation despite engineering controls, use a properly fitted respirator with an appropriate cartridge.

  • Safe Handling Practices:

    • Avoid creating dust.[12]

    • Weigh and transfer the material carefully.

    • Keep the container tightly closed when not in use.

    • Wash hands thoroughly after handling.[12]

    • Have an emergency eyewash station and safety shower readily accessible.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10][12]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Storage

Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][12] The storage area should be designated for corrosive materials.

Conclusion

This compound is more than a simple organic halide; it is a sophisticated, high-value intermediate designed for the precise demands of modern chemical synthesis. Its well-defined reactivity as a potent alkylating agent, combined with the beneficial properties imparted by its unique polychlorofluorinated aromatic ring, makes it an indispensable tool for constructing complex molecular architectures. While its utility, particularly in the pharmaceutical sector, is significant, its hazardous and lachrymatory nature demands the utmost respect and adherence to stringent safety protocols. For the informed researcher, this compound offers a reliable and effective pathway to novel chemical entities with tailored biological and physical properties.

References

3-Chloro-2,6-difluorobenzyl bromide CAS number 261762-47-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide

This guide provides a comprehensive technical overview of this compound (CAS No. 261762-47-4), a critical building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, reactivity, applications, and safety protocols, offering field-proven insights into its practical use.

Introduction: A Versatile Halogenated Intermediate

This compound is a highly functionalized aromatic compound distinguished by its reactive bromomethyl group and a uniquely substituted phenyl ring. The presence of three halogen atoms—bromine, chlorine, and fluorine—imparts specific electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.[1] Its primary utility is found in the pharmaceutical industry, where the introduction of the 3-chloro-2,6-difluorobenzyl moiety can significantly influence a drug candidate's pharmacokinetic profile, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] This guide serves as a core reference for harnessing the synthetic potential of this key intermediate.

Physicochemical & Spectroscopic Profile

The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. A purity of ≥99.0% is typically required for synthetic applications.[4]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 261762-47-4 [5][6]
Molecular Formula C₇H₄BrClF₂ [5]
Molecular Weight 241.46 g/mol [4][5]
Boiling Point 222.9°C at 760 mmHg [4]
Density 1.733 g/cm³ [4]
Refractive Index 1.548 [4]
Flash Point 88.6°C [4]

| Vapor Pressure | 0.147 mmHg at 25°C |[4][7] |

Analytical Characterization: Standard quality control protocols for this compound involve a multi-technique approach to ensure structural integrity and purity.[4]

  • H-NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment and structural arrangement of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Verifies the molecular weight and purity by separating the compound from any impurities.

  • Infrared Spectroscopy (IR): The IR spectrum should be identical to that of a reference standard, confirming the presence of key functional groups.

  • HPLC (High-Performance Liquid Chromatography): The retention time of the main peak in the sample should match that of a standard preparation, providing a quantitative measure of purity.[4]

Synthesis and Mechanism

The synthesis of benzyl bromides from their corresponding toluenes is a cornerstone of organic synthesis. While traditional methods often employ N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN), these reagents can be costly and introduce impurities.[8] A more modern, cost-effective, and cleaner approach involves the use of hydrobromic acid and hydrogen peroxide, with photo-initiation.[8]

This method leverages a free-radical chain reaction initiated by light, which is a milder and more controlled alternative to chemical initiators.[8]

G cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product R1 3-Chloro-2,6-difluorotoluene P1 Reaction Vessel R1->P1 R2 Hydrobromic Acid (HBr) R2->P1 R3 Hydrogen Peroxide (H₂O₂) R3->P1 R4 Solvent (e.g., Dichloromethane) R4->P1 C1 Light Irradiation (Initiation) C1->P1 Initiates C2 Reflux Temperature C2->P1 P2 Workup (Washing & Drying) P1->P2 Reaction P3 Purification (Column Chromatography) P2->P3 Crude Product FP This compound P3->FP Purity ≥99.0%

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Photo-initiated Bromination

Causality: This protocol is adapted from established methods for benzylic bromination, prioritizing safety and cost-efficiency by replacing NBS with an in-situ bromine source.[8]

  • Vessel Preparation: In a four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 3-chloro-2,6-difluorotoluene (1.0 eq), hydrobromic acid (40%, 1.5 eq), and a suitable organic solvent like dichloromethane.

  • Initiation: Begin stirring and irradiate the mixture with a light source (e.g., a 1000W iodine-tungsten lamp). Heat the mixture to reflux. Rationale: Light provides the energy to initiate the homolytic cleavage of the bromine source, starting the free-radical chain reaction.

  • Reagent Addition: Slowly add hydrogen peroxide (30%, 2.0 eq) dropwise. The rate of addition should be controlled to maintain a steady reaction, often indicated by the fading of the red bromine color. Rationale: H₂O₂ oxidizes HBr to generate Br₂, which is the active brominating agent in the radical reaction.

  • Reaction Monitoring: Allow the reaction to proceed for 10-24 hours, monitoring the consumption of the starting material by Gas Chromatography (GC). The reaction is complete when the starting toluene is no longer detected.

  • Workup: Cool the reaction mixture. Wash the organic layer sequentially with a saturated sodium sulfite solution (to quench excess bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate. Rationale: This sequence removes unreacted reagents and byproducts, isolating the crude product.

  • Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with petroleum ether, to yield this compound with high purity.[8]

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophilic site, making the compound a potent alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions.

The presence of fluorine and chlorine on the aromatic ring is crucial. These electron-withdrawing groups can modulate the electronic density of the ring and influence reaction pathways.[1] Furthermore, incorporating fluorinated moieties is a well-established strategy in medicinal chemistry to enhance drug properties.[2][3]

Key Applications: This compound and its structural analogs are pivotal intermediates in synthesizing a variety of pharmaceuticals:

  • Anticonvulsants: The related 2,6-difluorobenzyl bromide is a key starting material for Rufinamide , an antiepileptic drug used to treat seizures associated with Lennox-Gastaut syndrome.[8][9]

  • Antivirals: Substituted benzyl halides are used in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, such as Elvitegravir .[10]

  • Oncology and Hormone Therapies: The 2,6-difluorobenzyl bromide analog is an intermediate for Relugolix , a GnRH receptor antagonist for treating prostate cancer and uterine fibroids.[9]

  • Enzyme Inhibitors: Various kinase inhibitors for cancer therapy and treatments for chronic diseases like COPD have been synthesized using fluorinated benzyl bromide building blocks.[8]

G A This compound (Key Building Block) C Alkylation Reaction (SN2 Pathway) A->C B Nucleophilic Substrate (e.g., Amine, Thiol, Heterocycle) B->C D Advanced Intermediate C->D E Further Synthetic Steps (Cyclization, Functionalization) D->E F Active Pharmaceutical Ingredient (API) E->F

Caption: Role as a building block in Active Pharmaceutical Ingredient (API) synthesis.

Safety, Handling, and Storage

Due to its reactivity, this compound is classified as a hazardous substance and requires careful handling.

Table 2: Hazard Identification

Hazard Class Description GHS Pictogram
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. Corrosion
Serious Eye Damage H318: Causes serious eye damage. Corrosion

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | Exclamation Mark |

Sources:[7][11][12]

Handling and Personal Protective Equipment (PPE) Protocol
  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][11]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and a face shield.[11]

    • Clothing: Wear a lab coat and appropriate protective clothing.

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor immediately.[11]

    • Ingestion: Rinse mouth. DO NOT induce vomiting. Seek immediate medical attention.[11][13]

Storage Recommendations
  • Store in a cool, dry, and well-ventilated place.[7]

  • Keep the container tightly closed and locked up.[7][11]

  • Preserve in light-resistant and airtight containers to prevent degradation.[4] Storage at 2-8°C is recommended.[14]

Conclusion

This compound, CAS 261762-47-4, is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its distinct pattern of halogenation provides a reactive handle for constructing complex molecular architectures while simultaneously offering a pathway to enhance the pharmacological properties of new drug candidates. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics.

References

  • AOBChem USA. This compound. Retrieved from AOBChem.com. [Link]

  • LookChem. CAS 261762-47-4: 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene. Retrieved from LookChem.com. [Link]

  • Fisher Scientific. (2024, March 18). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Retrieved from Fisher Scientific. [Link]

  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. Retrieved from Vasista.in. [Link]

  • Pharmazone. The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Retrieved from Pharmazone.cn. [Link]

  • Pharmazone. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Retrieved from Pharmazone.cn. [Link]

  • Google Patents. (2011, May 25). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

An In-depth Technical Guide on 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of 3-Chloro-2,6-difluorobenzyl bromide, a pivotal organohalogen compound in synthetic chemistry and pharmaceutical research. The document details its physicochemical characteristics, synthesis, and reactivity. It further provides validated experimental protocols and discusses its applications, particularly in drug development, all underpinned by authoritative scientific sources to ensure accuracy and reliability.

Core Compound Identification

This compound is a substituted aromatic compound with the chemical formula C₇H₄BrClF₂.[1][2] Its molecular structure, featuring a benzyl bromide core with chlorine and two fluorine substituents on the benzene ring, makes it a valuable reagent for introducing the 3-chloro-2,6-difluorobenzyl moiety in organic synthesis.

Table 1: Key Identifiers and Properties

PropertyValue
Molecular Formula C₇H₄BrClF₂
Molecular Weight 241.46 g/mol [1][2]
CAS Number 261762-47-4[1][2]
Synonyms 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene, α-Bromo-3-chloro-2,6-difluorotoluene[2][3]

graph "Chemical_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_Br [label="CH₂Br", pos="1.5,0!"];
Cl [label="Cl", pos="-1.5,0.866!"];
F1 [label="F", pos="-0.5,-1.732!"];
F2 [label="F", pos="0.5,1.732!"];

// Benzene Ring
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents
C1 -- C_Br;
C2 -- F2;
C3 -- Cl;
C6 -- F1;

// Positioning for clarity
C1 [pos="0,0!"];
C2 [pos="1,0!"];
C3 [pos="1.5,0.866!"];
C4 [pos="1,-0.866!"];
C5 [pos="0,-1!"];
C6 [pos="-0.5,0.866!"];

Synthesis_Workflow

"3-Chloro-2,6-difluorotoluene" [shape=ellipse, fillcolor="#FBBC05"];
"NBS, AIBN" [shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Radical Bromination" [shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" [shape=ellipse, fillcolor="#FBBC05"];

"3-Chloro-2,6-difluorotoluene" -> "Radical Bromination";
"NBS, AIBN" -> "Radical Bromination";
"Radical Bromination" -> "this compound";

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis

  • Setup: A solution of 3-chloro-2,6-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser.

  • Reagent Addition: N-bromosuccinimide and a catalytic amount of AIBN are added.

  • Initiation: The mixture is heated to reflux, and UV irradiation can be used to facilitate the reaction.

  • Workup: After completion, the reaction mixture is cooled, filtered, and washed. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • NBS: Provides a constant, low concentration of bromine, minimizing side reactions.

  • AIBN/UV Light: Generates the initial bromine radical, which propagates the chain reaction.

  • Anhydrous Conditions: Prevents hydrolysis of NBS and the product.

Reactivity and Applications in Drug Development

The benzyl bromide group is a potent electrophile, making this compound an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. [4] Notable Applications:

  • Elvitegravir Synthesis: This compound is a key intermediate in the synthesis of Elvitegravir, an integrase inhibitor used to treat HIV infection. [5]* Rufinamide Synthesis: It is a precursor for Rufinamide, an anticonvulsant medication used for treating seizures associated with Lennox-Gastaut syndrome. [6][7]

Application_Pathway 3-Chloro-2,6-difluorobenzyl_bromide This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with heterocycles) 3-Chloro-2,6-difluorobenzyl_bromide->Nucleophilic_Substitution API_Scaffold Advanced Intermediate / API Scaffold Nucleophilic_Substitution->API_Scaffold Final_API Final Active Pharmaceutical Ingredient (e.g., Rufinamide) API_Scaffold->Final_API

Caption: Role in the synthesis of Active Pharmaceutical Ingredients (APIs).

Safety and Handling

Hazard Identification:

  • Causes severe skin burns and eye damage. [8][9]* May cause respiratory irritation. [8]* Suspected of causing genetic defects. [8]* It is a lachrymator, meaning it can cause tearing. [10] Precautionary Measures:

  • Handle in a well-ventilated area, preferably a chemical fume hood. [11]* Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9]* In case of contact, immediately flush the affected area with plenty of water and seek medical attention. [9][11]

References

  • PharmaCompass. The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. [Link]

  • Google Patents.
  • Vasista Life Sciences. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]

  • Google Patents. RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Sunway Pharm Ltd. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-Chloro-2,6-difluorobenzyl bromide: Structure, Synthesis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2,6-difluorobenzyl bromide is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive bromomethyl group and a strategically halogenated phenyl ring, makes it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, details the mechanistic principles behind its synthesis, outlines its chemical reactivity, and presents a case study on its application in the development of antiviral therapeutics. Furthermore, this document provides detailed experimental protocols and essential safety and handling information for laboratory professionals.

Molecular Identity and Physicochemical Properties

This compound is a substituted toluene derivative. The core of its structure is a benzene ring, systematically numbered to accommodate four different substituents. The primary functional group, the bromomethyl (-CH₂Br) group, is located at position 1, defining the molecule as a benzyl bromide. The aromatic ring is further substituted with two fluorine atoms at positions 2 and 6, and a chlorine atom at position 3.

Caption: Chemical structure of this compound.

The strategic placement of these halogens significantly influences the molecule's electronic properties and reactivity, a key consideration for its use in drug design. Fluorine atoms, in particular, can enhance metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).[1]

PropertyValueSource
CAS Number 261762-47-4[2][3]
Molecular Formula C₇H₄BrClF₂[2][3]
Molecular Weight 241.46 g/mol [2]
Synonyms 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene[3]
Appearance Solid[4]

The Rationale of Synthesis: Selective Benzylic Bromination

The synthesis of this compound from its corresponding toluene precursor (3-chloro-2,6-difluorotoluene) is a classic example of free-radical substitution. This reaction is highly selective for the benzylic position (the carbon atom directly attached to the aromatic ring) due to the resonance stabilization of the resulting benzylic radical intermediate.[5][6] The unpaired electron can be delocalized into the π-system of the benzene ring, creating a more stable intermediate compared to a standard alkyl radical. This energetic favorability dictates that hydrogen abstraction will occur almost exclusively at the methyl group.

The overall process is a chain reaction involving three key stages: initiation, propagation, and termination.[7]

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Br₂ or NBS 2 Br• 2 Br• Initiator->2 Br• Light or Heat Toluene Ar-CH₃ Radical Ar-CH₂• (Benzylic Radical) Toluene->Radical + Br• - HBr Product Ar-CH₂Br (Benzyl Bromide) Radical->Product + Br₂ - Br• Br• + Br• → Br₂ Br• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br Ar-CH₂• + Br• → Ar-CH₂Br 2 Ar-CH₂• → Ar-CH₂CH₂-Ar 2 Ar-CH₂• → Ar-CH₂CH₂-Ar

Caption: Generalized workflow of free-radical benzylic bromination.

Experimental Protocol: Synthesis via N-Bromosuccinimide (NBS)

This protocol is a standard and reliable method for achieving selective benzylic bromination with minimal side reactions.[8] N-Bromosuccinimide (NBS) serves as an excellent source of bromine radicals, maintaining a low, constant concentration of Br₂ in the reaction mixture, which suppresses electrophilic aromatic substitution.

Materials:

  • 3-Chloro-2,6-difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, supercritical CO₂)[9]

  • Round-bottom flask with reflux condenser

  • Light source (e.g., 250W sun lamp) or heating mantle

  • Magnetic stirrer

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,6-difluorotoluene (1.0 eq) in CCl₄.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.

    • Causality: AIBN is a thermal initiator. Upon heating, it decomposes to form nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromine radical chain reaction. Light can serve the same purpose.

  • Reaction Initiation: Gently heat the mixture to reflux (approx. 77°C for CCl₄) while stirring. If using a photochemical initiator, illuminate the flask with a lamp.

  • Monitoring: The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide byproduct that floats to the surface. TLC or GC analysis can also be used to track the disappearance of the starting material.

  • Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium bisulfite to remove any remaining traces of bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization.

Reactivity and Mechanistic Considerations

The primary utility of this compound in drug development stems from its nature as a potent electrophile and alkylating agent. The carbon-bromine bond in the benzylic position is polarized, and bromide is an excellent leaving group. This makes the benzylic carbon highly susceptible to attack by a wide range of nucleophiles in Sₙ2 (bimolecular nucleophilic substitution) reactions.

Caption: General mechanism of an Sₙ2 reaction involving a benzyl bromide.

The electron-withdrawing nature of the chloro and fluoro substituents on the aromatic ring slightly destabilizes the transition state of the Sₙ2 reaction by pulling electron density away from the reaction center. However, this electronic effect is often outweighed by the steric accessibility of the primary benzylic carbon and the excellent leaving group ability of bromide, ensuring the compound remains a highly effective alkylating agent.

Application in Complex Molecule Synthesis: A Case Study of Elvitegravir

A prominent example demonstrating the utility of this compound is in the synthesis of Elvitegravir, an integrase strand transfer inhibitor used in the treatment of HIV infection.[10] In the patented synthesis routes, this benzyl bromide derivative is used to introduce the characteristic 3-chloro-2,6-difluorobenzyl moiety to a quinolone core structure.

One synthetic approach involves the preparation of a zincate intermediate from this compound, which then participates in a palladium-catalyzed Negishi coupling reaction with a protected quinolone derivative.[10] This sequence highlights the compound's role as a robust building block for constructing complex molecular architectures that are otherwise difficult to assemble.

start 3-Chloro-2,6-difluorobenzyl bromide (10) zinc Formation of Organozinc Reagent (11) start->zinc coupling Palladium-Catalyzed Negishi Coupling zinc->coupling quinolone Quinolone Core (9a) quinolone->coupling intermediate Protected Benzyl Quinolone (12a) coupling->intermediate deprotection Alkaline Deprotection intermediate->deprotection final Elvitegravir (I) deprotection->final

Caption: Simplified workflow for the synthesis of Elvitegravir.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its high reactivity makes it corrosive and a potent lachrymator (a substance that irritates the eyes and causes tears).[11][12]

Hazard ClassificationDescriptionSource
Skin Corrosion Causes severe skin burns and eye damage (H314).[11]
Eye Damage Causes serious eye damage (H318).
Mutagenicity Suspected of causing genetic defects (H341).
Respiratory Irritation May cause respiratory irritation (H335).
Corrosivity May be corrosive to metals (H290).

Handling Protocol:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles along with a full-face shield.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Open containers carefully, as contents may be under pressure. Avoid creating dust if handling the solid form.

  • First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[11] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[11] If inhaled, move the person to fresh air.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

  • It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its structure is precisely engineered for high reactivity at the benzylic position, while the halogenated aromatic ring provides a scaffold to enhance the pharmacokinetic profile of drug candidates. Understanding its synthesis through free-radical mechanisms, its reactivity via Sₙ2 pathways, and its application in building complex molecules like Elvitegravir allows researchers to fully leverage its potential. However, its utility is matched by its hazardous nature, mandating that its power be handled with the utmost respect and stringent safety measures.

References

  • Tuleen, D. L., & Hess, B. A., Jr. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5. Available at: [Link]

  • Tuleen, D. L., & Hess, B. A., Jr. (n.d.). Free-radical bromination of p-toluic acid. An experiment in organic chemistry. Journal of Chemical Education. Available at: [Link]

  • Chem LibreTexts. (n.d.). Radical Substitution: Radical bromination of hydrocarbons. Retrieved from [Link]

  • Soderberg, T. (2020). Worked Problem 1 - Free Radical Bromination. Oregon State University. Retrieved from [Link]

  • Pearson+. (2024). In the second propagation step in the bromination of toluene, Br2.... Retrieved from [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide. Retrieved from [Link]

  • Google Patents. (2014). WO 2014/056465 A1: An improved production method and new intermediates of synthesis of elvitegravir.
  • Google Patents. (2011). CN102070398A: Preparation method of 2,6-difluorobenzyl bromide.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chloro-2,6-difluorobenzyl Bromide: Precursors and Core Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-chloro-2,6-difluorobenzyl bromide, a crucial building block in the development of contemporary pharmaceuticals. The document delineates the primary synthetic strategies, focusing on the selection and preparation of key precursors. Two principal routes are explored: the free-radical bromination of 3-chloro-2,6-difluorotoluene and a plausible alternative pathway originating from 3-chloro-2,6-difluorobenzoic acid. This guide offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, underpinned by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic compound that serves as a vital intermediate in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring a chloro and two fluoro groups on the benzene ring, imparts specific steric and electronic properties that are often sought after in the design of novel therapeutic agents. The benzylic bromide moiety provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of this substituted benzyl group into a larger molecular scaffold. A notable application of this compound is in the synthesis of antiviral drugs.

This guide will provide a detailed exploration of the synthetic routes to this important intermediate, with a focus on the practical aspects of precursor synthesis and the core transformation to the final product.

Primary Synthetic Route: Free-Radical Bromination of 3-Chloro-2,6-difluorotoluene

The most direct and widely employed method for the synthesis of this compound is the free-radical bromination of the corresponding toluene derivative, 3-chloro-2,6-difluorotoluene. This reaction, typically employing N-bromosuccinimide (NBS) and a radical initiator, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[1][2]

Precursor Synthesis: 3-Chloro-2,6-difluorotoluene

The synthesis of the key precursor, 3-chloro-2,6-difluorotoluene, can be effectively achieved through a Sandmeyer reaction, a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4] The starting material for this sequence is 2,6-difluoroaniline.

Synthetic Workflow for 3-Chloro-2,6-difluorotoluene

SynthesisWorkflow A 2,6-Difluoroaniline B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C 2,6-Difluorobenzenediazonium Chloride B->C D Sandmeyer Reaction (CuCl) C->D Step 2 E 3-Chloro-2,6-difluorotoluene D->E

Caption: Synthetic pathway to 3-chloro-2,6-difluorotoluene via diazotization and Sandmeyer reaction.

Step-by-Step Protocol for the Synthesis of 3-Chloro-2,6-difluorotoluene (Proposed):

  • Diazotization of 2,6-Difluoroaniline:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-difluoroaniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The reaction is exothermic and the addition rate should be carefully controlled to prevent a rise in temperature, which could lead to decomposition of the diazonium salt.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 2,6-difluorobenzenediazonium chloride solution.

  • Sandmeyer Reaction:

    • In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Cool the CuCl solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.

    • The reaction mixture can then be worked up by steam distillation or extraction with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The organic extracts are combined, washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude 3-chloro-2,6-difluorotoluene can be purified by fractional distillation under reduced pressure.

Benzylic Bromination of 3-Chloro-2,6-difluorotoluene

The conversion of 3-chloro-2,6-difluorotoluene to the target benzyl bromide is achieved through a free-radical chain reaction. The Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the method of choice.[5][6] The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or a safer alternative such as acetonitrile.[5]

Reaction Mechanism: Free-Radical Bromination

Caption: Mechanism of free-radical benzylic bromination using NBS and a radical initiator.

Step-by-Step Protocol for the Synthesis of this compound:

  • To a solution of 3-chloro-2,6-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-bromosuccinimide (1.05-1.1 equivalents).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux under inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated by a heat lamp or a standard heating mantle.

  • Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats on the surface of the reaction mixture.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide by-product.

  • Wash the filtrate with water and an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization or column chromatography on silica gel.

Table 1: Comparison of Solvents for Benzylic Bromination

SolventPropertiesSafety Considerations
Carbon Tetrachloride (CCl₄)Non-polar, traditional solvent for Wohl-Ziegler reactions.Toxic, ozone-depleting substance. Its use is highly restricted.
Acetonitrile (CH₃CN)Polar aprotic, safer alternative to CCl₄.Flammable, toxic. Should be handled in a well-ventilated fume hood.
TrifluorotolueneNon-polar, environmentally benign alternative.[6]Higher cost compared to other solvents.

Alternative Synthetic Route: From 3-Chloro-2,6-difluorobenzoic Acid

An alternative synthetic strategy for this compound commences with 3-chloro-2,6-difluorobenzoic acid. This route involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, followed by bromination.

Precursor: 3-Chloro-2,6-difluorobenzoic Acid

The synthesis of 3-chloro-2,6-difluorobenzoic acid can be accomplished through various methods, including the carboxylation of a suitable organometallic reagent derived from 1-bromo-3-chloro-2,6-difluorobenzene or through a multi-step synthesis starting from more readily available precursors.

Reduction of the Carboxylic Acid

The reduction of 3-chloro-2,6-difluorobenzoic acid to 3-chloro-2,6-difluorobenzyl alcohol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Step-by-Step Protocol for the Reduction (Proposed):

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-chloro-2,6-difluorobenzoic acid in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-chloro-2,6-difluorobenzyl alcohol.

  • The product can be purified by column chromatography or distillation under reduced pressure.

Bromination of 3-Chloro-2,6-difluorobenzyl Alcohol

The final step in this alternative route is the conversion of the benzyl alcohol to the corresponding benzyl bromide. This transformation can be accomplished using various brominating agents, with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) being common choices for converting primary alcohols to alkyl bromides with minimal side reactions.[7][8]

Step-by-Step Protocol for Bromination using PBr₃ (Proposed):

  • In a round-bottom flask under an inert atmosphere, dissolve 3-chloro-2,6-difluorobenzyl alcohol in an anhydrous aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the reaction to proceed at low temperature for a specified time, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture over ice water to quench the excess PBr₃.

  • Separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the product by distillation under reduced pressure or column chromatography.

Characterization of Key Compounds

Accurate characterization of the precursors and the final product is essential for ensuring purity and confirming the structure. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed.

Table 2: Expected Spectroscopic Data for Key Intermediates

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
3-Chloro-2,6-difluorotoluene Aromatic protons (multiplets), Methyl protons (singlet ~2.3 ppm)Aromatic carbons, Methyl carbonC-H (aromatic and aliphatic), C-F, C-Cl stretches
This compound Aromatic protons (multiplets), Benzylic protons (singlet ~4.5 ppm)Aromatic carbons, Benzylic carbonC-H (aromatic and aliphatic), C-F, C-Cl, C-Br stretches

Safety Considerations

The synthesis of this compound and its precursors involves the use of hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Radical Initiators (AIBN, Benzoyl Peroxide): Can be explosive upon heating or shock. Handle with care and store appropriately.

  • Carbon Tetrachloride: Highly toxic and a suspected carcinogen. Use should be avoided if possible.

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive with water and flammable. All reactions must be conducted under strictly anhydrous conditions.

  • Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care.

Conclusion

The synthesis of this compound is a critical process for the production of advanced pharmaceutical intermediates. The most reliable and scalable route proceeds via the free-radical bromination of 3-chloro-2,6-difluorotoluene. The synthesis of this key precursor can be efficiently achieved through the Sandmeyer reaction of 2,6-difluoroaniline. An alternative route from 3-chloro-2,6-difluorobenzoic acid, involving reduction and subsequent bromination, provides a viable, albeit potentially longer, synthetic pathway. The choice of synthetic route will depend on the availability of starting materials, scalability requirements, and safety considerations. This guide provides a robust framework for researchers and drug development professionals to confidently approach the synthesis of this important molecule.

References

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Scribd. (n.d.). The Sandmeyer Reaction: Replacement of The Diazonium Group by CL, BR, or CN. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

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Spectroscopic Profile of 3-Chloro-2,6-difluorobenzyl bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-2,6-difluorobenzyl bromide (CAS No. 261762-47-4) is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents.[1] The precise arrangement of its functional groups—a bromomethyl group flanked by two fluorine atoms and a chlorine atom on the aromatic ring—imparts unique reactivity and makes it a valuable intermediate for introducing the 3-chloro-2,6-difluorobenzyl moiety into larger molecules. Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of this reagent before its use in complex synthetic pathways.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely available in the public domain, this guide will leverage established principles of spectroscopic interpretation and data from structurally analogous compounds to provide a robust predictive framework for researchers.

Molecular Structure and Expected Spectroscopic Features

The molecular formula of this compound is C₇H₄BrClF₂.[1] The key structural features that will dominate its spectroscopic signature are the substituted benzene ring and the benzylic bromide group. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F, will lead to characteristic splitting patterns in the NMR spectra.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH₂Br~ 4.5 - 4.8Singlet (s)N/A
Ar-H~ 6.9 - 7.5Multiplet (m)J(H,F), J(H,H)
Experimental Protocol for ¹H NMR

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

Causality Behind Experimental Choices
  • Choice of Solvent: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual peak for calibration.

  • Field Strength: Higher field strengths provide better signal dispersion, which is crucial for resolving complex multiplets arising from proton-fluorine and proton-proton couplings in the aromatic region.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
CH₂Br~ 30 - 35Triplet (t)J(C,F)
Ar-C (C-Cl)~ 130 - 135Multiplet (m)J(C,F)
Ar-C (C-F)~ 155 - 165Doublet of Doublets (dd)J(C,F)
Ar-C (C-H)~ 110 - 130Multiplet (m)J(C,F), J(C,H)
Ar-C (C-CH₂Br)~ 120 - 125Multiplet (m)J(C,F)
Experimental Protocol for ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (typically 20-50 mg).

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe is required.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing C-H couplings, resulting in single peaks for each unique carbon atom (unless coupled to fluorine). A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction. The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3100 - 3000C-H stretchAromatic
1600 - 1450C=C stretchAromatic ring
1250 - 1100C-F stretchAryl-F
800 - 600C-Cl stretchAryl-Cl
700 - 550C-Br stretchAlkyl-Br
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound (241.46 g/mol ).[1]

  • Isotopic Pattern: Due to the presence of chlorine and bromine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a cluster of peaks for the molecular ion and bromine- and chlorine-containing fragments.

  • Fragmentation: A prominent fragment peak is expected from the loss of the bromine atom, resulting in the 3-chloro-2,6-difluorobenzyl cation.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, which typically induces fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to favor the observation of the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Detection: The detector records the relative abundance of ions at each mass-to-charge ratio.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Interpretation Data Analysis & Structure Confirmation NMR->Interpretation IR->Interpretation MS->Interpretation Report Technical Report & Data Archiving Interpretation->Report

Sources

Introduction: Navigating the Reactivity of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Chloro-2,6-difluorobenzyl bromide

This compound is a halogenated aromatic compound utilized by researchers and synthetic chemists as a reactive intermediate. Its utility in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, is derived from the labile benzylic bromide, which serves as an excellent electrophilic site for nucleophilic substitution reactions. However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety.

This guide, intended for laboratory researchers, chemists, and drug development professionals, moves beyond basic safety data sheet (SDS) information. It provides a technical framework for understanding the inherent risks of this compound, explaining the chemical principles behind these hazards, and establishing robust protocols for its safe use, storage, and disposal. The core philosophy is that true laboratory safety stems not just from following rules, but from comprehending the causality behind them.

Section 1: Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with this compound are its severe corrosivity, its nature as a lachrymator (a substance that irritates the eyes and causes tears), and its classification as a suspected mutagen.[1][2] A thorough understanding of these risks is the first step in developing safe laboratory practices.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products.

Pictogram(s)Signal WordHazard StatementsPrecautionary Statements



Danger H290: May be corrosive to metals.[1][3] H314: Causes severe skin burns and eye damage.[1][2][4] H335: May cause respiratory irritation.[1] H341: Suspected of causing genetic defects.[1]Prevention: P201, P260, P264, P271, P280[1][5] Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310[1][4] Storage: P403+P233, P405, P406[6] Disposal: P501[2]

Mechanistic Insight into Hazards:

  • Corrosivity and Lachrymatory Effects: The high reactivity of the benzylic bromide is central to these hazards. Upon contact with moisture, such as humidity in the air, on skin, or on the surface of the eyes, the compound readily hydrolyzes. This reaction releases hydrobromic acid (HBr), a strong and corrosive acid, which is responsible for the severe burns and intense irritation.

  • Suspected Mutagenicity: As an alkylating agent, this compound has the potential to react with nucleophilic sites on biological macromolecules, including DNA. This alkylation can lead to DNA damage, forming the basis for its classification as a suspected mutagen.[1] This underscores the critical need to prevent any direct exposure.

Logical Framework for Risk Mitigation

A systematic approach to risk assessment is mandatory before any work with this compound begins. The following workflow illustrates the decision-making process to ensure safety.

cluster_plan Planning & Assessment cluster_controls Implementation of Controls cluster_execution Execution & Response A Task Identification (e.g., Weighing, Reaction Setup) B Hazard Review (Corrosive, Lachrymator, Mutagen) A->B C Risk Assessment (Evaluate exposure potential) B->C D Engineering Controls (Fume Hood, Ventilation) C->D Highest Priority H Emergency Preparedness (Spill Kit, Eyewash, Shower) C->H E Administrative Controls (SOPs, Training) D->E Hierarchy of Controls F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F Hierarchy of Controls G Proceed with Experiment F->G

Caption: Risk mitigation workflow for handling hazardous chemicals.

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValueSource(s)
CAS Number 261762-47-4[7][8]
Molecular Formula C₇H₄BrClF₂[7]
Molecular Weight 241.46 g/mol [7][8]
Appearance Solid (may be beige or off-white)[2]
Melting Point 51 - 55 °C / 123.8 - 131 °F[9]
Boiling Point 222.9°C at 760 mmHg[10]
Flash Point > 109 °C / > 228.2 °F[9]
Density 1.733 g/cm³[10]

Stability and Reactivity:

  • Moisture Sensitivity: The compound is highly sensitive to moisture and will hydrolyze.[11] Store under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Light Sensitivity: Benzyl bromides can be sensitive to light, potentially leading to decomposition.[11][12] Storage in amber or opaque containers is crucial.

  • Incompatible Materials: Avoid contact with strong bases, alcohols, amines, strong oxidizing agents, and metals.[13][14] Reaction with bases can lead to elimination or substitution reactions, while contact with certain metals can be corrosive, especially in the presence of moisture which generates HBr.[5]

Section 3: Standard Operating Procedures for Safe Handling

All manipulations involving this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or dust.

Protocol 1: Weighing and Transfer of Solid

  • Preparation: Before retrieving the chemical from storage, ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials. Prepare all necessary glassware and equipment.

  • PPE: Don appropriate PPE. This must include:

    • Gloves: Nitrile gloves are a common choice, but it is best practice to wear double gloves. Always check a glove compatibility chart for benzyl bromides. Dispose of gloves immediately after handling.[11]

    • Eye Protection: Wear tightly fitting chemical splash goggles and a full-face shield.[12][15] Contact lenses should not be worn.[15]

    • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.

  • Handling:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside.

    • Perform all weighing and transfers deep within the fume hood. Use non-sparking tools.[16]

    • If transferring to a reaction vessel, add it to the solvent or other reagents carefully. Avoid creating dust.

    • Close the container tightly immediately after use, preferably flushing with an inert gas before sealing.

  • Cleanup: Clean any residual solid from the spatula and weighing vessel with an appropriate solvent (e.g., toluene, THF) and transfer the rinsate to a designated hazardous waste container. Wipe down the work surface.

Hierarchy of Controls Visualization

The most effective safety strategies prioritize engineering solutions over reliance on personal protective equipment.

A Elimination / Substitution (Most Effective) B Engineering Controls (Fume Hood) A->B C Administrative Controls (SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: The hierarchy of controls for chemical safety.

Section 4: Storage and Transportation

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a dedicated corrosives cabinet.[2] The storage area must be cool, dry, dark, and well-ventilated.[12][16] It should be stored locked up or in an area only accessible to authorized personnel.[1][5]

  • Inert Atmosphere: For long-term storage, sealing the container under an inert gas like argon or nitrogen is highly recommended to prevent hydrolysis.[1]

  • Segregation: Store separately from incompatible materials, especially bases, oxidizers, and alcohols.[14]

  • Transportation: For transport, this compound falls under regulations for corrosive substances. While the specific UN number for this compound is not always listed, related compounds like Benzyl bromide are classified under UN number 1737, Hazard Class 6.1 (Toxic) with a subsidiary risk of 8 (Corrosive).[5] Always consult the latest transportation regulations.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is vital to minimize harm.

First Aid Measures

Immediate action is required for any exposure.

Exposure RouteFirst Aid Protocol
Inhalation Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][4]
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]

Spill Response Protocol

  • Evacuate: Immediately alert others and evacuate the immediate area of the spill.

  • Isolate: Prevent entry into the area. Remove all sources of ignition.[15]

  • Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so without exposing oneself.

  • Protect: Don appropriate PPE, including a respirator if necessary.[11]

  • Contain & Absorb: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[15] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Use non-sparking tools.[13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate safety personnel.

A Spill Detected B Alert Personnel & Evacuate Area A->B C Don Full PPE B->C D Cover with Dry Inert Absorbent C->D E Collect Waste in Sealed Container D->E F Decontaminate Area E->F G Report Incident F->G

Caption: Emergency response workflow for a chemical spill.

Section 6: Waste Management and Disposal

Chemical waste must be handled with the same care as the parent compound.

  • Waste Segregation: Never mix this compound waste with other waste streams, especially aqueous or basic waste.

  • Solid Waste: All contaminated materials (gloves, absorbent pads, paper towels) and residual chemical should be collected in a clearly labeled, sealed container designated for halogenated organic waste.[17]

  • Empty Containers:

    • Thoroughly empty the container.

    • The first rinse of the container with a suitable organic solvent (e.g., acetone or toluene) must be collected and disposed of as hazardous waste.[17][18]

    • For highly toxic chemicals, the first three rinses must be collected.[17] Given the suspected mutagenicity of this compound, this more stringent procedure is recommended.

    • After rinsing, deface the label on the empty container before disposing of it according to institutional guidelines.[18]

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[14][17]

Conclusion

This compound is a potent synthetic tool, but its utility is matched by its significant hazards. By understanding the chemical principles behind its corrosivity and potential mutagenicity, and by implementing the rigorous engineering controls, handling protocols, and emergency procedures outlined in this guide, researchers can mitigate the risks. A culture of safety, grounded in technical understanding and consistent adherence to established protocols, is paramount for the responsible use of this and other reactive chemical intermediates in the pursuit of scientific advancement.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Cole-Parmer. [Link]

  • Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Fisher Scientific. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • University of British Columbia Chemical and Biological Engineering. (n.d.). Waste Disposal. chbe.ubc.ca. [Link]

  • Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Vasistagroup.com. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-2,6-difluorobenzyl bromide, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known physicochemical properties with field-proven methodologies for solubility determination. In the absence of extensive published solubility data for this specific compound, this guide offers a robust framework for its empirical evaluation, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C₇H₄BrClF₂, is a halogenated aromatic compound.[1] Its structure, featuring a benzyl bromide core with chloro and difluoro substitutions on the phenyl ring, makes it a valuable reagent in organic synthesis. These substitutions significantly influence its reactivity and physicochemical properties, including its solubility, which is a critical parameter for its application in various reaction media.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261762-47-4[1]
Molecular Formula C₇H₄BrClF₂[1]
Molecular Weight 241.46 g/mol [1]
Density 1.733 g/cm³[2]
Boiling Point 222.9°C at 760 mmHg[2]
Flash Point 88.6°C[2]

Understanding Solubility: A Critical Parameter

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For a synthetic intermediate like this compound, solubility is a pivotal factor that dictates:

  • Reaction Kinetics: The rate of a chemical reaction is often dependent on the concentration of the reactants in the solution.

  • Reaction Medium Selection: Choosing an appropriate solvent in which the compound is sufficiently soluble is crucial for efficient reaction and yield.

  • Purification Processes: Techniques such as crystallization and chromatography are highly dependent on the differential solubility of the compound and its impurities in various solvents.

  • Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a key determinant of its bioavailability.

Predicted Solubility Profile

A closely related compound, 2,6-Difluorobenzyl bromide, is known to be soluble in methanol.[3] This suggests that this compound is also likely to be soluble in polar aprotic and protic organic solvents. Patent literature describing the synthesis of similar compounds frequently employs solvents such as dichloromethane and chloroform, with purification often carried out using less polar solvents like petroleum ether, implying solubility in these media.[4]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolLikely SolubleBased on the known solubility of 2,6-Difluorobenzyl bromide.[3]
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateLikely SolubleThe polar nature of the C-X bonds should facilitate interaction with these solvents.
Nonpolar Halogenated Dichloromethane, ChloroformLikely Soluble"Like dissolves like" principle; structural similarities with the solute.
Nonpolar Hydrocarbon Hexane, Petroleum EtherSparingly Soluble to InsolubleThe molecule's polarity may limit solubility in highly nonpolar solvents.
Aqueous WaterInsolubleThe hydrophobic benzene ring and the lack of significant hydrogen bonding capability suggest very low water solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in various solvents. The shake-flask method is a widely recognized and reliable technique for this purpose.

The Shake-Flask Method: A Validated Approach

The shake-flask method involves equilibrating a surplus of the solid compound with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials and Equipment:

  • This compound (solid)

  • Selected solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, water)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringes and 0.45 µm syringe filters

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Samples:

    • Add an excess amount of this compound to a series of scintillation vials. The excess solid should be clearly visible.

    • Accurately pipette a known volume (e.g., 5 mL) of each selected solvent into the corresponding vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the excess solid to settle for at least one hour.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV method. A reverse-phase C18 column is often suitable for such compounds.

    • Prepare a standard curve using known concentrations of this compound.

    • Calculate the concentration of the dissolved compound in the original saturated solution based on the standard curve and the dilution factor.

Safety and Handling

This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.

  • Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood.

Conclusion

While published quantitative solubility data for this compound is scarce, its chemical structure and the properties of analogous compounds suggest good solubility in common polar organic solvents. This technical guide provides a robust framework for its empirical solubility determination using the shake-flask method, a reliable and scientifically sound approach. The detailed protocol outlined herein will enable researchers to generate accurate and reproducible solubility data, which is essential for the effective use of this important synthetic intermediate in research and development.

References

  • Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

Commercial suppliers of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sourcing and Utilizing 3-Chloro-2,6-difluorobenzyl bromide for Advanced Research

Introduction: The Strategic Importance of a Niche Reagent

In the landscape of modern drug discovery and materials science, progress is often dictated by the availability and quality of specific molecular building blocks. This compound (CAS No. 261762-47-4) is one such critical reagent. Its trifunctional aromatic core—featuring chloro, fluoro, and benzyl bromide moieties—offers a versatile platform for synthetic chemists. The fluorine atoms enhance metabolic stability and binding affinity in pharmaceutical candidates, while the chloro and bromo groups provide orthogonal handles for diverse coupling and substitution reactions. This guide serves as a comprehensive resource for researchers, scientists, and procurement specialists, offering insights into reliable commercial suppliers, quality assessment protocols, key applications, and safe handling procedures.

Part 1: Locating and Evaluating Commercial Suppliers

The procurement of high-purity this compound is the foundational step for any research campaign. The market consists of primary manufacturers, specialized chemical traders, and catalogue companies. Discerning the ideal supplier requires balancing cost, purity, availability, and documentation.

Below is a comparative table of notable commercial suppliers. This is not an exhaustive list but represents a cross-section of available sources, from large-scale producers to those catering to research quantities.

Table 1: Comparison of Commercial Suppliers

SupplierProduct Name/NumberCAS NumberPurity/GradeCountry/RegionNotes
Shaanxi Dideu Medichem Co. Ltd 99% this compound261762-47-499%ChinaISO 9001:2005 certified manufacturer, offers GMP certification and can arrange third-party inspection[1].
Alfa Aesar (Thermo Fisher Scientific) This compound / B22920261762-47-4Not specifiedUnited StatesA major global supplier of research chemicals, known for extensive documentation and quality control[2][3].
Santa Cruz Biotechnology, Inc. This compound261762-47-4Not specifiedUnited StatesPrimarily serves the biomedical research market; products are for research use only[4].
HANGZHOU LEAP CHEM CO., LTD. This compound261762-47-4Not specifiedChinaA specialized fine chemical trader and supplier for research and bulk manufacturing activities[5].
Apollo Scientific Ltd. This compound / PC0009261762-47-4Not specifiedUnited KingdomA trader specializing in fluorine chemistry and other fine chemicals for research and development[3].
AOBChem USA This compound261762-47-4Not specifiedUnited StatesOffers the compound in smaller, research-focused quantities (e.g., 250mg, 500mg)[6].

Supplier Selection Workflow

The process of selecting a supplier should be systematic to ensure both chemical quality and supply chain reliability.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quality & Documentation Review cluster_2 Phase 3: Final Selection A Identify Potential Suppliers (Table 1) B Request Quotes & Availability A->B C Request Certificate of Analysis (CoA) B->C D Review Purity Data (e.g., GC, NMR) C->D F Evaluate Lead Time & Shipping Costs D->F Purity Meets Spec? E Request Safety Data Sheet (SDS) E->F G Place Pilot Order (Small Quantity) F->G H Qualify Lot & Approve Supplier G->H

Caption: A structured workflow for qualifying and selecting a chemical supplier.

Part 2: Technical Profile and Quality Control

Understanding the physicochemical properties and adhering to strict quality control is paramount for experimental reproducibility.

Physicochemical Properties

Table 2: Key Properties of this compound

PropertyValueSource
CAS Number 261762-47-4[4]
Molecular Formula C₇H₄BrClF₂[4]
Molecular Weight 241.46 g/mol [4]
Appearance Typically a solid or liquidVaries by supplier
Primary Hazard Classes Skin Corrosion 1B, Eye Damage 1, Potential Mutagenicity[2][7]

Standard Quality Control Protocols

A self-validating system for quality control ensures that the material meets the requirements for its intended use. Upon receiving a shipment, researchers should consider performing their own analytical validation, especially for sensitive applications.

Recommended Analytical Methods:

  • Gas Chromatography (GC): The primary method for assessing purity. A reputable supplier's Certificate of Analysis should provide a chromatogram showing a major peak corresponding to the product (e.g., ≥99.0%)[1].

  • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. The spectrum should be identical to that of a reference standard[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise chemical structure and identifying any isomeric or process-related impurities.

Part 3: Synthetic Applications and Mechanistic Insight

This compound is a valuable electrophile, primarily used in nucleophilic substitution reactions. The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to attack by a wide range of nucleophiles.

Core Reactivity: Nucleophilic Substitution

The compound's utility stems from its ability to introduce the 3-chloro-2,6-difluorobenzyl moiety into a target molecule. This is a cornerstone of fragment-based drug design and lead optimization. Analogous compounds like 2,6-difluorobenzyl bromide are widely used as intermediates for creating antidepressants, antifungals, and novel antivirals[8][9]. The addition of the chlorine atom provides another potential site for modification or can be used to fine-tune the electronic properties of the molecule.

Example Experimental Workflow: N-Alkylation

This generalized protocol describes the N-alkylation of a primary amine, a common reaction in pharmaceutical synthesis.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the primary amine substrate (1.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., Acetonitrile or THF).

  • Initiation: To the stirring solution, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction with water. Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography to yield the desired N-benzylated product.

G Setup 1. Dissolve Amine & Base in Aprotic Solvent Addition 2. Add Benzyl Bromide Solution Dropwise Setup->Addition Monitor 3. Monitor by TLC or LC-MS Addition->Monitor Workup 4. Quench, Extract, & Dry Monitor->Workup Purify 5. Purify by Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: General workflow for a nucleophilic substitution reaction.

Part 4: Safety, Handling, and Storage Protocols

Due to its hazardous nature, strict adherence to safety protocols is non-negotiable when working with this compound.

Hazard Profile

Safety Data Sheets (SDS) classify this compound as highly hazardous.[2]

  • H314: Causes severe skin burns and eye damage. [2][7] The material is corrosive and can cause serious, irreversible damage upon contact.

  • H318: Causes serious eye damage. [7]

  • H335: May cause respiratory irritation. [7] Inhalation of dust or vapors should be avoided.

  • H341: Suspected of causing genetic defects. [7] This indicates potential mutagenicity, requiring special handling precautions.

  • Lachrymator: The substance can increase the flow of tears.[10]

Mandatory Handling Procedures

  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat that is fully buttoned.

    • Chemical splash goggles and a face shield.[2]

  • Dispensing: When weighing or transferring the material, do so carefully to avoid creating dust or aerosols.[5]

  • Spill Response: Have a spill kit ready that is appropriate for corrosive materials. In case of a spill, evacuate the area and follow established institutional procedures.

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if possible.[2] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[2]

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

  • Store in a tightly closed, original container.[5]

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[5][7]

  • Consider storing under an inert gas to prevent degradation from moisture.[7]

  • The storage area should be secure and accessible only to authorized personnel ("Store locked up")[2].

Conclusion

This compound is a potent and versatile reagent for advanced chemical synthesis. Its successful application hinges on a diligent approach to sourcing, stringent quality verification, and an unwavering commitment to safety. By leveraging the information in this guide, researchers can confidently select high-quality suppliers, validate the integrity of the material, and integrate this powerful building block into their research and development workflows safely and effectively.

References

  • This compound. AOBChem USA. [Link]

  • SAFETY DATA SHEET - Fisher Scientific (2,6-Difluorobenzyl bromide). Fisher Scientific. [Link]

  • 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications. Universal Periodic Review. [Link]

  • N-Butyryl Chloride, cas-141-75-3. Indexim International. [Link]

  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Butyryl chloride, 98% 141-75-3. Otto Chemie Pvt. Ltd. [Link]

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Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Derivatives from 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Chloro-2,6-difluorobenzyl bromide is a pivotal starting material in medicinal chemistry and drug discovery, prized for the unique physicochemical properties imparted by its halogenated phenyl ring. This guide provides an in-depth exploration of its synthetic utility, focusing on the generation of diverse molecular scaffolds through nucleophilic substitution and carbon-carbon bond-forming reactions. We present detailed, field-proven protocols for the synthesis of ethers, amines, and carbon-linked derivatives, explaining the mechanistic rationale behind experimental choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel chemical entities.

Introduction: The Strategic Value of this compound

The 3-chloro-2,6-difluoro substitution pattern on the benzyl moiety is a privileged scaffold in modern drug design. The fluorine atoms can enhance metabolic stability, improve membrane permeability, and modulate pKa, while the chlorine atom offers an additional vector for chemical modification or steric influence. This compound (CAS 261762-47-4) serves as a potent electrophile, primarily due to the electron-withdrawing nature of the halogens and the inherent reactivity of the benzylic bromide, which is an excellent leaving group.[1][2] This makes it an ideal substrate for SN2 reactions, allowing for the straightforward introduction of a wide range of functional groups.

Its application is prominent in the synthesis of complex molecules, including antivirals and antiepileptics. For instance, a related compound, 2,6-difluorobenzyl chloride, is the starting material for the synthesis of Rufinamide, a triazole derivative used to treat seizure disorders.[3] This highlights the importance of the difluorobenzyl core in constructing bioactive agents. This guide will detail the primary synthetic transformations possible with this reagent.

Safety & Handling Precautions

This compound is a corrosive compound and a lachrymator. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves. Store the reagent under an inert atmosphere at 2-8°C.[4]

Synthetic Pathways from a Central Building Block

The primary reactivity of this compound revolves around the displacement of the bromide ion by a nucleophile. This allows for the construction of diverse derivatives, categorized by the atom forming the new bond to the benzylic carbon.

G cluster_n N-Alkylation cluster_o O-Alkylation cluster_c C-Alkylation cluster_s S-Alkylation start This compound node_n Amines (Primary, Secondary) Amides, Heterocycles start->node_n R₂NH, Base node_o Ethers Esters start->node_o R-OH, Base (Williamson) R-COO⁻ node_c Carbon-Carbon Bonds (e.g., Negishi Coupling) start->node_c Organometallic Reagents node_s Thioethers start->node_s R-SH, Base

Figure 1: Key synthetic routes from this compound.

O-Alkylation: Synthesis of Ether and Ester Derivatives

The formation of ether linkages via O-alkylation is a cornerstone of organic synthesis, frequently used to modify the solubility and pharmacokinetic profiles of drug candidates. The Williamson ether synthesis is the most common and reliable method for this transformation.[5][6]

Mechanistic Insight: The Williamson Ether Synthesis

This reaction is a classic example of an SN2 mechanism.[5] It involves an alkoxide ion, formed by deprotonating an alcohol with a strong base (e.g., sodium hydride, NaH), acting as a nucleophile. This alkoxide attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group in a single concerted step. The choice of a polar aprotic solvent like DMF or THF is crucial to solvate the cation of the base without hindering the nucleophilicity of the alkoxide.[7]

Application Spotlight: RORγt Inverse Agonists

Recent research has shown that 2,6-difluorobenzyl ether derivatives can act as potent and selective inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt), a key target for treating inflammatory diseases.[8][9] X-ray crystallography revealed that the bulky benzyl ether group creates a new, enlarged binding site within the protein, leading to a significant gain in potency.[8] This underscores the therapeutic potential of ether derivatives synthesized from this benzyl bromide precursor.

Protocol 1: Synthesis of a 2,6-Difluorobenzyl Ether Derivative

This protocol details the synthesis of 1-((3-chloro-2,6-difluorobenzyl)oxy)-4-nitrobenzene.

G reagents Reagents 1. 4-Nitrophenol 2. Sodium Hydride (NaH) 3. This compound 4. Anhydrous DMF step1 Step 1: Deprotonation Add 4-nitrophenol and DMF to flask. Cool to 0°C. Add NaH portion-wise. Stir for 30 min. reagents->step1 step2 Step 2: Alkylation Add benzyl bromide dropwise. Allow to warm to RT. Stir for 4-6 hours. step1->step2 step3 Step 3: Work-up & Purification Quench with H₂O. Extract with Ethyl Acetate. Wash with brine, dry over Na₂SO₄. Concentrate and purify by column chromatography. step2->step3 product {Final Product|1-((3-chloro-2,6-difluorobenzyl)oxy) -4-nitrobenzene } step3->product

Figure 2: Experimental workflow for Williamson ether synthesis.

Materials:

  • 4-Nitrophenol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-nitrophenol and anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride in small portions. Effervescence (H₂ gas evolution) will be observed.

  • Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound in a small amount of anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

EntryAlcoholBase (eq)SolventYield (%)Purity (¹H NMR)
14-NitrophenolNaH (1.2)DMF85>98%
2CyclopentanolNaH (1.2)THF78>97%
3Benzyl alcoholKH (1.2)DMF81>98%

Table 1: Representative yields for the synthesis of ether derivatives.

N-Alkylation: Accessing Biologically Relevant Amines

The introduction of nitrogen-containing functional groups is a fundamental strategy in drug design. Direct N-alkylation of primary or secondary amines with this compound provides a straightforward route to substituted benzylamines.

Mechanistic Considerations

Similar to O-alkylation, this reaction proceeds via an SN2 mechanism. The amine acts as the nucleophile. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is typically required to neutralize the HBr byproduct formed during the reaction, preventing the protonation and deactivation of the starting amine. The choice of solvent depends on the solubility of the reagents, with acetonitrile, DMF, and dichloromethane being common options.

Protocol 2: Synthesis of a Secondary Amine Derivative

This protocol describes the synthesis of N-(3-chloro-2,6-difluorobenzyl)aniline.

Materials:

  • Aniline (1.0 eq)

  • This compound (1.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate, Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine aniline, potassium carbonate, and acetonitrile.

  • Stir the suspension vigorously at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction to 60°C and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via column chromatography or recrystallization to obtain the pure secondary amine.

EntryAmineBase (eq)SolventTemp (°C)Yield (%)
1AnilineK₂CO₃ (2.0)CH₃CN6091
2PiperidineDIPEA (1.5)DCMRT95
3BenzylamineK₂CO₃ (2.0)DMF5088

Table 2: Representative yields for the synthesis of amine derivatives.

C-C Bond Formation: Advanced Coupling Strategies

While nucleophilic substitution is the most common pathway, the versatility of this compound extends to transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful method for forming C-C bonds between an organozinc compound and an organic halide, catalyzed by a nickel or palladium complex. In the context of our substrate, it first needs to be converted into an organozinc reagent. This is typically achieved by reacting this compound with activated zinc metal. The resulting benzylzinc bromide can then be coupled with another organic halide in the presence of a palladium catalyst.

This strategy was famously employed in a synthesis of the HIV integrase inhibitor Elvitegravir.[10] In this synthesis, 3-chloro-2-fluorobenzyl bromide was converted to its corresponding organozinc reagent and then coupled with a protected quinolone derivative in the presence of a palladium catalyst to install the key benzyl moiety.[10]

Protocol 3: Conceptual Outline for Negishi Coupling

This protocol provides a general, conceptual framework. Note: Organozinc reagents can be pyrophoric and must be handled with extreme care under a strictly inert atmosphere.

G start This compound organozinc Benzylzinc Reagent (Ar-CH₂-ZnBr) start->organozinc + Zn* in THF zinc Activated Zinc (Zn*) product Coupled Product (Ar-CH₂-R) organozinc->product + Pd(0) Catalyst partner Aryl/Vinyl Halide (R-X) partner->product catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) catalyst->product

Figure 3: Conceptual workflow for a Negishi cross-coupling reaction.

Procedure Outline:

  • Formation of Organozinc Reagent: React this compound with activated zinc dust in anhydrous THF under an inert atmosphere to form the benzylzinc bromide.

  • Coupling Reaction: In a separate flask, dissolve the coupling partner (e.g., an aryl iodide) and the palladium catalyst in anhydrous THF.

  • Addition: Slowly transfer the freshly prepared organozinc solution to the flask containing the coupling partner and catalyst at room temperature.

  • Reaction & Work-up: Stir the reaction until completion (monitored by TLC or GC-MS). Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and perform a standard aqueous work-up followed by purification.

Conclusion

This compound is a highly effective and versatile electrophilic building block for the synthesis of diverse chemical entities. Its reactivity is dominated by SN2 displacement, providing reliable and high-yielding pathways to a wide array of ether, ester, and amine derivatives that are of significant interest to the pharmaceutical industry. Furthermore, its utility in more advanced C-C bond-forming reactions like the Negishi coupling expands its synthetic scope considerably. The protocols and insights provided herein serve as a practical guide for researchers aiming to incorporate this valuable fluorinated scaffold into their drug discovery programs.

References

  • Source: Google Patents (WO 2014/056465 A1)
  • Title: Nucleophilic Substitution Reactions – Introduction Source: Master Organic Chemistry URL: [Link]

  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

  • Title: Synthesis and Reactions of Ethers Source: YouTube (Chad's Prep) URL: [Link]

  • Title: Nucleophilic Substitution Source: Arts, Science, and Commerce College, Kolhar URL: [Link]

  • Source: Google Patents (RU2596872C1)
  • Title: Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists Source: PubMed URL: [Link]

  • Title: Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists Source: ResearchGate URL: [Link]

Sources

Application Notes: The Strategic Role of 3-Chloro-2,6-difluorobenzyl Bromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, halogenated organic compounds serve as indispensable building blocks. The strategic incorporation of halogens, particularly fluorine and chlorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and protein-ligand binding affinity.[1][2] Among these critical reagents, 3-Chloro-2,6-difluorobenzyl bromide has emerged as a versatile scaffold for introducing a uniquely substituted benzyl moiety into potential therapeutic agents. Its trifunctional nature—a reactive benzyl bromide for nucleophilic substitution, and the ortho-difluoro and meta-chloro substituents for electronic and conformational modulation—provides medicinal chemists with a powerful tool for lead optimization and the development of novel chemical entities. This guide provides an in-depth overview of the applications and proven laboratory protocols for the effective use of this compound.

Physicochemical Properties and Reactivity Profile

Understanding the inherent characteristics of this compound is fundamental to its successful application. The benzylic bromide provides a highly reactive electrophilic site, readily participating in SN2 reactions with a wide range of nucleophiles. The electron-withdrawing nature of the two fluorine atoms and the chlorine atom on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating these substitution reactions.

Table 1: Physicochemical Data for this compound

PropertyValueReference
CAS Number 261762-47-4[3]
Molecular Formula C₇H₄BrClF₂[3]
Molecular Weight 241.46 g/mol [3]
Appearance Solid / Liquid (Varies by purity)-
Primary Reactivity Electrophile for SN2 Alkylation[4][5]

Core Applications in Drug Discovery

The 3-chloro-2,6-difluorobenzyl moiety is a key structural motif found in several classes of biologically active compounds. Its incorporation is often a critical step in fine-tuning the structure-activity relationship (SAR) of a drug candidate. While direct examples for the title compound are often proprietary, its utility can be expertly demonstrated through its close structural analogs, which are key intermediates in the synthesis of approved drugs and clinical candidates.

Anticonvulsant Agents: Analogs of Rufinamide

Rufinamide is a triazole-derived anticonvulsant agent used for treating seizures associated with Lennox-Gastaut syndrome.[6] Its synthesis prominently features the use of 2,6-difluorobenzyl bromide (or the corresponding azide).[7][8][9][10] By substituting this precursor with this compound, medicinal chemists can systematically probe the effect of an additional chlorine substituent on the compound's efficacy, selectivity, and metabolic profile. The chlorine atom can introduce new interactions within the biological target's binding pocket and alter the molecule's overall lipophilicity.

Antiretroviral Agents: Analogs of Elvitegravir

Elvitegravir is an HIV-1 integrase strand transfer inhibitor.[11][12] The synthesis of Elvitegravir and its structural analogs involves the coupling of a quinolone core with a substituted benzyl halide.[13][14][15] Specifically, intermediates like (3-chloro-2-fluorobenzyl)zinc bromide are used in Negishi coupling reactions to install the required benzyl group.[14][15] this compound serves as a valuable reagent for creating novel Elvitegravir analogs, where the additional fluorine atom can enhance metabolic stability and modulate binding affinity.[1]

Drug_Analogs cluster_rufinamide Anticonvulsants cluster_elvitegravir Antiretrovirals reagent 3-Chloro-2,6-difluorobenzyl bromide rufinamide Rufinamide Analog Triazole Core N-Benzyl Linkage reagent->rufinamide:f1 N-Alkylation elvitegravir Elvitegravir Analog Quinolone Core C-Benzyl Linkage reagent->elvitegravir:f1 C-Alkylation (e.g., via Negishi Coupling)

Sources

Application Note: 3-Chloro-2,6-difluorobenzyl bromide as a Strategic Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Halogenation in Crop Protection

The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design. These halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced potency and an optimized environmental profile. Within this context, polysubstituted benzyl halides serve as critical electrophilic intermediates for introducing the vital benzyl moiety into a wide range of active ingredients.

3-Chloro-2,6-difluorobenzyl bromide (CAS: 261762-47-4) has emerged as a particularly valuable building block. Its unique substitution pattern—featuring two ortho-fluorine atoms and a meta-chlorine atom—provides a combination of steric and electronic properties that are leveraged in the synthesis of advanced fungicides, herbicides, and insecticides. This application note provides a detailed guide for researchers on the properties, reactivity, and practical application of this versatile reagent, complete with a representative synthetic protocol.

Physicochemical Properties and Reactivity Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.

PropertyValueSource
CAS Number 261762-47-4[1]
Molecular Formula C₇H₄BrClF₂[1]
Molecular Weight 241.46 g/mol [1]
Synonyms 2-(Bromomethyl)-4-chloro-1,3-difluorobenzene[2]
Appearance White to light yellow solid or liquid
Reactivity Highly reactive electrophile, moisture-sensitive[3]

The key to the utility of this compound lies in its reactivity. The carbon atom of the bromomethyl group (-CH₂Br) is highly electrophilic due to the electron-withdrawing nature of the adjacent aromatic ring and the bromine atom. Bromide is an excellent leaving group, making the compound an ideal substrate for SN2 (bimolecular nucleophilic substitution) reactions. The ortho-fluorine atoms can influence the conformation of the benzyl group and its interactions at the target site, while the chlorine atom provides an additional point of modulation for lipophilicity and metabolic stability.

Core Application: Nucleophilic Substitution for Agrochemical Scaffolds

The primary application of this compound is the benzylation of various nucleophiles, a common strategy for assembling the final structure of an active agrochemical ingredient. This reaction involves the displacement of the bromide ion by a nucleophile, such as an alcohol, phenol, amine, or thiol, forming a new carbon-oxygen, carbon-nitrogen, or carbon-sulfur bond.

The general workflow for this synthetic approach is outlined below.

G cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Benzylation (SN2 Reaction) cluster_2 Step 3: Work-up & Purification Nuc_H Nucleophile (R-XH) X = O, N, S Nuc_Anion Activated Nucleophile (R-X⁻) Nuc_H->Nuc_Anion Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Nuc_H Solvent1 Aprotic Polar Solvent (e.g., DMF, Acetonitrile) Solvent1->Nuc_H Product Benzylated Product Nuc_Anion->Product Nucleophilic Attack Reagent This compound Reagent->Product Workup Aqueous Work-up (Quenching, Extraction) Product->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Final_Product Pure Agrochemical Intermediate Purification->Final_Product

Figure 1: General workflow for the benzylation of nucleophiles.

This strategy is widely applicable. For instance, in the synthesis of certain fungicides, a core heterocyclic moiety containing a hydroxyl or secondary amine group is alkylated with a substituted benzyl halide to yield the final active molecule. Similarly, this reagent can be used to synthesize intermediates for herbicides and other crop protection agents.[4][5]

Safety and Handling: A Critical Overview

Hazard Profile: this compound and its analogs are classified as corrosive and are lachrymators (tear-inducing agents).[6][7]

  • H314: Causes severe skin burns and eye damage.[7]

  • H335: May cause respiratory irritation.[8]

Mandatory Handling Precautions:

  • Engineering Controls: Always handle this reagent inside a certified chemical fume hood with proper ventilation to avoid inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[7]

  • Dispensing: Handle as a solid in a well-ventilated area, minimizing dust generation. If molten, handle with extreme care, avoiding contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture. The container should be tightly sealed, often under an inert atmosphere (e.g., nitrogen or argon) due to its moisture sensitivity.[6]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[9]

Detailed Protocol: Synthesis of a Fungicide Precursor via N-Benzylation

This protocol details a representative synthesis of a novel N-benzylated pyrazole, a common scaffold in modern carboxamide fungicides. The reaction illustrates the N-alkylation of a heterocyclic amine with this compound.

Reaction Principle: The protocol is based on a classic SN2 reaction. A weakly acidic N-H proton on the pyrazole ring is first removed by a non-nucleophilic base (potassium carbonate) to generate a potent nucleophilic anion. This anion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide and forming the desired C-N bond.

G Pyr Pyrazole Nucleophile center1 Pyr->center1 Deprotonation Base K₂CO₃ (Base) Base->center1 Reagent This compound center2 Reagent->center2 Anion Pyrazole Anion (Nucleophile) Anion->center2 SN2 Attack Product N-Benzylated Product Salt KBr (Salt) Base_Used KHCO₃ center1->Anion center1->Base_Used center2->Product center2->Salt

Figure 2: Mechanism of N-benzylation of a pyrazole nucleophile.

Materials and Reagents:

  • 4-Methyl-1H-pyrazole (or other suitable heterocyclic amine)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Experimental Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-Methyl-1H-pyrazole (1.0 eq.).

    • Add anhydrous, powdered potassium carbonate (1.5 eq.).

    • Causality Insight: Using an excess of a solid base like K₂CO₃ ensures complete deprotonation of the pyrazole while being easy to filter off later. Anhydrous conditions are critical as the reagent is moisture-sensitive and water could lead to hydrolysis byproducts.

  • Solvent Addition and Reagent Dissolution:

    • Add anhydrous DMF (approx. 5-10 mL per mmol of the pyrazole) to the flask.

    • Stir the suspension at room temperature for 15 minutes to allow for partial deprotonation and formation of the nucleophile.

  • Addition of the Electrophile:

    • In a separate vial, dissolve this compound (1.05 eq.) in a minimal amount of anhydrous DMF.

    • Add this solution dropwise to the stirring pyrazole suspension at room temperature over 10-15 minutes.

    • Causality Insight: A slight excess of the benzyl bromide ensures the complete consumption of the more valuable pyrazole starting material. Dropwise addition helps to control any potential exotherm from the reaction.

  • Reaction Progression:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the pyrazole starting material and the appearance of a new, higher Rf product spot indicates reaction completion.

    • Self-Validation: The TLC is a crucial self-validating step. A successful reaction will show a clean conversion from starting material to a single major product spot.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Causality Insight: DMF is miscible with water, so this step partitions the organic product into the immiscible ethyl acetate layer, leaving inorganic salts (KBr, excess K₂CO₃) in the aqueous phase.

    • Combine the organic layers and wash with water (2x) to remove residual DMF, followed by a wash with brine (1x).

    • Causality Insight: The brine wash helps to break any emulsions and further removes water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure N-(3-Chloro-2,6-difluorobenzyl)-4-methyl-1H-pyrazole.

    • Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The presence of the characteristic benzylic CH₂ signal in the NMR spectrum (typically ~5.5 ppm) is a key indicator of successful benzylation.

Conclusion

This compound is a potent and versatile electrophilic building block for agrochemical synthesis. Its well-defined reactivity, primarily through SN2 displacement, allows for its reliable incorporation into diverse molecular frameworks. By understanding its properties, adhering to strict safety protocols, and employing optimized reaction conditions as detailed in this guide, researchers can effectively leverage this reagent to construct novel and potent crop protection agents.

References

  • Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730B2.
  • Wang, M., et al. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Agricultural and Food Chemistry, 68(43), 11936-11953. Retrieved from [Link]

  • Dakoji, S., et al. (2016). Herbicidal composition containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or its derivative, and fluroxypyr or its derivatives. Russian Patent RU2617346C2.

Sources

Reaction of 3-Chloro-2,6-difluorobenzyl bromide with amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of Amines with 3-Chloro-2,6-difluorobenzyl bromide

Application Note & Comprehensive Protocols for Researchers

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reaction of this compound with primary and secondary amines. This N-alkylation reaction is a cornerstone transformation for synthesizing a wide range of biologically active molecules, where the unique electronic properties of the substituted benzyl moiety are crucial for modulating pharmacological activity.

Scientific Foundation and Strategic Importance

The N-benzylation of amines is a fundamental method for creating carbon-nitrogen bonds, a critical step in the synthesis of countless pharmaceuticals, agrochemicals, and specialty materials.[1] The reagent, this compound, is a particularly valuable electrophile. The electron-withdrawing nature of the halogen substituents on the aromatic ring influences the reactivity of the benzylic carbon, making it a potent alkylating agent. The resulting N-benzylated amine products are key intermediates and structural motifs in numerous fields of chemical research.

Underlying Reaction Mechanism: The S_N2 Pathway

The reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[2] The core of this transformation involves the nitrogen atom of the amine, acting as a nucleophile, attacking the electrophilic benzylic carbon of this compound. This concerted step results in the displacement of the bromide ion, an excellent leaving group, and the formation of a new C-N bond.

The reaction is typically facilitated by a non-nucleophilic base (e.g., potassium carbonate, triethylamine) which serves to neutralize the hydrobromic acid (HBr) generated as a byproduct, thereby driving the reaction equilibrium towards the product.[2]

SN2_Mechanism cluster_transition Transition State Amine R¹R²N-H (Amine) TS [R¹R²N···CH₂(Ar)···Br]⁻ (SN2 Transition State) Amine->TS Nucleophilic Attack BenzylBromide 3-Cl, 2,6-F₂-Ar-CH₂Br (Benzyl Bromide) BenzylBromide->TS Base Base Byproduct H-Base⁺ Br⁻ Base->Byproduct Product R¹R²N-CH₂-Ar (N-Alkylated Product) TS->Product Bond Formation & Leaving Group Departure Analytical_Workflow cluster_analysis Spectroscopic & Spectrometric Analysis Crude Crude Product (Post-Workup) Purification Purification (Column Chromatography) Crude->Purification Pure Isolated Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Structure Confirmation Pure->NMR MS Mass Spectrometry - Molecular Weight Verification Pure->MS IR IR Spectroscopy - Functional Group Analysis Pure->IR Final Characterized Product (Structure & Purity Confirmed) NMR->Final MS->Final IR->Final

Sources

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-2,6-difluorobenzyl bromide

In the landscape of modern synthetic chemistry, the quest for novel molecular architectures with tailored properties is paramount, particularly within pharmaceutical and materials science research. Fluorinated organic compounds are of special interest due to the unique electronic properties conferred by fluorine, which can enhance metabolic stability, binding affinity, and lipophilicity. This compound emerges as a highly valuable and versatile building block. Its structure combines a reactive benzylic bromide for sp³ carbon coupling, two electron-withdrawing fluorine atoms that modulate the reactivity of the aromatic ring, and a chloro-substituent that offers an additional, less reactive handle for sequential functionalization.

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for carbon-carbon and carbon-heteroatom bond formation, celebrated for their broad substrate scope and functional group tolerance. This guide provides detailed application notes and protocols for three cornerstone palladium-catalyzed transformations—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—utilizing this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these transformations lies the palladium catalytic cycle. While specific intermediates vary, the fundamental mechanism involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is crucial for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromide bond of the this compound, forming a Pd(II) complex.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound, a copper acetylide, or an amine) displaces the halide on the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

Palladium_Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition Complex pd0->oxidative_addition R¹-X (Benzyl Bromide) transmetalation Transmetalation/ Coordination oxidative_addition->transmetalation R²-M or R²-H (Coupling Partner) reductive_elimination Reductive Elimination Complex transmetalation->reductive_elimination Base reductive_elimination->pd0 product Product R¹-R² reductive_elimination->product

Caption: Generalized Palladium Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[1] For benzyl halides, this reaction provides a direct route to diarylmethane scaffolds, which are prevalent in biologically active molecules.[3] The use of stable and readily available potassium aryltrifluoroborates or arylboronic acids makes this a highly practical transformation.[4]

Protocol 1: Suzuki-Miyaura Coupling with Arylboronic Acids

This protocol is optimized for the coupling of this compound with a generic arylboronic acid. The choice of a palladium catalyst bearing a bulky, electron-rich phosphine ligand is critical for facilitating the oxidative addition and reductive elimination steps involving the sp³-hybridized carbon center.

Materials & Equipment:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • JohnPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask or microwave vial, magnetic stirrer, nitrogen/argon line, heating mantle or microwave reactor

  • Standard workup and chromatography equipment

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (2 mol%), JohnPhos (4 mol%), and finely ground K₂CO₃ (3.0 equiv).

  • Reagent Addition: Add the arylboronic acid (1.2 equiv) followed by this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the benzyl bromide.

  • Reaction:

    • Conventional Heating: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Microwave Irradiation: Heat the sealed vial to 120 °C for 20-60 minutes.[5]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired diarylmethane product.

Suzuki_Workflow start Start setup 1. Add Catalyst, Ligand, & Base to Flask start->setup reagents 2. Add Benzyl Bromide & Boronic Acid setup->reagents solvent 3. Add Anhydrous DMF reagents->solvent reaction 4. Heat (Conventional or Microwave) solvent->reaction workup 5. Cool, Dilute, Extract & Dry reaction->workup purify 6. Concentrate & Purify (Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield
Phenylboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF120 (MW)0.575-85%
4-Methoxyphenylboronic acidPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O771280-90%[4]
3-Thienylboronic acidPd(OAc)₂/JohnPhosK₂CO₃DMF120 (MW)0.7565-75%[5]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an organic halide, typically using a dual palladium and copper(I) catalytic system.[6][7] This reaction is exceptionally useful for installing an alkyne handle, which can be further elaborated through click chemistry or other transformations. While Sonogashira coupling with sp³ halides can be challenging, protocols for benzyl bromides have been developed that proceed efficiently.[8]

Protocol 2: Copper-Cocatalyzed Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne. The amine base is crucial as it not only neutralizes the HBr byproduct but also acts as a solvent and ligand.[6]

Materials & Equipment:

  • This compound

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) as solvent

  • Schlenk flask, magnetic stirrer, nitrogen/argon line

  • Standard workup and chromatography equipment

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask under N₂ or Ar, add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) followed by the terminal alkyne (1.5 equiv).

  • Solvent Addition: Add anhydrous TEA or DIPA as the solvent (concentration ~0.2 M).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction is often mild, but gentle heating (40-50 °C) can accelerate slow reactions. Monitor by TLC or LC-MS.

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by column chromatography on silica gel to isolate the desired benzyl alkyne.

Sonogashira_Workflow start Start setup 1. Add Pd & Cu Catalysts to Flask start->setup reagents 2. Add Benzyl Bromide & Terminal Alkyne setup->reagents solvent 3. Add Amine Solvent (e.g., TEA) reagents->solvent reaction 4. Stir at Room Temp (or gentle heat) solvent->reaction workup 5. Evaporate, Dissolve, Wash & Dry reaction->workup purify 6. Concentrate & Purify (Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for Sonogashira coupling.

Data Presentation: Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemBase/SolventTemp (°C)Time (h)Approx. Yield
PhenylacetylenePd(PPh₃)₄ / CuITEA251670-80%
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA252485-95%
1-HexynePd(PPh₃)₄ / CuITEA401265-75%

Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of a vast array of aryl and alkyl amines.[9][10] Its application to benzyl halides provides a direct pathway to substituted benzylamines, which are key pharmacophores. The success of this reaction hinges on the use of specialized, bulky phosphine ligands that promote the challenging reductive elimination step to form the C-N bond.[2]

Protocol 3: Buchwald-Hartwig Amination with Primary or Secondary Amines

This protocol employs a modern palladium precatalyst system, which offers high activity and air stability, simplifying the reaction setup. A strong, non-nucleophilic base like sodium tert-butoxide is essential.

Materials & Equipment:

  • This compound

  • Amine (primary or secondary, 1.2 equiv)

  • G3-XPhos Palladacycle (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Sealed tube or reaction vessel, magnetic stirrer, heating block

  • Standard workup and chromatography equipment

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Inside a glovebox or on a Schlenk line, add NaOtBu (1.4 equiv) and the G3-XPhos Palladacycle (2 mol%) to a dry reaction tube.

  • Reagent Addition: Add the amine (1.2 equiv) and this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous toluene or dioxane to a concentration of 0.1-0.2 M.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 6-24 hours, with vigorous stirring. Monitor the reaction's completion by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench with water, then dilute with ethyl acetate. Separate the layers, wash the organic phase with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate under vacuum. Purify the crude product by column chromatography on silica gel to obtain the pure benzylamine derivative.

Buchwald_Workflow start Start setup 1. Add Precatalyst & Base to Tube (Inert) start->setup reagents 2. Add Benzyl Bromide & Amine setup->reagents solvent 3. Add Anhydrous Toluene reagents->solvent reaction 4. Seal & Heat solvent->reaction workup 5. Cool, Quench, Extract & Dry reaction->workup purify 6. Concentrate & Purify (Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions

Coupling PartnerPrecatalystBaseSolventTemp (°C)Time (h)Approx. Yield
AnilineG3-XPhosNaOtBuToluene1001280-90%
MorpholineG3-XPhosNaOtBuDioxane1101875-85%
n-ButylamineG3-XPhosNaOtBuToluene80885-95%

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong/soluble enough.1. Use a fresh catalyst or precatalyst. Ensure proper inert atmosphere technique. 2. Use freshly distilled, anhydrous solvents. 3. For Suzuki, consider Cs₂CO₃. For Buchwald-Hartwig, ensure NaOtBu is fresh and finely powdered.
Formation of Homocoupled Product 1. Reaction temperature is too high. 2. Slow transmetalation/coupling step.1. Lower the reaction temperature. 2. Screen different ligands to accelerate the desired coupling step. For Suzuki, using trifluoroborate salts can increase nucleophilicity.[4]
Hydrodehalogenation (loss of Br) Presence of a hydrogen source and slow coupling.Ensure all reagents and solvents are dry. A different ligand/base combination may be required to accelerate the productive cycle.
Difficulty in Purification Residual catalyst or ligand byproducts.For phosphine oxide byproducts, a specific aqueous wash or a different chromatography method (e.g., alumina) may be effective.

Conclusion

This compound stands out as a powerful synthon for accessing complex, fluorinated molecules. Through the strategic application of palladium-catalyzed cross-coupling reactions, chemists can efficiently forge new C-C and C-N bonds at the benzylic position. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide reliable and versatile pathways to diarylmethanes, benzyl alkynes, and benzylamines, respectively. By understanding the core principles of the catalytic cycle and carefully selecting ligands, bases, and reaction conditions, researchers can leverage this building block to accelerate discovery in medicine and materials.

References

  • Mondal, A., Visser, P., Doze, A. M., Buter, J., & Feringa, B. L. (2021). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Chemical Science, 12(30), 10293–10299. [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]

  • Valverde, M. F., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health. [Link]

  • Lin, Y.-M., et al. (2006). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Tetrahedron, 62(3), 465-472. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Hazari, N. (2015). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar – A Digital Platform for Scholarly Publishing at Yale. [Link]

  • Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(44), 10795–10796. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

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Application Notes and Protocols: 3-Chloro-2,6-difluorobenzyl bromide as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Chloro-2,6-difluorobenzyl bromide, a highly functionalized and reactive building block in organic synthesis. The strategic placement of chloro and fluoro substituents on the aromatic ring, combined with the labile benzylic bromide, makes this reagent an invaluable tool for introducing a unique polyhalogenated benzyl moiety into target molecules. We will delve into its core reactivity, provide validated, step-by-step protocols for key transformations such as N- and O-alkylation, and offer expert insights into reaction optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of novel pharmaceutical agents, agrochemicals, and materials.

Introduction: The Synthetic Utility of a Polyhalogenated Benzyl Moiety

This compound (CAS No. 261762-47-4) is a cornerstone reagent for chemists aiming to perform targeted structural modifications.[1][2] Its utility stems from two primary features:

  • The Benzyl Bromide Functional Group: The carbon-bromine bond at the benzylic position is inherently weak, making the bromide an excellent leaving group. This renders the benzylic carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2 reactions.

  • The Substituted Aromatic Ring: The presence of three halogen atoms—two fluorines at the ortho positions and a chlorine at the meta position—profoundly influences the molecule's electronic properties and steric profile. These electron-withdrawing groups can modulate the biological activity, metabolic stability, and pharmacokinetic properties of the final compound, a common strategy in medicinal chemistry.

This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this powerful synthetic intermediate.

Physicochemical Properties and Safety Mandates

Accurate physical data and stringent safety protocols are paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 261762-47-4[1]
Molecular Formula C₇H₄BrClF₂[1]
Molecular Weight 241.46 g/mol [1][2]
Appearance Solid[3]
Storage Store in a cool, dry, well-ventilated area under an inert atmosphere. Moisture-sensitive.[4][5]

Safety Profile & Handling:

This compound and related halogenated benzyl bromides are classified as corrosive and lachrymatory substances.[3][6][7] Ingestion or inhalation can cause severe damage, and skin contact results in chemical burns.[7][8]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, a face shield, and a lab coat.[3][6]

  • Ventilation: All manipulations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[3]

  • Handling: Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.[5][6]

  • Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[5][6]

Core Reactivity: The SN2 Displacement Mechanism

The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (SN2) pathway. A nucleophile (Nu⁻) attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step.

Caption: General SN2 mechanism for benzyl bromide.

The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus preserving its reactivity.

Application & Protocols: A Gateway to Complex Molecules

The true power of this compound lies in its ability to readily couple with various nucleophiles. Below are two foundational protocols that serve as a starting point for a multitude of synthetic applications.

Protocol 1: N-Alkylation of Amines

The introduction of the 3-chloro-2,6-difluorobenzyl group onto nitrogen atoms is a common step in the synthesis of pharmacologically active compounds, including kinase inhibitors and other targeted therapeutics.[9][10][11]

Objective: To provide a general, robust procedure for the N-alkylation of a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2-3 eq) or Triethylamine (Et₃N, 2-3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous DMF or acetonitrile under an inert atmosphere (Nitrogen or Argon) to dissolve or suspend the reagents.

  • Substrate Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of the reaction solvent. Add this solution dropwise to the stirring amine mixture at room temperature.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 50-80 °C) and stir.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzyl bromide is fully consumed.

  • Work-up: Cool the reaction to room temperature. If using K₂CO₃, filter off the solid base. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography to yield the pure N-alkylated product.

N_Alkylation_Workflow A 1. Combine Amine & Base in Flask B 2. Add Anhydrous Solvent (e.g., DMF) A->B C 3. Add Benzyl Bromide Solution Dropwise B->C D 4. Heat and Stir (50-80 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench with Water E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Water & Brine G->H I 9. Dry & Concentrate H->I J 10. Purify via Chromatography I->J K Pure N-Alkylated Product J->K

Caption: Workflow for the N-Alkylation protocol.

Protocol 2: O-Alkylation via Williamson Ether Synthesis

This protocol details the formation of an ether linkage by reacting an alcohol or phenol with this compound. This is a fundamental transformation for creating a vast array of molecules.[12]

Objective: To synthesize an aryl or alkyl ether using this compound.

Materials:

  • This compound (1.0 eq)

  • Alcohol or Phenol (1.0-1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2-3 eq for phenols)

  • Anhydrous Tetrahydrofuran (THF) or DMF

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere, add the alcohol or phenol (1.2 eq).

  • Alkoxide/Phenoxide Formation: Suspend the alcohol/phenol in anhydrous THF. For alcohols, carefully add NaH portion-wise at 0 °C. For phenols, K₂CO₃ can be used at room temperature. Stir until hydrogen gas evolution ceases (for NaH) or for 30 minutes (for K₂CO₃) to form the nucleophilic alkoxide/phenoxide.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the alkoxide/phenoxide solution.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (reflux) may be required for less reactive alcohols.

  • Monitoring: Track the disappearance of the starting materials by TLC or LC-MS.

  • Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of water (especially if NaH was used).

  • Extraction & Washing: Extract the product with diethyl ether or ethyl acetate (3x). Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired ether.

O_Alkylation_Workflow A 1. Add Alcohol/Phenol to Flask B 2. Form Alkoxide/Phenoxide (NaH or K₂CO₃ in THF) A->B C 3. Add Benzyl Bromide Solution B->C D 4. Stir at RT or Reflux C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench with Water E->F G 7. Extract & Wash F->G H 8. Dry & Concentrate G->H I 9. Purify via Chromatography H->I J Pure Ether Product I->J

Caption: Workflow for the O-Alkylation protocol.

Data Summary & Optimization Insights

Reaction outcomes are highly dependent on the specific nucleophile and conditions. The following table provides general guidelines for optimizing alkylation reactions.

Table 2: Generalized Conditions for Alkylation Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)Expert Notes
Aliphatic Amine K₂CO₃, Et₃NAcetonitrile, DMF25 - 8070 - 95A non-nucleophilic base is essential to prevent side reactions. Reaction progress should be closely monitored to avoid over-alkylation.[13]
Aniline K₂CO₃, DBUDMF, DMSO60 - 10060 - 85Electron-deficient anilines may require higher temperatures and stronger, non-nucleophilic bases like DBU.
Phenol K₂CO₃, Cs₂CO₃DMF, Acetone25 - 6080 - 98Cesium carbonate can accelerate the reaction due to the higher solubility of the cesium phenoxide.
Aliphatic Alcohol NaH, KHTHF, DMF0 - 6065 - 90Strict anhydrous conditions are critical when using metal hydrides. The alcohol must be deprotonated before adding the benzyl bromide.

Conclusion

This compound stands out as a premier building block for synthetic chemists. Its well-defined reactivity through the SN2 mechanism allows for the reliable and efficient installation of a polyhalogenated benzyl group. The protocols and data presented herein provide a solid foundation for researchers to harness the full potential of this reagent in developing next-generation molecules for a wide range of scientific applications. Adherence to the detailed safety mandates is non-negotiable for the responsible and effective use of this compound.

References

  • TCI Chemicals. (2025, May 9). SAFETY DATA SHEET: 3-Chloro-2-fluorobenzyl Bromide.
  • Shiri, P., Ramezanpour, S., Amani, A. M., & Dehaen, W. (2022, March). A patent review on efficient strategies for the total synthesis of pazopanib, regorafenib and lenvatinib as novel anti-angiogenesis receptor tyrosine kinase inhibitors for cancer therapy.
  • Mei, Y. C., Yang, B. W., Chen, W., Huang, D. D., Li, Y., Deng, X., Liu, B. M., Wang, J. J., Qian, H., & Huang, W. L. (2012). A novel practical synthesis of pazopanib: an anticancer drug. Letters in Organic Chemistry, 9(4), 276-279.
  • Anonymous. (2025, January). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Research & Reviews: Journal of Chemistry, 14(1).
  • Fisher Scientific. (2024, March 18). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.
  • MedKoo Biosciences. (n.d.). Pazopanib Synthetic Routes.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline.
  • Dakenchem. (n.d.). 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications.
  • Thermo Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: 2,6-Difluorobenzyl bromide.
  • TCI Chemicals. (2025, July 8). SAFETY DATA SHEET: 2,5-Difluorobenzyl Bromide.
  • MDPI. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.
  • Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Chlorobenzyl bromide.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97%.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Echemi. (n.d.). This compound.
  • Achmem. (n.d.). 3-Bromo-6-chloro-2-fluorobenzyl bromide.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • The Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Retrieved from The Royal Society of Chemistry website.
  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.
  • ResearchGate. (2008). Preparation of Alkyl and Aryl Chlorodifluoromethyl Ethers Using BrF3.
  • ElectronicsAndBooks. (n.d.). An efficient catalytic procedure for direct etherification of alcohols.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Acetylbenzyl Ethers via Williamson Ether Synthesis.

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Application Notes and Protocols: N-Alkylation using 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-alkylation is a fundamental transformation in organic synthesis, pivotal for the construction of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The introduction of substituted benzyl groups is of particular interest in medicinal chemistry, as the benzyl moiety can significantly influence the pharmacological properties of a molecule. 3-Chloro-2,6-difluorobenzyl bromide is a versatile reagent for introducing the 3-chloro-2,6-difluorobenzyl group, a structural motif present in various biologically active compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in N-alkylation reactions, detailing the underlying principles, experimental protocols, and critical parameters for successful synthesis.

The strategic placement of chloro and fluoro substituents on the benzyl ring imparts unique electronic and steric properties to the molecule. The electron-withdrawing nature of the halogen atoms can influence the reactivity of the benzylic bromide and the properties of the resulting N-alkylated product. Understanding these effects is crucial for optimizing reaction conditions and achieving desired outcomes.

Mechanistic Insights: The SN2 Reaction Pathway

The N-alkylation of an amine with this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this concerted process, the nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon atom, concurrently displacing the bromide leaving group.

A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4] The choice of base is critical and depends on the basicity and nucleophilicity of the amine substrate.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ TS [R-NH₂---CH₂(C₆H₂F₂Cl)---Br]‡ Amine->TS Nucleophilic Attack BenzylBromide 3-Cl-2,6-F₂-C₆H₂CH₂Br BenzylBromide->TS Product R-NH-CH₂(C₆H₂F₂Cl) TS->Product Bond Formation HBr HBr TS->HBr Leaving Group Departure

Caption: SN2 mechanism for N-alkylation.

Experimental Protocol: A Step-by-Step Guide

This section outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound. It is imperative to note that optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Amine Substrate≥98%Commercially AvailablePurity should be confirmed before use.
This compound≥97%Santa Cruz Biotechnology[5]Handle with care, corrosive.[6]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableShould be finely powdered and dried.
Acetonitrile (MeCN)AnhydrousCommercially AvailableOther polar aprotic solvents can be used.[7]
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Reflux condenser-Standard laboratory glassware
TLC plates (Silica gel 60 F₂₅₄)-Commercially AvailableFor reaction monitoring.
Reaction Setup and Procedure

protocol_workflow A 1. Reagent Preparation - Weigh Amine (1.0 eq) - Weigh K₂CO₃ (2.0 eq) - Weigh Benzyl Bromide (1.1 eq) B 2. Reaction Setup - Add Amine and K₂CO₃ to flask - Add anhydrous Acetonitrile - Stir the mixture A->B C 3. Reagent Addition - Dissolve Benzyl Bromide in MeCN - Add dropwise to the reaction mixture B->C D 4. Reaction - Heat to 60-80 °C - Monitor by TLC C->D E 5. Work-up - Cool to room temperature - Filter off solids - Concentrate filtrate D->E F 6. Extraction - Dissolve residue in EtOAc - Wash with water and brine E->F G 7. Purification - Dry organic layer with Na₂SO₄ - Concentrate under reduced pressure - Purify by column chromatography F->G

Caption: Experimental workflow for N-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent) and finely powdered anhydrous potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the amine).

  • Reaction Mixture: Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent: Dissolve this compound (1.05-1.2 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature will depend on the reactivity of the amine.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Key Parameters and Optimization

The success of the N-alkylation reaction is highly dependent on several key parameters. Careful optimization of these factors is crucial for achieving high yields and purity.

ParameterGeneral RecommendationRationale and Considerations
Base K₂CO₃, Cs₂CO₃, TEA, DIPEA[8]The base neutralizes the HBr formed. Weaker amines may require stronger bases like NaH or t-BuOK.[8] The choice of base can also influence the reaction rate and selectivity.
Solvent Acetonitrile, DMF, DMSO[8]Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the anion more reactive, and do not interfere with the nucleophilicity of the amine.[7]
Temperature Room Temperature to RefluxMany N-alkylations require heating to proceed at a reasonable rate.[8] However, excessive heat can lead to side reactions, such as over-alkylation or decomposition.
Stoichiometry 1.05-1.2 eq. of Benzyl BromideA slight excess of the alkylating agent is often used to ensure complete consumption of the amine. However, a large excess can lead to dialkylation, especially with primary amines.[7]
Troubleshooting
IssuePotential CauseSuggested Solution
Low or No Conversion - Insufficiently reactive amine- Base is too weak- Temperature is too low- Use a stronger base (e.g., NaH, t-BuOK)[8]- Increase the reaction temperature[7]- Consider a more polar solvent like DMF or DMSO[8]
Formation of Dialkylated Product - Use of excess alkylating agent- Highly reactive primary amine- Use a stoichiometric amount or a slight excess of the amine- Add the benzyl bromide slowly at a lower temperature[1]
Decomposition of Reagents or Products - Reaction temperature is too high- Lower the reaction temperature and extend the reaction time- Ensure an inert atmosphere if reagents are air-sensitive

Conclusion

The N-alkylation of amines using this compound is a robust and versatile method for the synthesis of a wide range of substituted amines. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as the choice of base, solvent, and temperature, researchers can achieve high yields of the desired products. The detailed protocol and troubleshooting guide provided in these application notes serve as a valuable resource for scientists engaged in pharmaceutical and chemical research and development.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation. Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. Retrieved from [Link]

  • Dong, J., et al. (2013). N-Dealkylation of Amines. Current Organic Synthesis, 10(4), 536-556. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Chloro-2,6-difluorobenzyl bromide in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and development, the strategic incorporation of halogenated functional groups is a cornerstone of medicinal chemistry.[1][2] 3-Chloro-2,6-difluorobenzyl bromide (CAS No: 261762-47-4) has emerged as a highly valuable and reactive building block for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[3] Its unique trifunctional substitution pattern—featuring a reactive benzylic bromide and the modulating effects of ortho-fluorine and a meta-chloro group—provides a powerful tool for chemists to introduce a key structural motif into target molecules. This guide provides an in-depth exploration of the reagent's application, mechanistic rationale, and detailed protocols for its use in API synthesis, tailored for researchers and professionals in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic compound designed for utility in advanced organic synthesis.[4] The true value of this reagent lies in the synergistic interplay of its constituent parts. The benzyl bromide moiety is a classic electrophile, primed for nucleophilic substitution, making it an ideal handle for covalently linking the benzyl group to a developing API scaffold.

The halogen substituents are not mere spectators; they are critical for modulating the physicochemical and pharmacological properties of the final API.[5]

  • Fluorine Atoms: The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect. In drug molecules, fluorine incorporation is known to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation and can improve binding affinity to target proteins.[1]

  • Chlorine Atom: The chlorine atom further modifies the electronic landscape of the aromatic ring and increases lipophilicity, which can influence the drug's membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This combination makes the 3-chloro-2,6-difluorobenzyl moiety a privileged scaffold fragment for introduction into drug candidates.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 261762-47-4[4]
Molecular Formula C₇H₄BrClF₂[4]
Molecular Weight 241.46 g/mol [4]
Purity Typically ≥98-99%[6][7]
Primary Function Pharmaceutical Intermediate / Building Block[3][8]

Core Application: Electrophilic Alkylation in API Synthesis

The primary role of this compound in API synthesis is as a potent electrophilic alkylating agent. It readily reacts with a wide range of nucleophiles (N-, O-, S-, and C-based) to form a new covalent bond, thereby installing the 3-chloro-2,6-difluorobenzyl group onto a core molecular structure. This reaction is typically a bimolecular nucleophilic substitution (S(_N)2) reaction.

drug_dev_logic cluster_properties Enhanced Pharmacological Profile Start Lead Compound (Sub-optimal Properties) Reaction S_N2 Alkylation Protocol Start->Reaction Reagent Introduce: This compound Reagent->Reaction Intermediate Modified API Candidate Reaction->Intermediate Prop1 Increased Metabolic Stability (C-F Bonds) Intermediate->Prop1 Prop2 Improved Binding Affinity (Halogen Bonding) Intermediate->Prop2 Prop3 Modulated Lipophilicity (ADME Profile) Intermediate->Prop3 End Optimized Drug Candidate Prop1->End Prop2->End Prop3->End

Caption: Logic flow for enhancing drug properties using the title reagent.

General Experimental Protocol: N-Alkylation of a Heterocyclic Core

This protocol provides a representative, self-validating methodology for the alkylation of a nitrogen-containing heterocycle, a common step in API synthesis.

Objective: To covalently attach the 3-chloro-2,6-difluorobenzyl group to a heterocyclic amine (Het-NH) core.

Materials and Reagents:
  • Heterocyclic amine (Het-NH) (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • TLC plates (Silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Equipment:
  • Round-bottom flask with magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

Step-by-Step Methodology:

protocol_workflow Prep 1. Preparation - Dry glassware - Add Het-NH, K₂CO₃, CH₃CN - Inert atmosphere Addition 2. Reagent Addition - Dissolve benzyl bromide in CH₃CN - Add dropwise to flask at RT Prep->Addition Reaction 3. Reaction - Heat to 60-80°C - Monitor by TLC (2-8 hours) Addition->Reaction Workup 4. Aqueous Workup - Cool to RT - Filter solids - Concentrate filtrate Reaction->Workup Extraction 5. Extraction - Redissolve in EtOAc - Wash with water & brine - Dry with MgSO₄ Workup->Extraction Purification 6. Purification - Concentrate crude product - Purify via silica gel chromatography Extraction->Purification Analysis 7. Analysis - Characterize pure product (NMR, MS, HPLC) Purification->Analysis

Caption: Experimental workflow for a typical N-alkylation reaction.

  • Preparation & Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the heterocyclic amine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile to make a 0.2 M solution.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the benzyl bromide. K₂CO₃ is a mild, insoluble base that neutralizes the HBr byproduct, driving the reaction to completion.

  • Reagent Addition:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous acetonitrile.

    • Add this solution dropwise to the stirring suspension in the reaction flask at room temperature.

    • Causality: A slight excess of the alkylating agent ensures full consumption of the more valuable heterocyclic starting material. Dropwise addition helps control any potential exotherm.

  • Reaction & Monitoring:

    • Heat the reaction mixture to a temperature between 60-80°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is 30% Ethyl Acetate in Hexanes. The product should have a higher R(_{f}) value than the starting amine.

    • Trustworthiness: TLC is a critical self-validation step. The reaction is deemed complete upon the disappearance of the limiting starting material (Het-NH).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid K₂CO₃ and other salts through a pad of celite, washing the filter cake with ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction and Isolation:

    • Redissolve the crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x).

    • Causality: The water wash removes residual inorganic salts and acetonitrile, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel. The eluent system should be determined based on TLC analysis (e.g., a gradient of ethyl acetate in hexanes).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Analysis and Characterization:

    • Confirm the identity and purity of the final product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Safety and Handling

  • Hazard Profile: Benzyl bromides are lachrymatory (tear-inducing) and corrosive. [9][10]this compound should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended). [10]* Storage: Store the reagent in a tightly sealed container in a cool, dry, and dark place, away from moisture and incompatible materials. [11]An inert atmosphere is recommended for long-term storage. [9]

References

  • Gilead Sciences, Inc. (2014). WO 2014/056465 A1: An improved production method and new intermediates of synthesis of elvitegravir. Google Patents.
  • Dakenchem. (n.d.). 2,6-Difluorobenzyl Bromide: Synthesis, Properties, and Industrial Applications.
  • Jamison, T. F., & Rej, S. (2018). Flow Chemistry in Organic Synthesis 14. Thieme.
  • PharmaBlock. (n.d.). The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation.
  • Fath, M., & Wirth, T. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1870-1893.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97. Product Page.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates.
  • Santa Cruz Biotechnology. (n.d.). This compound. Product Page.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Vasista Life Sciences. (n.d.). Cas No: 85118-00-9 Manufacturers | Exporters.
  • Pharmaoffer. (n.d.). FDA-Approved 2,6-Difluorobenzyl Bromide API Manufacturers & Suppliers.
  • ChemicalBook. (n.d.). This compound manufacturers and suppliers in india.
  • Ossila. (n.d.). 3-Chloro-2-fluorobenzoic acid | CAS 161957-55-7.
  • Enamine. (2020). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • G. P, S., & S. K, S. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Zhang, Y., et al. (2023). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. National Institutes of Health (NIH).
  • Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(05), 669-693.
  • Echemi. (2022). 99% this compound CAS NO 261762-47-4 ISO 9001:2005 REACH Verified Producer.
  • Sigma-Aldrich. (n.d.). 2,6-Difluorobenzyl bromide 97. Product Page.
  • Echemi. (n.d.). This compound.

Sources

Application Notes and Protocols for the Reaction of 3-Chloro-2,6-difluorobenzyl bromide with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-2,6-difluorobenzyl bromide is a polyhalogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block stems from the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic attack. The presence of three electron-withdrawing substituents (one chlorine and two fluorine atoms) on the benzene ring significantly influences its reactivity, enhancing the electrophilicity of the benzylic carbon and favoring certain reaction pathways. These substituents also impart unique physicochemical properties to the resulting products, which is particularly relevant in the design of novel therapeutic agents. A notable application of a related compound, 3-chloro-2-fluorobenzyl bromide, is in the synthesis of Elvitegravir, an integrase inhibitor used in the treatment of HIV.[1] This underscores the importance of understanding and optimizing the reactions of this class of compounds.

This document provides a comprehensive guide to the reactions of this compound with various nucleophiles. It delves into the mechanistic considerations, provides detailed experimental protocols for key transformations, and offers insights into the expected outcomes and safety precautions.

Reactivity and Mechanistic Considerations

The reactions of this compound with nucleophiles are primarily nucleophilic substitution reactions. Benzyl halides, in general, are reactive substrates for both S(_N)1 and S(_N)2 pathways. The choice between these mechanisms is influenced by factors such as the stability of the benzylic carbocation, the strength and concentration of the nucleophile, the nature of the solvent, and steric hindrance at the reaction center.[2][3]

For this compound, the presence of three electron-withdrawing groups (Cl and 2x F) on the aromatic ring has a profound effect on its reactivity. These groups destabilize the formation of a positive charge on the benzylic carbon through an inductive effect. Consequently, the formation of a benzylic carbocation, the key intermediate in an S(_N)1 reaction, is disfavored. This destabilization strongly suggests that nucleophilic substitution reactions on this compound will predominantly proceed via an S(_N)2 mechanism .[4]

In an S(_N)2 reaction, the nucleophile attacks the electrophilic benzylic carbon in a concerted step, leading to the displacement of the bromide leaving group. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile. The electron-withdrawing substituents enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack and thus accelerating the S(_N)2 reaction.

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Caption: Workflow for the synthesis of 3-chloro-2,6-difluorobenzyl azide.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • N,N-Dimethylformamide (DMF) or Acetone (anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF or acetone.

  • Add sodium azide (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-2,6-difluorobenzyl azide.

Protocol 2: Synthesis of a 3-Chloro-2,6-difluorobenzyl Thioether (S-Nucleophile)

This protocol describes the formation of a thioether, a common functional group in pharmaceuticals and agrochemicals, via an S-alkylation reaction.

Materials:

  • This compound

  • A suitable thiol (e.g., thiophenol or an aliphatic thiol)

  • A non-nucleophilic base (e.g., potassium carbonate (K(_2)CO(_3)) or triethylamine (Et(_3)N))

  • Acetonitrile (CH(_3)CN) or N,N-Dimethylformamide (DMF) (anhydrous)

  • Dichloromethane (CH(_2)Cl(_2))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the thiol (1.0 eq) in anhydrous acetonitrile or DMF in a round-bottom flask, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to generate the thiolate anion in situ.

  • Add a solution of this compound (1.0 - 1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and deionized water.

  • Separate the organic layer, and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired thioether.

Protocol 3: Synthesis of a 3-Chloro-2,6-difluorobenzyl Ether (O-Nucleophile)

This protocol details the Williamson ether synthesis, a classic and reliable method for preparing ethers.

Materials:

  • This compound

  • An alcohol or phenol

  • A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

  • Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.1 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide or phenoxide.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic extracts, wash with deionized water and brine, and dry over anhydrous MgSO(_4).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ether.

Protocol 4: Synthesis of 3-Chloro-2,6-difluorobenzyl Cyanide (C-Nucleophile)

This protocol describes the formation of a nitrile, a valuable precursor for carboxylic acids, amines, and other functional groups.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Ethanol or a mixture of ethanol and water

  • Diethyl ether

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • In a separate flask, prepare a solution of sodium cyanide or potassium cyanide (1.2 - 1.5 eq) in a minimal amount of water and add it to the ethanolic solution of the benzyl bromide. Extreme Caution: Cyanide salts are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety measures must be in place. Acidic conditions must be avoided to prevent the formation of highly toxic hydrogen cyanide gas.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and deionized water.

  • Separate the organic layer and wash it with deionized water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-chloro-2,6-difluorobenzyl cyanide.

Quantitative Data Summary

The following table provides a general overview of the reaction conditions for the nucleophilic substitution on this compound. The specific conditions, including reaction times and temperatures, may require optimization depending on the specific nucleophile and desired scale.

Nucleophile TypeExample NucleophileBaseSolventTypical TemperatureTypical Reaction Time
Nitrogen Sodium Azide-DMF, AcetoneRoom Temp. - 50 °C12 - 24 h
Sulfur ThiophenolK(_2)CO(_3), Et(_3)NAcetonitrile, DMFRoom Temp.4 - 12 h
Oxygen PhenolNaH, t-BuOKTHF, DMF0 °C to Room Temp.12 - 24 h
Carbon Sodium Cyanide-Ethanol/WaterReflux2 - 6 h

Conclusion

This compound is a valuable and reactive electrophile for the synthesis of a diverse range of organic molecules. The presence of electron-withdrawing substituents on the aromatic ring favors a bimolecular nucleophilic substitution (S(_N)2) mechanism, leading to predictable and efficient reactions with a variety of nucleophiles. The protocols provided in this guide offer a solid foundation for researchers to explore the synthetic utility of this compound. As with any chemical process, careful optimization of reaction conditions and strict adherence to safety protocols are paramount for successful and safe experimentation.

References

  • Holiness Pharmaceutical. (n.d.). 3-Chloro-2-fluorobenzyl bromide | CAS 85070-47-9 | Elvitegravir Intermediate. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

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Application Notes & Protocols: Synthetic Routes to Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Fluorine in Heterocyclic Chemistry

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2][3][4] Over a quarter of all pharmaceuticals on the market contain at least one fluorine atom, a testament to the profound and often beneficial impact of this element on molecular properties.[5] The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity for its biological target.[1][4][6] For instance, replacing a C-H bond with a C-F bond can block sites of metabolic oxidation, thereby increasing a drug's half-life.[4]

Despite these advantages, the synthesis of fluorinated heterocycles presents unique challenges.[1] Direct fluorination can be difficult to control, and the reactivity of many fluorinating reagents requires careful handling and substrate consideration. This guide provides an in-depth overview of key modern synthetic strategies, moving beyond simple procedural lists to explain the causality behind experimental choices. We will explore four major pillars of contemporary fluorination chemistry: Electrophilic Fluorination, Nucleophilic Aromatic Substitution, Deoxyfluorination, and Radical Trifluoromethylation, providing detailed protocols for each.

Section 1: Electrophilic Fluorination with N-F Reagents

Electrophilic fluorination is a conceptually straightforward approach for introducing a fluorine atom onto an electron-rich carbon center. The most widely adopted reagents for this purpose are the N-F class of compounds, of which Selectfluor® (F-TEDA-BF₄) is the preeminent example due to its stability, commercial availability, and relative safety.[7][8][9]

Causality & Mechanistic Insight: The reaction proceeds via the attack of a nucleophilic carbon (e.g., an electron-rich C-H position on an indole or pyrrole) on the electrophilic fluorine atom of the N-F reagent. The choice of solvent is critical; polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the ionic reagent and the substrate. For less reactive substrates, the addition of a Lewis or Brønsted acid can enhance the electrophilicity of the fluorinating agent and promote the reaction.

Application Note 1.1: Direct C-H Fluorination of Electron-Rich Heterocycles This method is particularly effective for heterocycles that possess sufficient nucleophilicity to react directly with the electrophilic fluorine source. It is often employed in the late stages of a synthetic sequence due to its functional group tolerance.[10]

Protocol 1.1: Gold-Catalyzed Cyclization-Fluorination of Aminoalkynes with Selectfluor® This protocol details the synthesis of a 3-fluorinated pyrrolidine derivative, demonstrating a tandem reaction where a gold-catalyzed cyclization generates an enamine intermediate that is then trapped in situ by Selectfluor®.[11][12] This approach avoids the isolation of potentially unstable intermediates.

Experimental Workflow for Electrophilic Fluorination

Caption: General workflow for electrophilic C-H fluorination.

Materials:

  • N-(pent-4-ynyl)benzenesulfonamide (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (0.05 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add N-(pent-4-ynyl)benzenesulfonamide (1.0 equiv) and PPh₃AuCl (0.05 equiv).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.1 M.

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion. The reaction is typically exothermic and should be monitored.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-fluorinated pyrrolidine derivative.

Trustworthiness: The success of this reaction relies on the anhydrous conditions to prevent side reactions with water. The gold catalyst is essential for the initial cyclization; in its absence, the reaction will not proceed.[11] Expected yields are generally moderate to good (50-80%).

Substrate TypeTypical Yield (%)Reference
N-Aryl/Sulfonyl Aminoalkynes55-82%[11]
Electron-rich Indoles60-95%[8]
1,3-Dicarbonyl Compounds70-98%[8]

Section 2: Nucleophilic Aromatic Substitution (SₙAr)

Nucleophilic fluorination is a powerful method for installing fluorine onto electron-deficient heterocyclic rings. The classic SₙAr reaction involves the displacement of a good leaving group (e.g., -Cl, -NO₂) by a nucleophilic fluoride source.[13]

Causality & Mechanistic Insight: The reaction requires an electron-deficient aromatic system, as the rate-determining step is the nucleophilic attack of the fluoride ion to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). Therefore, the heterocyclic ring must be substituted with at least one strong electron-withdrawing group (e.g., nitro, cyano, or another heteroatom like in pyridine) positioned ortho or para to the leaving group. Anhydrous fluoride sources, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF), are crucial, as water will compete as a nucleophile.[14] High boiling point polar aprotic solvents like DMSO or sulfolane are used to achieve the high temperatures (150-220 °C) often required and to effectively solubilize the fluoride salts.

SₙAr Mechanism for Fluorination

Caption: The two-step mechanism of SₙAr fluorination.

Application Note 2.1: Halogen Exchange (Halex) Reactions The "Halex" process, where fluoride displaces another halogen (typically chloride), is a widely used industrial method for producing fluoro-heterocycles. It is particularly effective for activated systems like chloropyridines and chloroquinolines.

Protocol 2.1: Synthesis of 2-Fluoropyridine from 2-Chloropyridine

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Spray-dried Potassium Fluoride (KF) (2.0-3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

Procedure:

  • Reaction Setup: Charge a reactor equipped with a mechanical stirrer and a distillation head with 2-chloropyridine and anhydrous DMSO.

  • Reagent Addition: Add spray-dried potassium fluoride to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 160-180 °C. The product, 2-fluoropyridine, is typically more volatile than the starting material and solvent.

  • Product Isolation: The product can be continuously removed from the reaction mixture by distillation as it is formed. This drives the equilibrium towards the product and minimizes side reactions.

  • Purification: The collected distillate, which may contain some DMSO and unreacted starting material, is further purified by fractional distillation.

Trustworthiness: The key to this protocol's success is the use of thoroughly dried KF and anhydrous DMSO. Trace amounts of water can lead to the formation of hydroxy-pyridines as byproducts and significantly reduce the yield. Yields are highly dependent on the purity of reagents and reaction conditions but can be excellent (>80%).

Section 3: Deoxyfluorination of Alcohols and Carbonyls

Deoxyfluorination is a vital transformation that converts robust and common C-O bonds into C-F bonds. This method is exceptionally valuable for late-stage fluorination, where a hydroxyl or carbonyl group on a complex heterocyclic core needs to be replaced with fluorine.[15][16] Modern reagents like Deoxofluor® and DAST are the workhorses for this transformation.[17][18][19] Deoxofluor is often preferred due to its higher thermal stability compared to DAST.[17]

Causality & Mechanistic Insight: The reaction of an alcohol with Deoxofluor proceeds via the formation of an intermediate fluorosulfite ester. Subsequent intramolecular Sₙ2 displacement by fluoride yields the alkyl fluoride product. For ketones and aldehydes, the reaction forms a gem-difluoroalkane through a thio-ketal-like intermediate. The reaction is often run in a non-polar solvent like DCM or toluene. The addition of a catalytic amount of a fluoride source (e.g., KF) can be beneficial for the deoxyfluorination of alcohols.[20]

Workflow for Deoxyfluorination of a Heterocyclic Alcohol

Caption: General workflow for deoxyfluorination of an alcohol.

Application Note 3.1: Converting Hydroxy- to Fluoro- functionality This method allows for the direct conversion of primary, secondary, and tertiary alcohols to the corresponding fluorides and aldehydes/ketones to gem-difluorides. It is particularly useful when the alcohol is readily available from a precursor aldehyde or ketone.

Protocol 3.1: Synthesis of a gem-Difluorinated Heterocycle from a Ketone

Materials:

  • Heterocyclic Ketone (1.0 equiv)

  • Deoxofluor® (1.5-2.0 equiv)

  • Ethanol (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a fume hood, dissolve the heterocyclic ketone (1.0 equiv) in anhydrous DCM in a plastic (e.g., FEP or PFA) or inert metal reaction vessel. Glassware can be etched by HF formed during the reaction or workup. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a catalytic amount of ethanol (e.g., 0.1 equiv). This reacts with Deoxofluor to initiate the reaction.

  • Reagent Addition: Slowly add Deoxofluor® (1.5-2.0 equiv) to the stirred solution via syringe. Caution: The reaction can be vigorous.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 4-24 hours).

  • Workup: Extreme Caution: Perform in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture into a vigorously stirred, cooled (0 °C) saturated aqueous solution of NaHCO₃ to quench the excess reagent.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Radical Trifluoromethylation via Photoredox Catalysis

The trifluoromethyl (-CF₃) group is a privileged motif in drug design. Modern photoredox catalysis has revolutionized the introduction of this group, enabling direct C-H trifluoromethylation of heteroarenes under remarkably mild conditions.[21][22][23][24]

Causality & Mechanistic Insight: This method relies on the generation of a highly reactive trifluoromethyl radical (•CF₃). A photocatalyst, typically a ruthenium or iridium complex (or a metal-free organic dye), absorbs visible light and enters an excited state.[22] This excited catalyst can then engage in a single-electron transfer (SET) with a CF₃ source (e.g., CF₃SO₂Cl, "triflyl chloride," or CF₃I), which fragments to release the •CF₃ radical.[22][25] This radical then adds to the heterocycle, and a subsequent oxidation and deprotonation sequence yields the trifluoromethylated product. The choice of photocatalyst and CF₃ source is interdependent and crucial for an efficient catalytic cycle.

Photoredox Catalytic Cycle for Trifluoromethylation

Photoredox_Cycle PC PC PC_star PC* PC->PC_star (Visible Light) PC_ox PC⁺ PC_star->PC_ox SET CF3_source CF₃-X PC_ox->PC Reduction CF3_rad •CF₃ CF3_source->CF3_rad Fragmentation Het Heteroarene (Het-H) Het_rad_adduct [Het(H)CF₃]• Het->Het_rad_adduct + •CF₃ Product Het-CF₃ Het_rad_adduct->Product - H⁺, - e⁻ (Oxidation)

Caption: Simplified photoredox cycle for C-H trifluoromethylation.

Application Note 4.1: Late-Stage C-H Trifluoromethylation of Heteroarenes This method is ideal for introducing a CF₃ group directly onto a C-H bond of a heterocycle without pre-functionalization. It displays broad substrate scope, including many electron-rich and electron-deficient systems.[22][26]

Protocol 4.1: Trifluoromethylation of Caffeine

Materials:

  • Caffeine (1.0 equiv)

  • Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (2.0 equiv)

  • Ru(phen)₃Cl₂ (photocatalyst) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Acetonitrile:Water (3:1 mixture)

  • 26W Compact Fluorescent Lamp (CFL)

Procedure:

  • Reaction Setup: To a borosilicate vial equipped with a magnetic stir bar, add caffeine (1.0 equiv), Ru(phen)₃Cl₂ (0.01 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent and Reagent Addition: Add the degassed CH₃CN:H₂O (3:1) solvent mixture, followed by CF₃SO₂Cl (2.0 equiv).

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a 26W CFL bulb. Use a small fan to maintain the reaction temperature near ambient.

  • Reaction Monitoring: Stir the reaction under irradiation for 12-24 hours. Monitor by LC-MS for the formation of the product and consumption of the starting material.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield 8-(trifluoromethyl)caffeine.

Heterocycle ClassTypical Yield (%)Reference
Electron-rich (Pyrroles, Indoles)60-90%[22]
Electron-deficient (Pyridines)40-75%[22]
Polycyclic (Caffeine, etc.)50-85%[22]
Thiophenes65-88%[21]

Conclusion and Future Outlook

The synthetic toolbox for accessing fluorinated heterocyclic compounds has expanded dramatically in recent years. The methods outlined here—electrophilic, nucleophilic, deoxyfluorination, and radical C-H functionalization—represent robust and versatile strategies for researchers in drug discovery and beyond. The ongoing development of new reagents and catalytic systems, particularly in the realm of late-stage fluorination, continues to push the boundaries of what is possible.[6][10][15] As our understanding of fluorine's influence on molecular properties deepens, these synthetic methods will become even more critical in designing the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

  • Jadhav, S. A., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Mlostoń, G., et al. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. [Link]

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Poh, J. S., et al. (2014). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition. [Link]

  • Gemoets, H. P. L., et al. (2016). Rapid Trifluoromethylation and Perfluoroalkylation of Five-Membered Heterocycles by Photoredox Catalysis in Continuous Flow. Organic Process Research & Development. [Link]

  • Das, S. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews. [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Wikipedia. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]

  • Pal, R., & Sahu, D. (2020). Synthesis and reactivity of fluorinated heterocycles. ResearchGate. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery. [Link]

  • Simonneau, A., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Mondal, S. (2024). Recent Advancement on Selectfluor Mediated Synthesis of Heterocyclic Molecules. Chemistry – An Asian Journal. [Link]

  • Resnati, G. (2005). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Journal of the American Chemical Society. [Link]

  • Nicewicz, D. A., & MacMillan, D. W. C. (2008). The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Science. [Link]

  • Jadhav, S. A., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Clarke, E. (2021). Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent. University of St Andrews. [Link]

  • Simonneau, A., et al. (2011). Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. PubMed. [Link]

  • Synfacts. (2014). C–H Fluorination and Nucleophilic Aromatic Substitution of Nitrogen Heterocycles. Thieme. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]

  • Fustero, S., et al. (2024). Key developments in fluorinated heterocycles. Journal of Heterocyclic Chemistry. [Link]

  • ResearchGate. (n.d.). Selectfluor and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • CoLab. (n.d.). Deoxyfluorination: A Detailed Overview Of Recent Developments. CoLab. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-2,6-difluorobenzyl bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic workflows. Here, we address common challenges and frequently asked questions regarding its synthesis and subsequent reactions, with a focus on identifying and mitigating byproduct formation. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Section 1: Understanding the Core Reaction - Benzylic Bromination

The synthesis of this compound typically proceeds via a free-radical bromination of 3-chloro-2,6-difluorotoluene. The most common laboratory method is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.

The reaction is initiated by the homolytic cleavage of the initiator or the N-Br bond of NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group of 3-chloro-2,6-difluorotoluene, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (molecular bromine generated in situ from the reaction of HBr with NBS) to yield the desired product and another bromine radical, propagating the chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat/Light Br• Br• 2 R•->Br• + NBS 3-chloro-2,6-difluorotoluene 3-chloro-2,6-difluorotoluene Benzylic Radical Benzylic Radical 3-chloro-2,6-difluorotoluene->Benzylic Radical + Br•, - HBr This compound This compound Benzylic Radical->this compound + Br2 This compound->Br• - Br-

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address potential issues encountered during the synthesis and use of this compound.

FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to an incomplete or slow reaction:

  • Insufficient Initiation: The radical chain reaction may not be starting efficiently.

    • Troubleshooting:

      • Check Initiator Quality: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is fresh. Peroxides can degrade over time.

      • Increase Initiator Concentration: A slight increase in the initiator loading (e.g., from 1-2 mol% to 3-5 mol%) can be beneficial.

      • Optimize Temperature/Light Source: If using thermal initiation, ensure the reaction temperature is appropriate for the chosen initiator's half-life. For photochemical initiation, check the wavelength and intensity of your light source.

  • Poor Solvent Choice: The choice of solvent is critical.

    • Troubleshooting:

      • Use Non-polar, Anhydrous Solvents: Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its inertness. However, due to its toxicity, safer alternatives like cyclohexane or acetonitrile can be used. Ensure your solvent is anhydrous, as water can react with NBS.

  • Inhibitors: Trace impurities in the starting material or solvent can quench the radical reaction.

    • Troubleshooting:

      • Purify Starting Materials: Consider purifying the 3-chloro-2,6-difluorotoluene by distillation if impurities are suspected.

      • Use Freshly Opened Solvents: Solvents can accumulate peroxides or other inhibitors over time.

FAQ 2: I'm observing significant amounts of a byproduct with a higher molecular weight. What is it and how can I minimize it?

Answer:

The most likely culprit is the over-brominated byproduct, 3-chloro-2,6-difluoro-α,α-dibromotoluene . This occurs when the desired product reacts further with the bromine radical to form a di-brominated species.

Causality: The benzylic C-H bond in the product, this compound, is also susceptible to radical abstraction, leading to a second bromination.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the toluene starting material relative to NBS (e.g., 1.1:1 ratio of toluene to NBS). This ensures the NBS is consumed before significant over-bromination of the product can occur.

  • Slow Addition of NBS: Adding the NBS portion-wise or as a solution via a syringe pump can help maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Monitor the Reaction Closely: Use techniques like GC-MS or TLC to monitor the disappearance of the starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to prevent further reaction.

Byproduct Molecular Weight Identification Method
3-chloro-2,6-difluoro-α,α-dibromotoluene319.86 g/mol GC-MS, ¹H NMR (disappearance of benzylic CH₂ signal)
FAQ 3: My NMR spectrum shows unexpected aromatic signals. Could this be ring bromination?

Answer:

Yes, the formation of ring-brominated byproducts is a possibility, although generally less favored under radical conditions. These arise from electrophilic aromatic substitution if molecular bromine (Br₂) concentration becomes too high.

Causality: NBS can generate low concentrations of Br₂. If this concentration builds up, it can react as an electrophile with the aromatic ring. The electron-withdrawing nature of the fluorine and chlorine atoms deactivates the ring, but substitution can still occur.

Potential Ring-Brominated Isomers:

  • 3-Chloro-4-bromo-2,6-difluorotoluene

  • 3-Chloro-5-bromo-2,6-difluorotoluene

Mitigation Strategies:

  • Maintain Low Br₂ Concentration: This is the cornerstone of a successful Wohl-Ziegler reaction.

    • Use High-Purity NBS: Ensure your NBS is free from significant Br₂ contamination.

    • Avoid High Temperatures: Excessive heat can accelerate the decomposition of NBS to Br₂.

    • Scavenge HBr: The presence of HBr can accelerate the formation of Br₂ from NBS. Some protocols suggest the addition of a non-basic scavenger like propylene oxide.

  • Alternative Brominating Systems: A patented method for the synthesis of 2,6-difluorobenzyl bromide utilizes hydrobromic acid and hydrogen peroxide under photo-initiation, which may offer better control over Br₂ concentration.[1]

FAQ 4: I've noticed a significant amount of 3-Chloro-2,6-difluorobenzyl alcohol in my product after workup or during storage. Why is this happening?

Answer:

This is due to the hydrolysis of the benzyl bromide. Benzyl bromides are susceptible to nucleophilic attack by water.

Causality: The benzylic carbon is electrophilic, and water, although a weak nucleophile, can displace the bromide ion, especially during aqueous workups or if the product is stored in the presence of moisture.

Mitigation Strategies:

  • Anhydrous Workup: If possible, use an anhydrous workup procedure. This may involve filtering off the succinimide byproduct and directly using the crude solution in the next step.

  • Minimize Contact with Water: If an aqueous workup is necessary, perform it quickly and at a low temperature. Use a non-polar organic solvent for extraction and ensure the organic layer is thoroughly dried with a drying agent like anhydrous magnesium sulfate or sodium sulfate before solvent removal.

  • Proper Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a desiccator or with a desiccant.

Byproduct Molecular Weight Identification Method
3-Chloro-2,6-difluorobenzyl alcohol178.56 g/mol GC-MS, ¹H NMR (presence of a benzylic CH₂ and a hydroxyl OH signal)[2][3]
FAQ 5: My downstream reaction with a nucleophile is giving low yields and a complex mixture of byproducts. What should I consider?

Answer:

Beyond the purity of your this compound, consider the possibility of elimination reactions as a competing pathway to the desired substitution.

Causality: If your nucleophile is also a strong base, it can abstract a proton from the benzylic position, leading to the formation of 3-chloro-2,6-difluorobenzal bromide via an E2 elimination mechanism.

Mitigation Strategies:

  • Choice of Base/Nucleophile: If possible, use a non-basic nucleophile. If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) if it is compatible with your reaction.

  • Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) can favor SN2 reactions.

G This compound This compound Substitution Product Substitution Product This compound->Substitution Product + Nucleophile (SN2) Elimination Product Elimination Product This compound->Elimination Product + Base (E2)

Section 3: Experimental Protocols

Protocol 1: GC-MS Analysis of Reaction Mixture

This protocol is designed to identify and quantify the starting material, product, and common byproducts.

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

    • Filter the diluted sample through a small plug of silica gel to remove solid byproducts like succinimide.

  • GC-MS Parameters (Example):

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with known databases (e.g., NIST) and by interpreting fragmentation patterns.

    • The molecular ion peak for this compound should be observable at m/z 240/242 (due to bromine isotopes).

    • Look for characteristic ions of expected byproducts (e.g., molecular ions for dibrominated or ring-brominated species).

Protocol 2: ¹H NMR for Purity Assessment

¹H NMR is a powerful tool for assessing the purity of the final product and identifying certain byproducts.

  • Sample Preparation:

    • Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

  • Expected Chemical Shifts:

    • This compound: A singlet for the benzylic protons (CH₂Br) is expected around δ 4.5-4.8 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 6.9-7.5 ppm).

  • Byproduct Identification:

    • 3-chloro-2,6-difluoro-α,α-dibromotoluene: A singlet for the benzylic proton (CHBr₂) will be shifted downfield (typically > δ 6.5 ppm).

    • 3-Chloro-2,6-difluorobenzyl alcohol: A singlet for the benzylic protons (CH₂OH) will be slightly upfield from the bromide, and a broad singlet for the hydroxyl proton (OH) will be present.

    • Unreacted 3-chloro-2,6-difluorotoluene: A singlet for the methyl protons (CH₃) will be present around δ 2.3-2.5 ppm.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51–63.
  • Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Substanzen in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80–119.
  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]

  • Eastwood, F. W., Harrington, K. J., Josan, J. S., & Pura, J. L. (1970). The mechanism of the Wohl-Ziegler bromination of olefins. Tetrahedron Letters, 11(52), 5223–5226.
  • Offermann, W., & Vögtle, F. (1977). Vereinfachte Darstellung von Dibrom-carben-Addukten. Angewandte Chemie, 89(7), 488–489.
  • Futamura, S., & Zong, Z.-M. (1992). A new method for benzylic bromination. Bulletin of the Chemical Society of Japan, 65(1), 345–346.
  • Horner, L., & Winkelmann, E. H. (1959). Neuere Methoden der präparativen organischen Chemie II. 14. Die Verwendung von N-Brom-succinimid zum Bromieren, Dehydrieren und Oxydieren. Angewandte Chemie, 71(11), 349–365.
  • CN102070398A - Preparation method of 2,6-difluorobenzyl bromide. (2011).
  • Spectrabase. (n.d.). 3-Chloro-2,6-difluorobenzyl alcohol. Retrieved from [Link]

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Technical Support Center: Optimizing Reactions with 3-Chloro-2,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically modified reagent. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the chemical principles at play, enabling you to improve reaction yields and minimize impurities.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block in pharmaceutical and materials science, prized for the introduction of the unique 3-chloro-2,6-difluorobenzyl moiety. However, its structure presents distinct challenges. The presence of two fluorine atoms ortho to the bromomethyl group creates significant steric hindrance around the reaction center. This bulkiness can impede the approach of nucleophiles, slowing down desired SN2 reactions.[1][2] Furthermore, the electron-withdrawing nature of the fluorine and chlorine substituents can modulate the electrophilicity of the benzylic carbon.

This guide will address common issues encountered when using this reagent and provide field-proven solutions to overcome them.

Troubleshooting Guide: Low Yield and Side Product Formation

This section addresses the most frequently encountered problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Question 1: My SN2 reaction (e.g., Williamson ether synthesis, N-alkylation) is extremely slow or not proceeding to completion, resulting in low yields. What is the primary cause and how can I accelerate it?

Answer: The sluggishness of your reaction is almost certainly due to the steric hindrance imposed by the two ortho-fluorine substituents. These bulky groups physically obstruct the backside attack required for an SN2 mechanism, increasing the activation energy of the reaction.[1][2][3]

Troubleshooting Workflow:

start Low Yield in SN2 Reaction q1 Is the reaction sluggish? start->q1 a1 Primary Cause: Steric Hindrance from 2,6-difluoro groups q1->a1 s1 Increase Reaction Temperature a1->s1 s2 Optimize Solvent Choice a1->s2 s3 Select a Less Hindered Base a1->s3 s4 Consider a Phase-Transfer Catalyst a1->s4 end Improved Yield s1->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for low SN2 reaction yields.

Corrective Actions:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the steric barrier. Monitor for potential side reactions, such as elimination, which can also be accelerated at higher temperatures.

  • Optimize Solvent: The choice of solvent is critical. Use polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents solvate the cation of your base or nucleophile, leaving the anion more "naked" and, therefore, more reactive.[4][5] They are superior to protic solvents which can solvate the nucleophile and reduce its potency.

  • Select a Less Hindered, Stronger Base (for alkoxide formation): When generating an alkoxide for a Williamson ether synthesis, use a strong, non-bulky base like sodium hydride (NaH) or potassium hydride (KH).[4][5] These will irreversibly deprotonate the alcohol without adding further steric congestion around the reaction site. Avoid bulky bases like potassium tert-butoxide, which can favor elimination.

  • Employ Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous nucleophile and an organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be highly effective. The catalyst transports the nucleophile into the organic phase, increasing its effective concentration and accelerating the reaction.

Question 2: I am observing a significant amount of an alkene byproduct, consistent with an elimination reaction. How can I favor substitution over elimination?

Answer: The formation of an alkene suggests that the competing E2 elimination pathway is occurring.[4] This is often promoted by sterically hindered substrates, strong and/or bulky bases, and higher reaction temperatures. While this compound is a primary halide, and thus less prone to elimination than secondary or tertiary halides, the steric hindrance can make the benzylic proton more accessible to a strong base.

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest effective temperature will favor the SN2 pathway.

  • Use a Weaker, Less Sterically Hindered Base: If applicable to your reaction, switch to a less bulky and/or weaker base. For example, in Williamson ether synthesis, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with a polar aprotic solvent can be effective for generating phenoxides while being less prone to inducing elimination compared to strong alkoxides.[5]

  • Choice of Nucleophile: Ensure your nucleophile is not excessively basic. If possible, use a nucleophile with a lower pKa of its conjugate acid.

Parameter Comparison for SN2 vs. E2:

ParameterFavors SN2 (Substitution)Favors E2 (Elimination)
Base/Nucleophile Good nucleophile, weak baseStrong, sterically hindered base
Temperature Lower temperaturesHigher temperatures
Solvent Polar aprotic (DMF, DMSO, Acetonitrile)Less polar or protic solvents can sometimes favor E2
Question 3: My final product is contaminated with 3-chloro-2,6-difluorobenzyl alcohol. What is the source of this impurity and how can I prevent it?

Answer: The presence of 3-chloro-2,6-difluorobenzyl alcohol is a result of hydrolysis of the starting material. Benzyl bromides can react with water, which acts as a nucleophile.[6] This is a common issue if your reagents or solvents are not scrupulously dry.

Preventative Measures:

  • Use Anhydrous Solvents: Employ freshly dried solvents. Solvents can be dried over molecular sieves or by distillation from an appropriate drying agent.

  • Dry Your Reagents: Ensure your nucleophile and any other reagents are free from moisture. If you are using a base like potassium carbonate, it can be dried in an oven before use.

  • Perform Reactions Under an Inert Atmosphere: Conducting your reaction under a dry, inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the reaction vessel.

Reaction Scheme: Hydrolysis Side Reaction

reactant This compound product 3-Chloro-2,6-difluorobenzyl Alcohol (Impurity) reactant->product Hydrolysis (SN1/SN2) h2o H₂O (Moisture) hbr HBr

Caption: Formation of benzyl alcohol impurity via hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in Friedel-Crafts alkylation reactions? A1: While technically possible, direct Friedel-Crafts alkylation with this reagent is not recommended. Benzyl halides can react with Lewis acids to form stabilized carbocations, which can lead to polyalkylation, where the initial product is more reactive than the starting material. Furthermore, the electron-withdrawing groups on the benzyl bromide may complicate the reaction. It is generally more effective to use this reagent in nucleophilic substitution reactions.

Q2: What is the stability of this compound and how should it be stored? A2: this compound is a lachrymator and is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as bases, alcohols, and oxidizing agents. Over time, exposure to moisture can lead to hydrolysis, generating hydrogen bromide (HBr) gas, which can build up pressure in a sealed container.

Q3: Are there any safety precautions I should take when handling this compound? A3: Absolutely. This compound is a strong lachrymator and irritant to the skin, eyes, and respiratory tract.[7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Phenol

This protocol is a starting point and should be optimized for your specific substrate.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq.) and anhydrous DMF (concentration ~0.5 M).

  • Base Addition: To the stirred solution, add a solid base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the phenoxide.

  • Addition of Benzyl Bromide: Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 60-80 °C. The optimal temperature will need to be determined empirically. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. National Institutes of Health. Available at: [Link]

  • Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available at: [Link]

  • Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. ResearchGate. Available at: [Link]

  • Experiment 06 Williamson Ether Synthesis. Palomar College. Available at: [Link]

  • SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Pharmaguideline. Available at: [Link]

  • Effect of Substituent on Reactivity of Benzene for JEE. Vedantu. Available at: [Link]

  • Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. Available at: [Link]

  • Reactivity of chlorobenzene and benzene in electrophilic substitutions. StackExchange. Available at: [Link]

  • SN2 reaction. Wikipedia. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange. Available at: [Link]

  • Williamson Ether Synthesis. Chem-Station. Available at: [Link]

  • Nucleophilic substitution of benzylic halides. University of Calgary. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available at: [Link]

  • SN2 reaction kinetics. YouTube. Available at: [Link]

  • Relation between the Substituent Effect and Aromaticity. ResearchGate. Available at: [Link]

  • Reactions at the benzylic position. Khan Academy. Available at: [Link]

  • Steric hindrance | Substitution and elimination reactions. Khan Academy. Available at: [Link]

  • The Role of 3-Chloro-2-fluorobenzoic Acid in Pharmaceutical Innovation. Available at: [Link]

  • Preparation method of 2,6-difluorobenzyl bromide. Google Patents.
  • Flow Chemistry in Organic Synthesis. De Gruyter. Available at: [Link]

  • Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances. Available at: [Link]

  • Benzyl Bromide. Common Organic Chemistry. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Quora. Available at: [Link]

  • 3-chloro-2,4-difluorobenzyl bromide (C7H4BrClF2). PubChemLite. Available at: [Link]

  • This compound. Sunway Pharm Ltd. Available at: [Link]

Sources

Technical Support Center: 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during its use in chemical synthesis. The information herein is grounded in established principles of organic chemistry, supported by authoritative references.

I. Introduction to the Reactivity of this compound

This compound is a versatile reagent used in the synthesis of a variety of compounds, particularly in the development of pharmaceutical intermediates. Its reactivity is primarily centered around the benzylic bromide, a good leaving group, making it susceptible to nucleophilic substitution and other transformations. However, the presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring significantly influences its reaction profile, often leading to specific side reactions that require careful control of experimental conditions. This guide will help you navigate these potential challenges.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with this compound in a question-and-answer format.

1. Nucleophilic Substitution Reactions

Q1: I am seeing low yields in my SN2 reaction with a weak nucleophile. What could be the cause?

A1: Several factors could be contributing to low yields in your SN2 reaction.

  • Steric Hindrance: While this compound is a primary benzylic halide and generally favors SN2 reactions, the ortho-fluorine atom can introduce some steric hindrance, slowing down the reaction with bulky nucleophiles.[1]

  • Nucleophile Strength: Weak nucleophiles react more slowly. Consider using a stronger nucleophile or catalytic amounts of a more reactive halide salt (e.g., sodium iodide) to generate the more reactive benzyl iodide in situ.[2]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[1]

  • Temperature: Increasing the reaction temperature can enhance the rate, but be cautious as this can also promote competing elimination reactions.

Q2: My reaction is producing a mixture of products, including what appears to be a rearranged product. Why is this happening?

A2: The formation of rearranged products suggests the involvement of a carbocation intermediate, which is characteristic of an SN1 reaction pathway. While primary benzylic halides typically favor SN2 reactions, certain conditions can promote an SN1 mechanism:

  • Solvent: Protic, ionizing solvents like water, alcohols, or formic acid can stabilize the benzylic carbocation, favoring an SN1 pathway.[1]

  • Lewis Acid Catalysis: The presence of Lewis acids can facilitate the departure of the bromide ion, leading to carbocation formation.

  • Substituent Effects: While the electron-withdrawing fluorine and chlorine atoms generally destabilize a carbocation, resonance stabilization from the benzene ring can still allow for its formation under certain conditions.[3]

To minimize SN1 side reactions, use polar aprotic solvents and avoid acidic conditions.

2. Elimination Reactions

Q3: I am observing the formation of an alkene byproduct in my substitution reaction. How can I prevent this?

A3: The formation of an alkene is due to a competing elimination reaction (E1 or E2). Benzylic halides can undergo elimination, especially under basic conditions and at elevated temperatures.[4]

  • E2 Pathway: This is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). If your nucleophile is also a strong base, the E2 pathway can compete with SN2 substitution.[5] To suppress this, use a less basic nucleophile if possible, or carefully control the stoichiometry of the base.

  • E1 Pathway: This pathway proceeds through a carbocation intermediate, similar to the SN1 reaction. Conditions that favor SN1 (protic solvents, heat) will also favor E1.[4]

To minimize elimination, use non-basic nucleophiles where possible, employ milder reaction temperatures, and choose polar aprotic solvents.

3. Grignard Reagent Formation and Wurtz Coupling

Q4: I am trying to form the Grignard reagent of this compound, but the main product I isolate is the homocoupled dimer. What is going wrong?

A4: The formation of a homocoupled dimer (Wurtz coupling product) is a very common and often dominant side reaction in the preparation of Grignard reagents from benzylic halides.[6][7] This occurs when the Grignard reagent formed reacts with another molecule of the starting benzyl bromide.

Several strategies can be employed to minimize Wurtz coupling:

  • Slow Addition: Add the this compound solution slowly to a suspension of activated magnesium. This maintains a low concentration of the benzyl bromide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[6]

  • Solvent Choice: The choice of solvent is critical. While THF is a common solvent for Grignard reactions, it can sometimes promote Wurtz coupling with reactive halides. Diethyl ether or 2-methyltetrahydrofuran (2-MeTHF) can be better alternatives to suppress this side reaction.[6]

  • Magnesium Activation: Ensure the magnesium turnings are highly activated. This can be achieved by stirring them under nitrogen, adding a small crystal of iodine, or using a small amount of 1,2-dibromoethane.

  • Temperature Control: Maintain a low reaction temperature to control the exothermic reaction and minimize side reactions.

Table 1: Solvent Effects on Wurtz Coupling in Benzyl Grignard Formation

SolventTypical Yield of Grignard Product (%)Observations
Diethyl Ether (Et₂O)HighGenerally good for minimizing Wurtz coupling.[6]
Tetrahydrofuran (THF)Can be lowMay promote significant Wurtz byproduct formation with reactive halides.[6]
2-Methyltetrahydrofuran (2-MeTHF)HighOften an excellent choice for suppressing Wurtz coupling.[6]

4. Hydrolysis

Q5: My sample of this compound seems to have degraded over time, and I see a new spot on my TLC plate. What is this impurity?

A5: this compound, like other benzyl halides, is susceptible to hydrolysis, especially in the presence of moisture.[8][9] The bromide is displaced by a hydroxyl group, forming 3-chloro-2,6-difluorobenzyl alcohol. To prevent this, it is crucial to store the reagent in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

III. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions discussed.

SN2_vs_E2 reagents This compound + Nucleophile/Base sn2_product SN2 Product reagents->sn2_product SN2 Pathway (Strong Nucleophile, Weak Base) e2_product E2 Product (Alkene) reagents->e2_product E2 Pathway (Strong, Hindered Base) Grignard_vs_Wurtz start This compound + Mg grignard Grignard Reagent start->grignard Desired Reaction wurtz Wurtz Coupling Product (Dimer) grignard->wurtz Side Reaction with starting material desired_product Desired Product (after reaction with electrophile) grignard->desired_product Reaction with Electrophile

Caption: Grignard formation vs. Wurtz coupling.

IV. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution (SN2)

This protocol is a general guideline and may require optimization for specific nucleophiles.

  • Setup: Under an inert atmosphere (nitrogen or argon), dissolve your nucleophile in an appropriate anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).

  • Addition: To this solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

V. References

  • University of Calgary. Ch 11 : Eliminations of benzylic systems. [Link]

  • Problems in Chemistry. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions. YouTube. [Link]

  • ResearchGate. Isotope experiment of benzyl bromide with water‐¹⁸O. [Link]

  • Wyzant. (2015, July 17). Elimination of a Benzyl Halide under a Strong Base. [Link]

  • Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. [Link]

  • Chemistry Stack Exchange. (2025, September 13). E1 and E2 elimination reactions in primary allylic and benzylic halides. [Link]

  • Organic Chemistry Portal. Wurtz Reaction. [Link]

  • Notes! For You!. Mechanism of the Wurtz Reaction. [Link]

  • BYJU'S. Wurtz Reaction. [Link]

  • Journal of the American Chemical Society. Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. [Link]

  • Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • Wikipedia. Wurtz reaction. [Link]

  • ResearchGate. Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. [Link]

  • ResearchGate. Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]

  • University of Missouri–St. Louis. Research Module: Scheme 2A. N-Benzylation Using Benzyl Bromide. [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. [Link]

  • Wikipedia. Benzyl bromide. [Link]

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Technical Support Center: Purification of Products from 3-Chloro-2,6-difluorobenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with 3-Chloro-2,6-difluorobenzyl bromide reactions. As a highly reactive electrophilic building block, this compound is invaluable in drug discovery and materials science for introducing the 3-chloro-2,6-difluorobenzyl moiety. However, its reactivity and physical properties can lead to specific purification hurdles. This guide provides field-proven insights and detailed protocols to help you achieve high purity for your target compounds.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My product and the unreacted this compound have nearly identical Rf values on TLC. How can I achieve separation?

Answer: This is a common challenge, as the starting benzyl bromide is relatively non-polar. When your product has similar polarity, co-elution during column chromatography is a significant risk.

Causality: The polarity of your product, especially in cases of N- or O-alkylation of large, non-polar molecules, may not be sufficiently different from the starting halide. Standard eluent systems like hexane/ethyl acetate may not provide the required resolution.

Solutions:

  • Optimize TLC and Column Chromatography:

    • Eluent System Modification: Systematically screen different solvent systems. Instead of the common ethyl acetate/hexane system, explore dichloromethane/hexane or toluene/hexane. Sometimes, adding a small percentage (~0.5-1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) can dramatically alter selectivity.

    • Column Selection: Use a high-surface-area silica gel (e.g., 230-400 mesh). A longer, narrower column will provide better separation than a short, wide one.

  • Chemical Quenching (Scavenging):

    • The most effective strategy is to convert the excess benzyl bromide into a highly polar, water-soluble compound that can be removed during an aqueous workup.

    • Protocol: After the reaction is complete (as monitored by TLC), add 1.5-2.0 equivalents (relative to the excess benzyl bromide) of triethylamine (TEA) and stir for 1-2 hours at room temperature. The TEA will react with the electrophilic benzyl bromide to form a quaternary ammonium salt, which is readily extracted into an aqueous phase.[1] This technique is highly effective, provided your target product does not react with TEA.[1]

  • Recrystallization:

    • If your product is a solid, recrystallization can be an excellent and scalable purification method. You will need to find a solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while the benzyl bromide impurity remains in the mother liquor.

Question 2: After my aqueous workup, I see a new, more polar impurity spot on my TLC. What is it and how can I prevent it?

Answer: The new, more polar spot is likely the hydrolysis product, 3-Chloro-2,6-difluorobenzyl alcohol.

Causality: Benzyl bromides are susceptible to hydrolysis (reaction with water), especially under basic or neutral conditions. This reaction replaces the bromide with a hydroxyl group, forming the corresponding alcohol. This can occur during the reaction if there are traces of water in your solvents or reagents, or during the aqueous workup.

Solutions:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before starting the reaction. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.

  • Minimize Workup Time: Perform the aqueous extraction steps as quickly as possible.

  • Acidic Wash: If your product is stable to acid, a wash with a dilute, weak acid solution (e.g., 1M NH₄Cl) can help to neutralize any basic residues that might promote hydrolysis before proceeding with other washes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a reaction using this compound?

A1: Beyond the hydrolysis product mentioned above, the primary impurities are:

  • Unreacted Starting Material: Incomplete conversion is common, and excess this compound is often used to drive the reaction to completion.

  • Oxidation Product: Trace amounts of the corresponding aldehyde, 3-Chloro-2,6-difluorobenzaldehyde, can form if the reaction is exposed to air for extended periods, particularly at elevated temperatures.[2][3]

Q2: What is a good general protocol for column chromatography to purify a product from a this compound reaction?

A2: A general protocol that works well for many derivatives is outlined below. The key is to first identify an appropriate eluent system using TLC. The starting benzyl bromide is quite non-polar and will run quickly off the column.[1]

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf value of ~0.25-0.35 and moves the starting benzyl bromide spot to a much higher Rf (e.g., >0.7). A good starting point is a mixture of petroleum ether and ethyl acetate or hexane and dichloromethane.[4]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing is often most consistent).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain your pure product and remove the solvent under reduced pressure.

Q3: My product is a solid. What is the best approach for purification by recrystallization?

A3: Recrystallization is an ideal method for purifying solid products. The process relies on the principle of differential solubility.

Protocol 2: Recrystallization
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, toluene) at room temperature and at boiling. The ideal solvent will fully dissolve your product when hot but provide low solubility when cold. A two-solvent system (one "soluble" solvent and one "anti-solvent") can also be highly effective.

  • Dissolution: In a flask, add the minimum amount of the hot, ideal solvent to your crude solid until it is completely dissolved.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflow & Data

General Purification Strategy

The following diagram outlines a decision-making workflow for purifying your reaction mixture.

Purification_Workflow RM Crude Reaction Mixture Workup Aqueous Workup (Optional TEA Quench) RM->Workup Crude_Product Concentrated Crude Product Workup->Crude_Product Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize  Yes Column Perform Column Chromatography Is_Solid->Column  No / Recrystallization Fails Pure_Solid Pure Solid Product Recrystallize->Pure_Solid Column->Pure_Solid If solidifies Pure_Oil Pure Oily Product Column->Pure_Oil If oil

Caption: Decision workflow for purification.

TLC Solvent System Comparison

The table below provides starting points for developing a TLC method to separate a hypothetical non-polar product from the starting benzyl bromide.

Eluent System (v/v)Starting Material (SM) RfHypothetical Product (P) RfSeparation (ΔRf)Notes
9:1 Hexane / Ethyl Acetate0.800.750.05Poor separation, spots may overlap.
4:1 Hexane / Ethyl Acetate0.650.500.15Better separation, may be sufficient for column.
9:1 Hexane / Dichloromethane0.700.600.10Moderate separation.
1:1 Hexane / Toluene0.500.350.15Good starting point for non-polar compounds.

References

  • Various Authors. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate. [Link]

  • Google Patents. (CN107098791B).
  • Supporting Information. General Procedure for reaction of Benzylic alcohol with Benzyl bromide. [Link]

  • Reddit r/chemhelp. (2022). separating benzyl bromide and product spots on tlc. [Link]

  • Reddit r/chemistry. (2022). separating benzyl bromide. [Link]

  • Google Patents. (US4847442A).
  • Amerigo Scientific. 3-Chloro-2,6-difluorobenzaldehyde (97%). [Link]

  • Google Patents. (RU2596872C1). Method of producing mono- and difluoro benzyl chlorides.
  • The Royal Society of Chemistry. (2017). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. [Link]

  • Google Patents. (CN102070398A). Preparation method of 2,6-difluorobenzyl bromide.

Sources

Navigating the Reactivity of 3-Chloro-2,6-difluorobenzyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl bromide (CAS 261762-47-4). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability of this compound under your reaction conditions and to help you achieve optimal results in your experiments.

Understanding the Molecule: A Balance of Reactivity and Stability

This compound is a highly functionalized aromatic compound, valued as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the reactive benzyl bromide moiety, which readily participates in nucleophilic substitution reactions.[1] However, the presence of three halogen substituents on the benzene ring—a chlorine atom and two fluorine atoms—introduces unique electronic effects that influence its stability and reactivity.

The fluorine and chlorine atoms are electron-withdrawing, which can impact the reaction mechanism and the potential for side reactions. A key consideration is whether a reaction proceeds via an SN1 or SN2 pathway. The SN1 mechanism involves the formation of a carbocation intermediate, while the SN2 pathway is a concerted process where the nucleophile attacks as the leaving group departs.[4][5] For benzyl halides, both pathways are possible, and the operative mechanism can be influenced by the solvent, nucleophile, and the electronic nature of the aromatic ring.[5] The electron-withdrawing halogen atoms on this compound will destabilize a benzyl carbocation, making an SN1 pathway less favorable than for an unsubstituted benzyl bromide.

This guide will help you navigate the nuances of working with this valuable synthetic intermediate.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during the use of this compound in your experiments.

Problem 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Symptoms:

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in yields lower than expected.

Potential Causes and Solutions:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the halogen substituents can decrease the electrophilicity of the benzylic carbon to some extent. A weak nucleophile may not be reactive enough to displace the bromide.

    • Solution: Consider using a stronger nucleophile. For example, if you are using a neutral amine, you might switch to its corresponding anion (e.g., an amide) or use a more reactive amine. For oxygen nucleophiles, using the corresponding alkoxide or phenoxide is generally more effective than the neutral alcohol or phenol.

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and mechanism.

    • Solution: For SN2 reactions, polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the nucleophilic salt but not the nucleophile itself, thus enhancing its reactivity. If an SN1 pathway is desired, polar protic solvents like water, alcohols, or acetic acid would be more appropriate, although as mentioned, this pathway is likely disfavored for this substrate.

  • Steric Hindrance: The substituents at the 2 and 6 positions (the ortho positions) can create steric hindrance around the reaction center, slowing down the approach of the nucleophile.

    • Solution: If you suspect steric hindrance is an issue, you may need to use a smaller, less bulky nucleophile. Additionally, increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

  • Decomposition of the Reagent: this compound can be sensitive to moisture and strong bases, leading to decomposition.

    • Solution: Ensure that your reaction is performed under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon). If using a strong base, consider adding it slowly at a low temperature to control the reaction and minimize degradation of the starting material.

Problem 2: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the starting material and the desired product.

  • LC-MS or Nuclear Magnetic Resonance (NMR) analysis indicates the presence of unexpected byproducts.

Potential Causes and Solutions:

  • Hydrolysis: Benzyl bromides can be susceptible to hydrolysis, especially in the presence of water or protic solvents, leading to the formation of the corresponding benzyl alcohol.

    • Solution: As mentioned above, conduct your reactions under strictly anhydrous conditions. Use freshly distilled, dry solvents and ensure all glassware is thoroughly dried before use.

  • Elimination Reactions: Although less common with primary benzyl halides, strong, bulky bases can potentially induce elimination of HBr to form a reactive quinone methide-type intermediate, which can then polymerize or react with other species in the reaction mixture.

    • Solution: If you are using a strong base, opt for a non-nucleophilic, sterically hindered base if its role is simply to deprotonate another species. If the base is also your nucleophile, using a less hindered base and carefully controlling the temperature can help to favor substitution over elimination.

  • Homocoupling (Wurtz-type Reaction): In the presence of certain metals or reducing agents, benzyl halides can undergo homocoupling to form a bibenzyl derivative.

    • Solution: Avoid the use of reactive metals (e.g., sodium, magnesium) unless a specific organometallic reaction is intended. Ensure that your reaction setup is free from any metallic contaminants.

Problem 3: Inconsistent Reaction Rates or Reproducibility Issues

Symptoms:

  • The time required for the reaction to go to completion varies significantly between batches.

  • Product yields are inconsistent even when following the same procedure.

Potential Causes and Solutions:

  • Reagent Quality and Storage: The purity and stability of this compound are critical for reproducible results. The compound can degrade over time if not stored properly.

    • Solution: Always use high-purity reagent from a reputable supplier. It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere.[1] Avoid frequent opening of the container to minimize exposure to air and moisture. Some suppliers recommend storing the compound under an inert atmosphere.

  • Variations in Reaction Conditions: Seemingly minor variations in reaction setup and conditions can have a significant impact.

    • Solution: Maintain strict control over reaction parameters such as temperature, stirring rate, and the rate of addition of reagents. Use a consistent quality of solvents and other reagents.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of nucleophilic substitution for this compound?

A1: Due to the strong electron-withdrawing effects of the two fluorine atoms and the chlorine atom on the benzene ring, the formation of a benzyl carbocation intermediate is destabilized. Therefore, nucleophilic substitution reactions with this compound are more likely to proceed via an SN2 mechanism. This is especially true with good nucleophiles in polar aprotic solvents.

Q2: How should I handle and store this compound?

A2: This compound is a lachrymator and can be irritating to the skin and mucous membranes. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and light. Therefore, it should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere like nitrogen or argon.

Q3: Can I use this reagent with strong bases?

A3: Caution should be exercised when using strong bases. While many reactions require a base, strong bases can promote side reactions such as elimination or decomposition. If a strong base is necessary, it is advisable to perform the reaction at a low temperature and add the base slowly to the reaction mixture.

Q4: Are there any known incompatible materials with this compound?

A4: Yes, this compound is generally incompatible with strong oxidizing agents, strong bases, and moisture. Contact with these substances can lead to decomposition. It may also be corrosive to some metals.

Experimental Protocols

General Protocol for N-Alkylation of an Amine

This protocol provides a general guideline for the N-alkylation of a primary or secondary amine with this compound.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents) in a dry polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Reagent: To the stirred solution, add a solution of this compound (1.1 equivalents) in the same dry solvent dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. If a solid base was used, filter the mixture. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Typical Reaction Conditions for Benzyl Bromide Alkylations

The following table provides a summary of typical conditions for the alkylation of various nucleophiles with benzyl bromides, which can serve as a starting point for optimizing your reaction with this compound.

NucleophileBaseSolventTemperature (°C)
Primary/Secondary AmineK₂CO₃, Et₃N, DIPEAAcetonitrile, DMF25 - 80
PhenolK₂CO₃, Cs₂CO₃Acetone, DMF25 - 60
ThiolNaH, K₂CO₃THF, DMF0 - 25
Carboxylic AcidCs₂CO₃, K₂CO₃DMF, Acetonitrile25 - 50

Visualization of Key Concepts

Troubleshooting Workflow for Low Product Yield

Caption: A logical workflow for troubleshooting low product yields.

SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism favored by this compound.

We trust this technical guide will be a valuable resource in your research. Should you have any further questions or require additional support, please do not hesitate to contact our technical service team.

References

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]

  • Kim, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ni, C., & Hu, J. (2011). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2011(13), 1993-2010. Retrieved from [Link]

  • Nucleophilic Substitution. (n.d.). Arts, Science, and Commerce College, Kolhar. Retrieved from [Link]

  • Understanding the Synthesis and Properties of 2,6-Difluorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Preparation method of 2,6-difluorobenzyl bromide. (2011). Google Patents.
  • 16.7: Nucleophilic Aromatic Substitution. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. Retrieved from [Link]

  • Li, H., et al. (2015). Phosphonic acid mediated practical dehalogenation and benzylation with benzyl halides. RSC Advances, 5(100), 82299-82302. Retrieved from [Link]

  • 2-PHENYLBUTYRONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Exploring the Chemical Synthesis Applications of 2,6-Dichlorobenzyl Bromide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Rozen, S., & Ben-David, I. (2008). Preparation of Alkyl and Aryl Chlorodifluoromethyl Ethers Using BrF3. European Journal of Organic Chemistry, 2008(13), 2243-2246. Retrieved from [Link]

  • Mihara, F., et al. (2025). Dehalogenative borylation of benzylic halides assisted by sodium dispersion. ChemRxiv. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. (n.d.). BYJU'S. Retrieved from [Link]

  • Haloalkanes and Haloarenes. (n.d.). National Council of Educational Research and Training. Retrieved from [Link]

  • 3 Factors That Stabilize Free Radicals. (2013). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for 3-Chloro-2,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2,6-difluorobenzyl bromide. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to help you optimize your experimental outcomes. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower your research.

Introduction: The Critical Role of the Solvent System

This compound is a highly reactive alkylating agent, prized for its utility in introducing the 3-chloro-2,6-difluorobenzyl moiety in the synthesis of complex organic molecules. The success of reactions involving this substrate is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants but also modulates the reaction mechanism, rate, and the profile of side products. This guide is designed to navigate the complexities of solvent selection and optimization for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The primary consideration is the intended reaction mechanism, which is typically a nucleophilic substitution (SN2) reaction. For an efficient SN2 reaction, a polar aprotic solvent is generally preferred.[1] These solvents possess a significant dipole moment that helps to dissolve the nucleophile, but they lack acidic protons that can form hydrogen bonds and "cage" the nucleophile, thereby reducing its reactivity.[2] Key factors to consider include:

  • Solubility: Both this compound and the nucleophile must be sufficiently soluble in the chosen solvent to ensure a homogenous reaction mixture.

  • Reaction Mechanism: To favor the SN2 pathway and avoid potential side reactions like elimination (E2) or solvolysis (SN1), polar aprotic solvents are ideal.[3]

  • Reactivity of the Substrate: The electron-withdrawing effects of the two fluorine atoms and one chlorine atom on the benzene ring make the benzylic carbon more electrophilic and susceptible to nucleophilic attack. However, steric hindrance from the ortho-substituents can also play a role.[4]

  • Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature.

  • Inertness: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.

Q2: Which solvents are generally recommended for SN2 reactions with this compound?

A2: Based on the principles of SN2 reactions, the following polar aprotic solvents are excellent starting points for optimization:

  • Acetonitrile (ACN): Offers good solubility for a wide range of organic compounds and has a convenient boiling point for many reactions.

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent with excellent solvating power for many nucleophiles.

  • Dimethyl Sulfoxide (DMSO): Another highly polar aprotic solvent that can significantly accelerate SN2 reactions.

  • Acetone: A less polar but still effective aprotic solvent, often used for its lower boiling point and ease of removal.

  • Tetrahydrofuran (THF): A moderately polar aprotic solvent, often a good choice when milder conditions are required.

Q3: Are there any solvents I should avoid?

A3: Yes. Protic solvents such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids should generally be avoided as the primary solvent for SN2 reactions with this compound. These solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction rate.[2] Furthermore, they can act as nucleophiles themselves, leading to undesired solvolysis byproducts.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound and provides a logical workflow for troubleshooting.

Issue 1: Low or No Product Yield

Low or no yield is a frequent challenge. The following workflow will help diagnose and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Reagents Verify Reagent Quality - Purity of benzyl bromide - Activity of nucleophile Start->Check_Reagents Check_Solubility Assess Solubility - Are all reactants fully dissolved? Check_Reagents->Check_Solubility Reagents OK Optimize_Solvent Optimize Solvent System - Screen polar aprotic solvents (ACN, DMF, DMSO) - Consider solvent mixtures Check_Solubility->Optimize_Solvent Incomplete Solubility Optimize_Conditions Adjust Reaction Conditions - Increase temperature - Increase reaction time - Check stoichiometry Check_Solubility->Optimize_Conditions Good Solubility Optimize_Solvent->Optimize_Conditions Side_Reactions Investigate Side Reactions - Analyze crude mixture (TLC, LC-MS, NMR) - Look for elimination or solvolysis products Optimize_Conditions->Side_Reactions No Improvement Resolution Yield Improved Optimize_Conditions->Resolution Improvement Seen Purification_Issues Evaluate Purification - Is the product being lost during workup or chromatography? Side_Reactions->Purification_Issues Side Products Identified Side_Reactions->Resolution Side Reactions Minimized Purification_Issues->Resolution Purification Optimized

Caption: A logical workflow for troubleshooting low product yields.

Detailed Troubleshooting Steps:

  • Step 1: Verify Reagent Quality. Ensure the purity of your this compound and the activity of your nucleophile. Impurities can inhibit the reaction.

  • Step 2: Assess Solubility. Visually inspect the reaction mixture. If reactants are not fully dissolved, the reaction will be slow or incomplete.

  • Step 3: Optimize the Solvent System. If solubility is an issue, or if the reaction is sluggish, screen a panel of polar aprotic solvents. A table of suggested solvents and their properties is provided below.

  • Step 4: Adjust Reaction Conditions. Systematically vary the temperature, reaction time, and stoichiometry of your reactants.

  • Step 5: Investigate Side Reactions. Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify any potential side products. Common side reactions include elimination (E2) and solvolysis.

  • Step 6: Evaluate Purification. Ensure your purification method is suitable for your product and that you are not losing a significant amount of material during extraction or chromatography.

Issue 2: Formation of Impurities

The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of impurities.

Common Impurities and Their Causes:

  • Elimination Product (E2): This is more likely with sterically hindered or strongly basic nucleophiles.

    • Solution: Use a less hindered, more nucleophilic, and less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination.

  • Solvolysis Product: This occurs if a protic solvent is used or if water is present as an impurity.

    • Solution: Use a high-purity polar aprotic solvent and ensure all glassware is thoroughly dried.

  • Wurtz Coupling Product: Dimerization of the benzyl bromide can occur, especially in Grignard reactions.[5]

    • Solution: Optimize the addition rate of the benzyl bromide and ensure efficient stirring.

Experimental Protocols

Protocol 1: Solvent Screening for Nucleophilic Substitution

This protocol outlines a systematic approach to screen for the optimal solvent.

Materials:

  • This compound

  • Nucleophile of choice

  • Candidate solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • LC-MS or GC-MS for quantitative analysis

Procedure:

  • Set up a parallel reaction in each of the candidate solvents.

  • To each vial, add the nucleophile and the chosen solvent.

  • Add this compound to each vial to initiate the reaction.

  • Stir the reactions at a predetermined temperature (e.g., room temperature, 50 °C, 80 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1h, 4h, 12h, 24h).

  • After a set time, quench the reactions and analyze the crude product mixture by LC-MS or GC-MS to determine the conversion and yield in each solvent.

Solvent Selection Workflow

SolventSelection Start Define Reaction (Nucleophile, Temp.) Initial_Screen Initial Solvent Screen (ACN, DMF, DMSO, Acetone, THF) Start->Initial_Screen Monitor_TLC Monitor by TLC - Reaction progress - Spot-to-spot comparison Initial_Screen->Monitor_TLC Analyze_LCMS Quantitative Analysis (LC-MS/GC-MS) - Determine conversion and yield Monitor_TLC->Analyze_LCMS Select_Best Select Best Solvent(s) - Highest yield - Cleanest profile Analyze_LCMS->Select_Best Optimization Further Optimization - Temperature - Concentration - Solvent mixtures Select_Best->Optimization Final_Protocol Final Protocol Optimization->Final_Protocol

Caption: A workflow for systematic solvent screening and optimization.

Data Presentation

Table 1: Predicted Solubility of this compound

While experimental data is always preferred, the following table provides a qualitative prediction of solubility based on the structure of this compound and general principles of solubility.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSO, THFHighThe polar C-Br, C-F, and C-Cl bonds will interact favorably with the dipoles of these solvents.
Halogenated Dichloromethane (DCM), ChloroformHigh"Like dissolves like" principle; the halogenated nature of the solute and solvent leads to favorable interactions.
Aromatic Toluene, BenzeneModerate to HighThe aromatic ring of the solute will interact favorably with aromatic solvents through π-π stacking.
Ethers Diethyl ether, DioxaneModerateEthers are less polar and will have weaker interactions with the polar functional groups of the solute.
Alcohols Methanol, EthanolModerate to LowPotential for hydrogen bonding with the fluorine atoms, but overall solubility may be limited by the non-polar aromatic ring.
Non-polar Hexane, CyclohexaneLowThe significant polarity of the solute will limit its solubility in non-polar solvents.

Conclusion

The optimization of the solvent system is a critical step in achieving high yields and purity in reactions involving this compound. By understanding the principles of SN2 reactions and employing a systematic approach to solvent screening and troubleshooting, researchers can overcome common experimental hurdles. This guide provides a foundational framework for this process, and we encourage you to adapt these protocols to your specific research needs.

References

Navigating the Challenges of 3-Chloro-2,6-difluorobenzyl Bromide Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. Here, we move beyond generic protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

The Challenge: Understanding the Substrate

This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to a combination of steric and electronic factors. The presence of two ortho-fluorine substituents significantly shields the benzylic carbon, potentially hindering the crucial oxidative addition step. Furthermore, the electron-withdrawing nature of the fluorine and chlorine atoms influences the reactivity of the C-Br bond. This guide will help you select the optimal catalytic system to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Suzuki-Miyaura catalyst system (e.g., Pd(PPh₃)₄) giving low yields with this compound?

A1: Tetrakis(triphenylphosphine)palladium(0) often proves inefficient for sterically demanding substrates like this one. The bulky nature of the four triphenylphosphine ligands can impede the approach of the sterically hindered benzyl bromide to the palladium center for oxidative addition. For such challenging substrates, catalyst systems employing bulky, electron-rich monophosphine ligands from the Buchwald or Fu families are generally more effective. These ligands promote the formation of a more reactive, less sterically encumbered monoligated Pd(0) species, which facilitates oxidative addition.[1][2]

Q2: I'm observing a significant amount of homocoupling (Wurtz-type) of the benzyl bromide. What is the cause and how can I minimize it?

A2: Homocoupling is a common side reaction with benzylic halides, especially when the desired cross-coupling is slow.[3] It can be exacerbated by high temperatures and certain catalyst systems. To mitigate this, consider the following:

  • Ligand Choice: Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.

  • Lower Temperatures: If the desired reaction allows, screening lower temperatures can reduce the rate of homocoupling.

  • Solvent: The choice of solvent can influence reaction rates. Solvents like cyclopentyl methyl ether (CPME) have been shown to minimize homocoupling in some cases.[3]

Q3: For a Sonogashira coupling, is a copper co-catalyst always necessary?

A3: While the classic Sonogashira reaction utilizes a copper(I) co-catalyst to form the copper acetylide intermediate, copper-free conditions have been developed and can be advantageous.[4][5] For a substrate like this compound, eliminating copper can prevent potential side reactions and simplify purification. Copper-free Sonogashira couplings often rely on a palladium catalyst and a suitable base, sometimes in polar aprotic solvents.

Q4: What is the role of the base in these coupling reactions, and how do I choose the right one?

A4: The base plays a critical role in several steps of the catalytic cycle. In Suzuki-Miyaura coupling, it facilitates the formation of the boronate complex, which is necessary for transmetalation.[6] In Sonogashira coupling, the base deprotonates the terminal alkyne.[4] For Buchwald-Hartwig amination, it deprotonates the amine.[7][8]

The choice of base depends on the specific reaction and the sensitivity of your substrates.

  • Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used in Suzuki and Sonogashira reactions.[2][3] Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required for Buchwald-Hartwig aminations.[8]

Troubleshooting Guide: Common Issues and Solutions

Problem Probable Cause(s) Recommended Solutions
Low or No Product Yield 1. Inefficient Oxidative Addition: Steric hindrance from ortho-fluorine substituents slowing down this rate-limiting step. 2. Catalyst Deactivation: Exposure to oxygen or moisture. 3. Poor Base Solubility/Strength: The base is not effectively participating in the catalytic cycle.1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, JohnPhos).[2][3] 2. Ensure rigorous inert conditions: Thoroughly degas solvents and use a glovebox or Schlenk line.[9] 3. Screen different bases and solvents: Try stronger bases like K₃PO₄ or Cs₂CO₃ and solvent systems like THF/H₂O or DMF.[2][3]
Formation of Protodeboronation Byproduct (Suzuki) 1. Presence of water and a strong base: This combination can lead to the cleavage of the C-B bond on the boronic acid/ester coupling partner, especially if it is electron-deficient.1. Use anhydrous conditions if possible. 2. Use a milder base: K₂CO₃ or K₃PO₄ may be preferable to hydroxides. 3. Use a more stable boron reagent: Potassium aryltrifluoroborates are more robust against protodeboronation than boronic acids.[3]
Dehalogenation of Starting Material 1. β-Hydride Elimination (if applicable): Not a direct issue for this substrate, but a consideration for similar structures with β-hydrogens. 2. Reductive Dehalogenation: Can occur as a side reaction, especially at high temperatures or with certain catalyst systems.1. Optimize reaction temperature: Screen for the lowest effective temperature. 2. Ligand selection: The choice of ligand can influence the propensity for this side reaction.
Inconsistent Results 1. Reagent Quality: Degradation of the boronic acid, catalyst, or ligands. 2. Variations in reaction setup: Inconsistent inert atmosphere or solvent purity.1. Use fresh, high-purity reagents. Boronic acids, in particular, should be fresh or stored under inert conditions. 2. Standardize your experimental procedure: Ensure consistent degassing and handling of all reagents.[9]

Catalyst & Condition Selection: A Comparative Overview

The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of this compound. Below is a summary of recommended starting points for different coupling reactions based on literature for analogous systems.

Coupling Reaction Palladium Source Recommended Ligand Base Solvent System Typical Temp. Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂SPhos, JohnPhos, or dppfCs₂CO₃ or K₂CO₃DMF or THF/H₂O (10:1)80-140 °CBulky ligands are crucial. Microwave heating can improve yields.[2][3]
Sonogashira (Copper-Free) PdCl₂(CH₃CN)₂ or Pd₂(dba)₃XPhos or other bulky phosphinesCs₂CO₃ or an amine baseDioxane, Toluene, or DMF65-80 °CCopper-free conditions can simplify purification.[5][10]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂Biaryl phosphine ligands (e.g., XPhos, RuPhos)NaOtBu or KOtBuDioxane or Toluene80-100 °CStrong, non-nucleophilic bases are required.[7][8]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar substituted benzyl bromides and should be optimized for your specific coupling partner.[2][3]

  • Reaction Setup: To an oven-dried reaction vessel, add the arylboronic acid or potassium aryltrifluoroborate (1.05 eq.), cesium carbonate (3.0 eq.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq.), the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and the phosphine ligand (e.g., JohnPhos, 10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., DMF, to a concentration of 0.1-0.2 M).

  • Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Process

Decision Workflow for Catalyst Selection

catalyst_selection start Start: Coupling of this compound reaction_type Choose Coupling Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki C-C sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald C-N ligand_choice Select Ligand Class based on Steric Hindrance suzuki->ligand_choice carbonate_base Carbonate/Phosphate (Cs₂CO₃, K₃PO₄) suzuki->carbonate_base sonogashira->ligand_choice sonogashira->carbonate_base buchwald->ligand_choice alkoxide_base Alkoxide (NaOtBu) buchwald->alkoxide_base buchwald_ligands Bulky, e⁻-rich phosphines (SPhos, XPhos, etc.) ligand_choice->buchwald_ligands High hindrance dppf_ligand Bidentate phosphine (dppf) ligand_choice->dppf_ligand Moderate hindrance base_choice Select Base buchwald_ligands->base_choice dppf_ligand->base_choice base_choice->carbonate_base base_choice->alkoxide_base optimize Optimize Temperature, Solvent, and Reagent Stoichiometry carbonate_base->optimize alkoxide_base->optimize troubleshoot Troubleshoot: Low Yield / Side Reactions optimize->troubleshoot

Caption: A decision-making workflow for selecting a catalyst system.

Generalized Catalytic Cycle for Cross-Coupling

catalytic_cycle pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂(X) pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_intermediate R-Pd(II)L₂(R') pd2_complex->pd2_intermediate transmetalation Transmetalation transmetalation->pd2_intermediate pd2_intermediate->pd0 reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (Product) reductive_elimination->product substrate R-X (this compound) substrate->oxidative_addition coupling_partner R'-M (e.g., ArB(OH)₂) coupling_partner->transmetalation

Caption: Generalized palladium catalytic cycle for cross-coupling reactions.

References

  • Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(18), 6353–6359. Available from: [Link]

  • ProQuest. mechanistic studies and development of novel palladium catalyzed methods towards functionalized. Available from: [Link]

  • Kuwabara, J., et al. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. Available from: [Link]

  • Vaddamanu, N., et al. (2012). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters, 14(19), 5096-5099. Available from: [Link]

  • Request PDF. Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

  • Google Patents. WO 2014/056465 A1.
  • Srimani, D., Bej, A., & Sarkar, A. (2010). Palladium Nanoparticle Catalyzed Hiyama Coupling Reaction of Benzyl Halides. The Journal of Organic Chemistry, 75(12), 4296–4299. Available from: [Link]

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. Available from: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Blessley, G., et al. (2012). Palladium-Catalyzed Substitution and Cross-Coupling of Benzylic Fluorides. Organic Letters, 14(11), 2634-2637. Available from: [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available from: [Link]

  • Google Patents. (12) United States Patent.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Google Patents. ( 12 ) United States Patent.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available from: [Link]

  • Request PDF. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Guty, R. J., et al. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 20(5), 8948-8960. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Available from: [Link]

  • Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • Nature. Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]

  • Google Patents. ( 12 ) United States Patent.
  • PubMed. Recent advances in Sonogashira reactions. Available from: [Link]

  • Organic Chemistry Portal. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available from: [Link]

  • ACS Publications. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Available from: [Link]

  • RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Available from: [Link]

  • ChemistryViews. Benzyl Halides Coupled with Electron-Deficient Alkenes. Available from: [Link]

Sources

Preventing decomposition of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Chloro-2,6-difluorobenzyl bromide

A Guide to Preventing, Identifying, and Troubleshooting Decomposition

Welcome to the technical support center for this compound (CDBB). As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying chemical principles to ensure the stability and reactivity of this valuable reagent in your research. CDBB is a highly reactive electrophile, prized for its role in introducing the 3-chloro-2,6-difluorobenzyl moiety in complex molecule synthesis, such as in the preparation of Elvitegravir intermediates.[1] However, its reactivity is a double-edged sword, making it susceptible to degradation if not handled with precision. This guide addresses the most common issues encountered by researchers and provides robust solutions.

Part 1: Understanding the Instability of this compound

The core of CDBB's instability lies in the lability of the carbon-bromine bond. This bond is readily cleaved, a characteristic of benzyl bromides in general, which are known to be potent lachrymators and are highly reactive towards nucleophiles.[2][3] The presence of electronegative fluorine and chlorine atoms on the aromatic ring further influences the electrophilicity of the benzylic carbon, making it a prime target for unwanted side reactions.

Key Decomposition Pathways

The primary modes of decomposition are hydrolysis, oxidation, and photolysis. Each pathway leads to distinct impurities that can complicate reactions and purification processes.

cluster_main This compound cluster_products Decomposition Products cluster_catalysts Catalysts / Initiators main C₇H₄BrClF₂ alcohol 3-Chloro-2,6-difluorobenzyl alcohol main->alcohol  H₂O (Moisture)   (Hydrolysis) aldehyde 3-Chloro-2,6-difluorobenzaldehyde main->aldehyde  O₂ / Air   (Oxidation) dimer Dimerized Byproducts main->dimer  Light (hν) / Heat (Δ) (Radical Formation)   metals Metals main->metals Corrosion hbr HBr alcohol->hbr  Forms HBr hbr->main  Autocatalysis

Caption: Primary decomposition pathways for this compound.

Part 2: Troubleshooting Guide & FAQs

This section is formatted to directly address the common challenges and observations you may encounter in the lab.

Q1: What are the ideal long-term storage conditions for this reagent?

A: The ideal storage conditions are designed to mitigate all primary decomposition pathways. Based on safety data for analogous benzyl bromides, the following protocol is strongly recommended.[4][5]

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential auto-decomposition and reaction with trace impurities.[6]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Amber glass bottle with a PTFE-lined capProtects from light to prevent photochemical decomposition.[5][7] The inert liner prevents reaction with the cap.
Location A dry, well-ventilated, designated area for reactive chemicals.Ensures safety and prevents accidental contact with incompatible materials.

Q2: My reagent, which was initially a clear liquid or white solid, has developed a yellow or brown color. What does this signify and is it still usable?

A: A color change to yellow or brown is a common visual indicator of decomposition. This is often due to the formation of bromine (from radical decomposition) and conjugated polymeric byproducts. While a pale yellow tint might be acceptable for some robust reactions, a significant color change indicates a drop in purity.

Expert Recommendation: Do not assume the material is usable. Before proceeding, you must re-qualify the reagent. A quick purity check via TLC or GC-MS is essential. If significant impurities are detected, it is often more cost-effective and scientifically rigorous to use a fresh, high-purity lot rather than risk complex purification or failed reactions.

Q3: I'm observing a new, more polar spot on my TLC plate during my reaction work-up. What could it be?

A: A new, more polar spot (i.e., lower Retention Factor, Rf) relative to your starting material is very likely the hydrolysis product: 3-Chloro-2,6-difluorobenzyl alcohol . Benzyl alcohols are significantly more polar than their corresponding bromides due to the hydroxyl group's ability to form hydrogen bonds with the silica gel stationary phase. This is a classic sign that your reaction conditions or solvents may contain excess moisture.

cluster_workflow Troubleshooting Workflow: New TLC Spot start New, more polar spot observed on TLC q1 Does the spot co-elute with This compound? start->q1 a1_yes Indicates incomplete reaction. q1->a1_yes No a1_no Suspect byproduct formation. q1->a1_no Yes q2 Is the new spot's Rf value significantly lower? a1_no->q2 a2_yes High probability of hydrolysis to 3-Chloro-2,6-difluorobenzyl alcohol. q2->a2_yes Yes a2_no Could be other byproducts (e.g., oxidation to aldehyde). q2->a2_no No action Action: Dry all solvents and reagents. Run reaction under inert atmosphere. a2_yes->action

Caption: Decision workflow for identifying unknown polar impurities via TLC.

Q4: Which solvents and reagents are incompatible with this compound?

A: Given its high electrophilicity, CDBB is incompatible with a range of common laboratory chemicals.[4][5] Using incompatible substances will lead to rapid decomposition and reaction failure.

Incompatible ClassExamplesConsequence of Interaction
Protic Solvents Water, Methanol, EthanolSolvolysis/hydrolysis to form the corresponding ether or alcohol and corrosive HBr.[2][8]
Strong Bases NaOH, KOH, NaH, KOt-BuPromotes elimination reactions (E2 mechanism) and hydrolysis.
Nucleophilic Amines Ammonia, Triethylamine, PyridineRapid SN2 reaction to form benzylamines. Can be used for quenching, but not as a solvent or base.
Oxidizing Agents Peroxides, PermanganatesCan oxidize the benzylic position, especially if any decomposition has already occurred.

Recommended Solvents: Anhydrous, non-nucleophilic solvents are required. Good choices include Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN). Always use freshly dried solvents, preferably from a solvent purification system or from a freshly opened sealed bottle.

Part 3: Recommended Experimental Protocols

Protocol 1: Pre-Reaction Purity Assessment by GC

This protocol provides a quick method to quantify the purity of your reagent before committing it to a large-scale reaction. It is adapted from standard methods for analyzing benzyl bromide impurities.

  • Standard Preparation: Accurately prepare a ~50 ppm solution of this compound in anhydrous Cyclohexane.

  • Sample Preparation: Dissolve a precisely weighed amount (e.g., 100 mg) of the reagent in 10 mL of anhydrous Cyclohexane.

  • GC Parameters (Example):

    • Column: DB-5 or similar non-polar capillary column.

    • Injector Temp: 220°C.

    • Detector (FID) Temp: 260°C.

    • Oven Program: Isocratic at 150°C for 10 minutes.

    • Carrier Gas: Helium.

  • Analysis: Inject both the standard and sample. The primary peak should correspond to the main compound. The appearance of earlier eluting peaks may suggest lower molecular weight decomposition products, while later eluting peaks could indicate dimers or other larger impurities. Purity should ideally be >98% for most applications.

Protocol 2: Best Practices for Reaction Setup and Work-up

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.

  • Inert Atmosphere: Assemble the reaction under a positive pressure of Argon or Nitrogen. This is critical to exclude moisture and oxygen.

  • Reagent Addition: If the reagent is a solid, weigh it quickly and add it to the reaction vessel. If it is a liquid, use a gas-tight syringe to transfer it. Add it to the reaction mixture at the temperature specified in your procedure, often at 0°C or room temperature.

  • Reaction Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench carefully by slowly adding a non-nucleophilic base (e.g., saturated aqueous sodium bicarbonate) or a designated amine quencher if appropriate for your synthesis. Avoid quenching with strong nucleophiles like sodium hydroxide unless the goal is to hydrolyze an ester.

  • Aqueous Work-up: Perform any aqueous extractions quickly. Prolonged contact with an aqueous phase, even under basic or neutral conditions, can promote hydrolysis. Separate the layers promptly and dry the organic phase thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.

By adhering to these principles and protocols, you can significantly improve the reliability of your experiments and ensure the integrity of your synthetic results when using this compound.

References

  • PubChem. (n.d.). Benzyl Bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2013, March 19). Benzyl-Bromide - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Bromide. Retrieved from [Link]

  • Hirai, H., & Kishida, Y. (1977). Photochemical reaction intermediates of benzyl chloride in condensed phase.
  • Cristol, S. J., & Bindel, T. H. (1981). Photochemical transformations. 30. Photosolvolysis of benzyl chlorides in tert-butyl alcohol. 2. Nature of excited states. U.S. Department of Energy, Office of Scientific and Technical Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl radical is proposed to decompose not through direct bond.... Retrieved from [Link]

  • ResearchGate. (n.d.). PIMS spectra recorded during the decomposition of benzyl bromide.... Retrieved from [Link]

  • Trade Science Inc. (n.d.). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas. TSI Journals. Retrieved from [Link]

  • National Testing Agency. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Photochemical Transformations. 30. Photosolvolysis of Benzyl Chlorides in tert-Butyl Alcohol. 2. Nature of Excited States1*. Retrieved from [Link]

  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • ResearchGate. (2017, February 8). Alternative stabilisers: reactivity and analysis. Retrieved from [Link]

  • Google Patents. (2014, April 17). WO 2014/056465 A1.
  • Jones, J., Bacskay, G. B., & Mackie, J. C. (1997). Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Reddit. (2022, June 15). separating benzyl bromide and product spots on tlc. r/chemhelp. Retrieved from [Link]

  • Loudon, G. M. (n.d.). Alkyl Halides and Nucleophilic Substitution. Chapter 7. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

This compound is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] It is typically synthesized via the free-radical bromination of 3-chloro-2,6-difluorotoluene. While the reaction appears straightforward, achieving high yield and purity requires careful control over reaction parameters. This guide will help you navigate the common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction is resulting in a low yield or has failed completely. What are the common causes and how can I troubleshoot this?

A1: Low or no yield is a frequent issue that can often be traced back to one of several key factors. The underlying reaction is a free-radical chain process, which is sensitive to the quality of reagents and the reaction environment.[2]

Causality & Solutions:

  • Inactive Radical Initiator: The chain reaction must be initiated by a source of radicals. If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh. Old initiators can decompose upon storage. If using photochemical initiation, ensure your UV lamp is functioning at the correct wavelength and intensity.[3]

  • Poor Quality Brominating Agent: N-Bromosuccinimide (NBS) is the most common reagent for this transformation.[4] It should be a white to off-white crystalline solid. If it appears yellow or brown, it may have decomposed, releasing free bromine, which can inhibit the desired radical pathway. Recrystallization of NBS from water may be necessary.

  • Presence of Radical Inhibitors: The presence of oxygen or other radical scavengers (e.g., certain antioxidants) can terminate the chain reaction prematurely. It is crucial to degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Reaction Temperature: Radical initiation is temperature-dependent. For AIBN, the reaction is typically conducted at the reflux temperature of the solvent (e.g., CCl₄, ~77°C) to ensure a steady rate of radical formation. Temperatures that are too low will result in a slow or stalled reaction, while excessively high temperatures can lead to unwanted side reactions and decomposition.[3]

Here is a logical workflow to diagnose the problem:

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_initiator Is the radical initiator (AIBN, BPO) fresh? check_reagents->check_initiator check_nbs Is the NBS pure (white crystalline)? check_initiator->check_nbs Yes solution_initiator Solution: Use fresh, pure initiator. check_initiator->solution_initiator No check_conditions Step 2: Verify Reaction Conditions check_nbs->check_conditions Yes solution_nbs Solution: Recrystallize NBS or use a fresh bottle. check_nbs->solution_nbs No check_inert Was the reaction run under an inert atmosphere? check_conditions->check_inert check_temp Was the correct temperature maintained? check_inert->check_temp Yes solution_inert Solution: Degas solvent and use N2 or Ar atmosphere. check_inert->solution_inert No solution_temp Solution: Monitor and control reflux temperature accurately. check_temp->solution_temp No end_node Re-run Experiment check_temp->end_node Yes solution_initiator->end_node solution_nbs->end_node solution_inert->end_node solution_temp->end_node

Caption: Troubleshooting workflow for low reaction yield.
Q2: My reaction is producing a significant amount of the dibrominated side product (3-Chloro-2,6-difluorobenzal bromide). How can I improve selectivity?

A2: The formation of the dibrominated product occurs when the desired monobrominated product successfully competes with the starting material for the remaining brominating agent.

Causality & Solutions:

  • Stoichiometry: The most common cause is using an excess of the brominating agent (e.g., NBS). The relative reactivity of the benzyl bromide product towards further bromination is often comparable to that of the starting toluene derivative.

  • Reaction Monitoring: Allowing the reaction to proceed for too long after the starting material has been consumed will inevitably lead to over-bromination.

Optimization Strategy:

  • Control Stoichiometry: Use a precise molar ratio of 1.0 to 1.05 equivalents of NBS relative to the 3-chloro-2,6-difluorotoluene.

  • Monitor Progress: Track the reaction's progress closely using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quench Promptly: As soon as the starting material is consumed, cool the reaction mixture to room temperature and proceed with the work-up to prevent further reaction.

Q3: I am observing aromatic ring bromination instead of the desired benzylic bromination. Why is this happening and how can I prevent it?

A3: This is a classic case of competing reaction pathways. Benzylic bromination occurs via a free-radical mechanism, while ring bromination is an electrophilic aromatic substitution.[5] The conditions you choose will dictate which pathway dominates.

Causality & Solutions:

  • Reaction Conditions: Electrophilic aromatic substitution is promoted by Lewis acids and polar solvents. If you are using elemental bromine (Br₂) instead of NBS, any trace of metal impurities (like iron) can catalyze ring bromination.[6]

  • Choice of Reagent: NBS is the preferred reagent for benzylic bromination because it provides a constant, low concentration of Br₂ throughout the reaction, which favors the radical pathway.[5] Using a high concentration of Br₂ directly increases the likelihood of electrophilic attack on the electron-rich aromatic ring.

To ensure benzylic selectivity:

  • Use NBS: Employ N-Bromosuccinimide as your brominating agent.

  • Use Non-Polar Solvents: Conduct the reaction in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Avoid Contamination: Ensure your glassware is scrupulously clean and free of any acid or metal residues.

  • Use a Radical Initiator: The presence of a radical initiator (light or AIBN) is the defining condition for the desired pathway.

SelectivityDiagram cluster_radical Free-Radical Conditions cluster_electrophilic Electrophilic Conditions start Bromination of 3-Chloro-2,6-difluorotoluene cond_radical • NBS Reagent • Radical Initiator (AIBN/Light) • Non-polar Solvent (CCl₄) start->cond_radical FAVORS cond_electrophilic • High Br₂ Concentration • Lewis Acid Catalyst (e.g., FeBr₃) • Polar Solvent start->cond_electrophilic FAVORS prod_benzylic Desired Product: Benzylic Bromination cond_radical->prod_benzylic prod_ring Side Product: Ring Bromination cond_electrophilic->prod_ring

Caption: Factors influencing selectivity in bromination reactions.
Q4: My purified product is unstable and turns yellow/brown upon storage. How can I properly handle and store it?

A4: Benzyl bromides as a class of compounds are known to be lachrymatory (tear-inducing) and are often sensitive to light, air, and moisture.[7]

Causality & Solutions:

  • Hydrolysis: Exposure to moisture can cause the product to hydrolyze to the corresponding 3-chloro-2,6-difluorobenzyl alcohol.

  • Decomposition: Exposure to light or trace impurities can catalyze decomposition, often forming colored byproducts.

  • Residual Acid: Any remaining trace of HBr from the reaction can also promote degradation.

Recommended Storage Protocol:

  • Ensure Purity: Make sure the product is thoroughly purified and free from solvent and acidic residues. Washing with a sodium bicarbonate solution during work-up is critical.[8]

  • Inert Environment: Store the product in a tightly sealed amber or opaque glass vial.

  • Low Temperature: Keep the container in a refrigerator at 2-8°C.[9]

  • Inert Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

A1: The synthesis proceeds via a free-radical chain mechanism, which consists of three main stages: initiation, propagation, and termination.[2]

  • Initiation: The reaction begins with the homolytic cleavage of a weak bond to form two radicals. When using NBS and a chemical initiator like AIBN, heat causes the AIBN to decompose, and the resulting radicals initiate the process by abstracting a hydrogen from trace HBr to form a bromine radical (Br•). Light can also cleave the Br-Br bond in the low concentration of Br₂ present.

  • Propagation: This is a two-step cycle that forms the bulk of the product.

    • A bromine radical abstracts a hydrogen atom from the methyl group of 3-chloro-2,6-difluorotoluene to form a resonance-stabilized benzyl radical and HBr.[10]

    • This benzyl radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain.[11]

  • Termination: The reaction stops when two radicals combine with each other. This can happen in several ways, such as two bromine radicals combining or a benzyl radical combining with a bromine radical.[2][12]

ReactionMechanism Free Radical Bromination Mechanism cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Cycle) cluster_termination 3. Termination Initiator Initiator 2 Br• 2 Br• Initiator->2 Br• Heat or Light Toluene Ar-CH₃ BenzylRadical Ar-CH₂• Toluene->BenzylRadical + Br• HBr HBr BenzylRadical->HBr Product Product (Ar-CH₂Br) BenzylRadical->Product + Br₂ Br2 Br₂ Product->Toluene New Br• continues cycle Br• + Br• Br• + Br• Br₂ Br₂ Br• + Br•->Br₂ Ar-CH₂• + Br• Ar-CH₂• + Br• Ar-CH₂• + Br•->Product Ar-CH₂• + Ar-CH₂• Ar-CH₂• + Ar-CH₂• Dimer Dimer Ar-CH₂• + Ar-CH₂•->Dimer

Caption: The three stages of the free-radical chain mechanism.
Q2: What are the typical reaction parameters?

A2: The following table summarizes a typical set of conditions for this synthesis.

ParameterRecommended SpecificationRationale
Starting Material 3-chloro-2,6-difluorotolueneThe substrate for bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides high selectivity for benzylic bromination.[5]
Molar Ratio 1.0 - 1.05 eq. NBSPrevents over-bromination (dibromination).
Radical Initiator AIBN (0.02 - 0.1 eq.) or UV LampTo start and sustain the free-radical chain reaction.[13]
Solvent Carbon Tetrachloride (CCl₄) or CyclohexaneAnhydrous, non-polar solvent to favor radical pathway.[4]
Temperature Reflux (~77°C for CCl₄)Optimal for AIBN decomposition and reaction rate.
Atmosphere Inert (Nitrogen or Argon)Prevents radical quenching by atmospheric oxygen.
Reaction Time 2 - 6 hoursMonitor by TLC/GC until starting material is consumed.
Q3: What are the essential safety precautions?

A3: This reaction involves several hazardous materials and requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and chemical splash goggles.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood. This compound is a lachrymator, and solvents like CCl₄ are toxic and volatile.[7][14]

  • Reagent Handling: NBS is corrosive. Elemental bromine is highly corrosive, toxic upon inhalation, and difficult to handle.[14]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, according to your institution's hazardous waste guidelines.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 3-chloro-2,6-difluorotoluene (1.0 eq.)

  • N-Bromosuccinimide (NBS) (1.05 eq.)

  • Azobisisobutyronitrile (AIBN) (0.05 eq.)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-2,6-difluorotoluene and anhydrous carbon tetrachloride.

  • Inert Atmosphere: Flush the system with nitrogen or argon for 10-15 minutes.

  • Add Reagents: Add N-Bromosuccinimide and AIBN to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring. The reaction can be initiated and sustained by irradiating the flask with a 250W sunlamp.

  • Monitoring: Monitor the reaction progress by TLC or GC every 30-60 minutes. The reaction is typically complete when the starting toluene spot has disappeared.

  • Work-up:

    • Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

    • Filter the mixture to remove the succinimide solids and wash the solids with a small amount of cold CCl₄.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any HBr), water, and finally brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the pure this compound.

References

  • Keefer, R. M., & Andrews, L. J. (1969). Side-chain bromination of α-substituted toluenes by N-bromosuccinimide. Revision and extension of previous observations. The Journal of Organic Chemistry, 34(10), 3129-3133. [Link]

  • Oregon State University. (2020). Chapter 3 Worked Problem 1 - Free Radical Bromination. [Link]

  • PrepChem. (n.d.). Preparation of benzyl bromide. [Link]

  • Pearson+. (2024). In the second propagation step in the bromination of toluene, Br2... [Link]

  • Brainly. (2020). When toluene is used in free radical bromination, a very small amount of product is formed that contains... [Link]

  • Lin, Y., et al. (2010). Benzylic Bromination of Toluene Derivatives with Boron Tribromide. Synthetic Communications, 40(7), 998-1003. [Link]

  • Wikipedia. (n.d.). Benzyl bromide. [Link]

  • Barton, B., et al. (2007). Catalysts and Process for the Production of Benzyl Toluenes. Industrial & Engineering Chemistry Research, 46(21), 6861-6867. [Link]

  • Google Patents. (2019).
  • Homework.Study.com. (n.d.). When toluene is used in free radical bromination, a very small amount of product is formed that... [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. [Link]

  • Vedantu. (n.d.). Toluene on reaction with N-bromosuccinimide gives. [Link]

  • askIITians. (2025). Toluene on reaction with N-bromosuccinimide gives. [Link]

  • Wikipedia. (n.d.). Toluene. [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

  • YouTube. (2014). Bromination (Br2) Resonance Problem. [Link]

  • The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction? [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination Reagent Guide. [Link]

  • Google Patents. (2014).
  • Google Patents. (2016). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

Technical Support Center: Reaction Monitoring for 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloro-2,6-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to reaction monitoring of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve experimental challenges, ensuring the integrity and success of your research.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving this compound. The question-and-answer format is intended to provide direct and actionable solutions.

Issue 1: Incomplete Reaction or Stalled Conversion

Question: My reaction using this compound as a starting material has stalled, and TLC/HPLC analysis shows a significant amount of unreacted starting material. What are the potential causes and how can I resolve this?

Answer:

An incomplete or stalled reaction can be attributed to several factors, ranging from reagent purity to reaction conditions. Here is a systematic approach to troubleshoot this issue:

  • Reagent Quality and Stoichiometry:

    • Purity of this compound: Impurities in the starting material can inhibit the reaction. Verify the purity of your benzyl bromide using techniques like NMR or GC-MS. If necessary, purify the starting material by recrystallization or column chromatography.

    • Moisture and Air Sensitivity: Benzyl bromides can be sensitive to moisture, leading to hydrolysis to the corresponding benzyl alcohol.[1] Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Stoichiometry of Reactants: Carefully re-evaluate the stoichiometry of your reactants. In some cases, a slight excess of one reactant may be necessary to drive the reaction to completion.

  • Reaction Conditions:

    • Temperature: Many reactions require a specific temperature range to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

    • Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction kinetics. Ensure the chosen solvent is appropriate for the reaction type and fully solubilizes all reactants. Common solvents for reactions involving benzyl bromides include THF, acetonitrile, and DMF.

    • Mixing: In heterogeneous reactions, inefficient stirring can lead to localized concentration gradients and poor reaction rates. Ensure vigorous and consistent mixing throughout the reaction.

  • Catalyst Activity (if applicable):

    • If your reaction involves a catalyst, its activity is crucial. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Consider using a fresh batch of catalyst or increasing the catalyst loading.

  • Monitoring Technique:

    • While TLC is a quick and useful tool, it may not always provide a complete picture.[2] Cross-validate your observations with a more quantitative technique like HPLC or in-situ NMR to accurately determine the extent of conversion.[3][4][5]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of an unknown impurity, as observed by HPLC and GC-MS. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a common challenge. For this compound, several side reactions are possible:

  • Hydrolysis: As mentioned, hydrolysis of the benzyl bromide to 3-chloro-2,6-difluorobenzyl alcohol is a common side reaction in the presence of water.[1] Rigorous exclusion of moisture is the primary preventative measure.

  • Elimination: Under basic conditions, elimination of HBr to form a stilbene derivative can occur, especially at elevated temperatures. If your reaction requires a base, consider using a non-nucleophilic, sterically hindered base and maintaining a lower reaction temperature.

  • Over-alkylation or Di-alkylation: In reactions where the product is also nucleophilic, it can react further with the benzyl bromide leading to over-alkylation. To minimize this, you can try:

    • Using a slight excess of the nucleophile.

    • Adding the benzyl bromide slowly to the reaction mixture to maintain a low concentration.

  • Homocoupling (Wurtz-type reaction): In the presence of certain metals or strong reducing agents, benzyl bromides can undergo homocoupling to form a bibenzyl derivative.

  • Reaction with Solvent: Some solvents, like DMF, can participate in side reactions at elevated temperatures. Be mindful of the stability of your solvent under the reaction conditions.

To identify the unknown impurity, consider isolating it via preparative chromatography and characterizing it using spectroscopic methods (NMR, MS, IR). Once the structure is known, you can better devise a strategy to prevent its formation.

Issue 3: Difficulty in Monitoring the Reaction Progress

Question: I am finding it difficult to get a clear and reproducible kinetic profile of my reaction using offline HPLC analysis. What are the best practices for reaction monitoring in this case?

Answer:

Reliable reaction monitoring is essential for understanding and optimizing a chemical process.[6] Here are some recommendations for improving your monitoring protocol:

  • Sampling Technique:

    • Quenching: Ensure that the reaction is effectively quenched immediately upon taking a sample. This is crucial to prevent the reaction from continuing in the sample vial, which would lead to inaccurate results. A suitable quenching agent will depend on your specific reaction chemistry (e.g., a weak acid for a basic reaction).

    • Representative Sampling: Ensure that the sample taken is representative of the bulk reaction mixture. This is especially important for heterogeneous reactions.

  • Analytical Method:

    • HPLC Method Development: A well-developed HPLC method is critical for accurate quantification.[7][8]

      • Column Selection: A C18 column is often a good starting point for reversed-phase chromatography of aromatic compounds.[8] Phenyl columns can also offer alternative selectivity.[7]

      • Mobile Phase Optimization: The choice of mobile phase (solvents and buffers) is crucial for achieving good separation of your starting material, product, and any impurities.[7][8]

      • Detector Wavelength: Select a UV wavelength where all components of interest have a reasonable absorbance for accurate quantification. A Diode Array Detector (DAD) can be beneficial for this.[9][10]

    • In-situ Monitoring: For a more continuous and real-time understanding of your reaction, consider in-situ monitoring techniques:

      • NMR Spectroscopy: If your reaction can be conducted in an NMR tube, you can acquire spectra at regular intervals to monitor the disappearance of starting material and the appearance of product signals.[3][4][11][12] This provides rich structural information in real-time.

      • FTIR/Raman Spectroscopy: These techniques can be implemented using immersion probes and are excellent for monitoring the change in concentration of specific functional groups.[6]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of this compound.

Q1: What are the recommended chromatographic techniques for monitoring reactions involving this compound?

A1: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for monitoring reactions with this compound.

  • HPLC-UV: This is a versatile and widely used technique. A reversed-phase method on a C18 or Phenyl column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.[7][8][9] UV detection is straightforward due to the aromatic nature of the compound. For trace analysis of benzyl halides, derivatization followed by HPLC-UV can enhance sensitivity and reduce matrix interference.[13]

  • GC-MS/FID: GC is well-suited for volatile and thermally stable compounds like benzyl bromides. A non-polar or mid-polarity column (e.g., DB-5) is typically used. Mass Spectrometry (MS) detection provides valuable structural information for identifying intermediates and byproducts, while a Flame Ionization Detector (FID) offers robust quantification.[14]

Q2: Are there any specific safety precautions I should take when working with this compound?

A2: Yes, this compound is a hazardous substance and requires careful handling.

  • It is classified as a corrosive material that can cause severe skin and eye damage.[15]

  • It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[15]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[15]

  • Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and emergency procedures.[15]

Q3: How can I confirm the identity and purity of my this compound starting material?

A3: The identity and purity of your starting material can be confirmed using a combination of analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is one of the most powerful tools for structural elucidation. The ¹H NMR will show a characteristic singlet for the benzylic protons. ¹⁹F NMR will confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): GC-MS or LC-MS will provide the molecular weight and fragmentation pattern, which can be used to confirm the structure.

  • Melting Point: For solid compounds, a sharp melting point close to the literature value can be an indicator of high purity.

Q4: What are some common impurities that might be present in commercially available this compound?

A4: Potential impurities could include:

  • Unreacted starting materials from its synthesis, such as 3-chloro-2,6-difluorotoluene.

  • Byproducts from the bromination reaction, such as dibrominated species.

  • Hydrolysis product: 3-chloro-2,6-difluorobenzyl alcohol.

  • Oxidation product: 3-chloro-2,6-difluorobenzaldehyde.

Section 3: Experimental Protocols & Data Visualization

Protocol 1: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for developing an HPLC method. Optimization will be required based on the specific reaction mixture.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient:

    • Start with a 50:50 mixture of A and B.

    • Linearly increase to 100% B over 10 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

Data Summary Table
CompoundExpected Retention Time (min)Key UV λmax (nm)
This compound~ 6-8~ 210, 270
3-Chloro-2,6-difluorobenzyl alcohol~ 4-6~ 210, 270
Product (example: ether/ester)VariesVaries
Visual Workflow: Troubleshooting Incomplete Reactions

TroubleshootingWorkflow start Incomplete Reaction Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Mixing) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst repurify Purify Starting Material check_reagents->repurify Impurity Suspected adjust_stoich Adjust Reactant Ratios check_reagents->adjust_stoich Stoichiometry Issue optimize_temp Optimize Temperature check_conditions->optimize_temp Sluggish Rate change_solvent Screen Alternative Solvents check_conditions->change_solvent Solubility/Rate Issue increase_mixing Improve Agitation check_conditions->increase_mixing Heterogeneous System fresh_catalyst Use Fresh Catalyst/ Increase Loading check_catalyst->fresh_catalyst re_run Re-run Reaction repurify->re_run adjust_stoich->re_run optimize_temp->re_run change_solvent->re_run increase_mixing->re_run fresh_catalyst->re_run AnalyticalTechniques cluster_offline Offline Analysis cluster_insitu In-Situ Monitoring HPLC HPLC-UV/DAD Quantitative Analysis Purity Assessment GC GC-MS/FID Volatile Impurities Structural ID NMR NMR Real-time Kinetics Intermediate ID FTIR FTIR/Raman Functional Group Tracking Process Control main Reaction Monitoring for this compound main->HPLC Offline Sampling main->GC Offline Sampling main->NMR Real-time main->FTIR Real-time

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Benzylating Agents: A Comparative Analysis of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic introduction of a benzyl group can be a pivotal step in synthesizing complex molecular architectures. This lipophilic moiety is not only a frequently employed protecting group for hydroxyl and amino functionalities but also a key structural component in a myriad of pharmacologically active compounds. The choice of the right benzylating agent is therefore a critical decision, directly impacting reaction efficiency, yield, and overall synthetic strategy.

This guide provides an in-depth comparative analysis of 3-Chloro-2,6-difluorobenzyl bromide, a specialized reagent, against more conventional benzylating agents. We will delve into the mechanistic nuances, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on selecting the optimal tool for their specific synthetic challenge.

The Benzylating Agent's Role in Synthesis

The introduction of a benzyl group, or benzylation, is a cornerstone of organic synthesis. It is most commonly achieved via a nucleophilic substitution reaction, typically an S(_N)2 mechanism, where a nucleophile (such as an alcohol or amine) attacks the benzylic carbon, displacing a halide leaving group. The stability of the benzyl group under a wide range of reaction conditions, coupled with the variety of methods for its subsequent removal, makes it an invaluable tool in multi-step syntheses.

Featured Reagent: this compound

Chemical Structure and Properties:

  • CAS Number: 261762-47-4

  • Molecular Formula: C(_7)H(_4)BrClF(_2)

  • Molecular Weight: 241.46 g/mol

This compound is a highly functionalized benzylating agent. The presence of three halogen substituents on the aromatic ring significantly modulates its reactivity and imparts unique properties to the resulting benzylated product. The strong electron-withdrawing inductive effects of the two fluorine atoms and the chlorine atom decrease the electron density of the aromatic ring and the benzylic carbon. This electronic modification has profound implications for its performance in chemical reactions.

Comparative Analysis with Other Benzylating Agents

The selection of a benzylating agent is a balance between reactivity, stability, and the electronic properties of the desired product. Here, we compare this compound with several widely used alternatives.

Reactivity Profile

The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the reactivity by stabilizing the transition state, while electron-withdrawing groups decrease it.

A study on the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water provides a quantitative measure of this effect. The first-order rate constant for the solvolysis of 4-methoxybenzyl chloride (an electron-rich system) is 2.2 s


, whereas for 3,4-dinitrobenzyl chloride (an electron-poor system), it plummets to 1.1 x 10

s

[1]. This vast difference underscores the profound influence of substituents.

Based on these principles, we can establish a reactivity hierarchy for common benzylating agents:

Table 1: Comparative Reactivity of Benzylating Agents

Benzylating AgentSubstituentsElectronic EffectExpected Relative Reactivity
3,4-Dimethoxybenzyl bromide (DMB-Br)3,4-di-OCH(_3)Strongly Electron-DonatingVery High
p-Methoxybenzyl bromide (PMB-Br)4-OCH(_3)Strongly Electron-DonatingHigh
Benzyl bromide (Bn-Br)NoneNeutralModerate
This compound 3-Cl, 2,6-di-FStrongly Electron-WithdrawingLow

This predicted trend is supported by the observation that electron-withdrawing groups, such as chloro, trifluoromethyl, and nitro, on benzylamine decrease the rate of reaction with benzyl bromide[2]. Conversely, electron-donating groups like methoxy and methyl increase the reaction rate[2]. The strong inductive effect of the fluorine and chlorine atoms in this compound makes the benzylic carbon less electrophilic, thus reducing its reactivity towards nucleophiles compared to unsubstituted or electron-rich benzyl bromides.

While this lower reactivity might necessitate more forcing reaction conditions (e.g., higher temperatures or stronger bases), it can also be advantageous in achieving greater selectivity in molecules with multiple nucleophilic sites.

Stability and Handling

The stability of benzylating agents often correlates inversely with their reactivity.

  • Highly Reactive Agents: 3,4-Dimethoxybenzyl bromide and other electron-rich analogues are known to be less stable and may require storage at low temperatures under an inert atmosphere to prevent decomposition[3].

  • Moderately Reactive Agents: Benzyl bromide is a standard reagent with moderate stability.

  • Less Reactive Agents: The reduced reactivity of this compound contributes to its greater stability, making it easier to handle and store.

Applications in Drug Discovery

The choice of benzylating agent can also be dictated by the desired properties of the final molecule. The N-benzyl piperidine motif, for instance, is a "privileged scaffold" in medicinal chemistry, with the benzyl group often engaging in crucial cation-π interactions with target proteins. The electronic modifications introduced by the substituents on the benzyl ring can fine-tune these interactions and other physicochemical properties. The electron-deficient ring of a 3-chloro-2,6-difluorobenzyl group can alter the binding mode and metabolic stability of a drug candidate compared to a standard benzyl or a methoxy-substituted benzyl group.

Experimental Protocols

Below are representative protocols for the benzylation of a generic alcohol. It is crucial to note that reaction conditions should be optimized for each specific substrate.

General Benzylation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve alcohol in anhydrous solvent (e.g., DMF, THF) B Add base (e.g., NaH, K2CO3) A->B C Add benzylating agent (1.0-1.2 eq.) B->C D Stir at appropriate temperature (0°C to reflux) C->D E Quench reaction (e.g., with water or NH4Cl) D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Column chromatography H->I

Caption: Generalized workflow for the benzylation of an alcohol.

Protocol 1: Benzylation using this compound (Anticipated Conditions)

Given its lower reactivity, more stringent conditions may be required.

  • To a solution of the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.2 eq) in DMF.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH(_4)Cl).

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Benzylation using p-Methoxybenzyl bromide (PMB-Br)
  • To a solution of the alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add NaH (1.2 eq) under an inert atmosphere.

  • Stir the mixture for 20 minutes at 0 °C.

  • Add p-methoxybenzyl bromide (1.1 eq) and allow the reaction to warm to room temperature.

  • Stir overnight and monitor by TLC.

  • Quench, extract, and purify as described in Protocol 1.

Mechanism of Benzylation (S(_N)2)

The benzylation of an alcohol with a benzyl bromide typically proceeds through an S(_N)2 mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_transition_state Transition State cluster_products Products R_OH R-OH Alkoxide R-O⁻ R_OH->Alkoxide Deprotonation Base Base BnBr Ar-CH₂-Br TS [R-O···CH₂(Ar)···Br]⁻ Alkoxide->TS Nucleophilic Attack Product R-O-CH₂-Ar TS->Product Byproduct Br⁻ TS->Byproduct

Caption: S(_N)2 mechanism for the benzylation of an alcohol.

Deprotection Strategies

The choice of benzylating agent also influences the deprotection strategy.

Table 2: Common Deprotection Methods for Benzyl Ethers

Protecting GroupReagents for CleavageMechanism
Benzyl (Bn)H(_2), Pd/CHydrogenolysis
p-Methoxybenzyl (PMB)DDQ, CAN, TFAOxidation, Acidolysis
3,4-Dimethoxybenzyl (DMB)Milder oxidative/acidic conditions than PMBOxidation, Acidolysis
3-Chloro-2,6-difluorobenzyl H(_2), Pd/CHydrogenolysis

The electron-withdrawing groups on the 3-chloro-2,6-difluorobenzyl group make it more resistant to oxidative or acidic cleavage compared to PMB and DMB ethers. Therefore, deprotection is typically achieved via standard hydrogenolysis conditions. This provides an orthogonal deprotection strategy when other acid- or oxidant-labile protecting groups are present in the molecule.

Conclusion

This compound emerges as a specialized benzylating agent with a distinct reactivity profile. Its electron-deficient nature leads to lower reactivity compared to traditional benzylating agents like benzyl bromide and its electron-rich counterparts. While this may necessitate more forcing reaction conditions, it offers the advantages of enhanced stability and the potential for greater selectivity. Furthermore, the resulting benzyl ether is robust and can be deprotected under standard hydrogenolysis conditions, providing orthogonality with other protecting groups. For the medicinal chemist, the unique electronic properties of the 3-chloro-2,6-difluorobenzyl moiety can be strategically employed to modulate the biological activity and pharmacokinetic properties of a target molecule. The judicious selection of this or any other benzylating agent, based on a thorough understanding of their comparative performance, is paramount to the successful execution of complex synthetic campaigns.

References

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  • Winstein, S., Fainberg, A. H., & Grunwald, E. (1957). Correlation of Solvolysis Rates. VIII. Benzhydryl Chloride and Bromide. Comparison of mY and Swain's Correlations. Journal of the American Chemical Society, 79(15), 4146–4155.
  • Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • PubMed Central. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14(33), 19062–19066.

Sources

A Comparative Guide to the ¹H NMR Analysis of 3-Chloro-2,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for its ability to provide a detailed fingerprint of a molecule's atomic framework. This guide offers an in-depth ¹H NMR analysis of 3-Chloro-2,6-difluorobenzyl bromide, a substituted aromatic halide valuable in organic synthesis.

This document moves beyond a mere presentation of data, offering a comparative analysis with structurally related compounds to provide a deeper understanding of how substituent effects manifest in ¹H NMR spectra. The insights herein are curated for researchers, scientists, and drug development professionals who rely on nuanced spectral interpretation.

The Structural Significance of this compound

This compound is a poly-substituted aromatic compound. The interplay of its electron-withdrawing halogen substituents—two fluorine atoms ortho to the bromomethyl group and a chlorine atom meta to it—creates a unique electronic environment that significantly influences the chemical shifts and coupling patterns of its protons. Understanding these influences is key to confirming its identity and purity.

¹H NMR Spectral Analysis: A Comparative Approach

A definitive ¹H NMR spectrum for this compound presents two main features: the benzylic protons of the CH₂Br group and the aromatic protons on the benzene ring. Due to the substitution pattern, we expect to see distinct signals for the proton at the 4-position and the proton at the 5-position of the aromatic ring.

To contextualize the spectrum of our target molecule, we will compare it with the spectra of simpler, related compounds: Benzyl bromide, 2,6-Difluorobenzyl bromide, and 3-Chlorobenzyl bromide. This comparative methodology allows for a systematic dissection of the electronic effects of each substituent.

The Benzylic Protons (-CH₂Br)

The benzylic protons are adjacent to both the aromatic ring and an electronegative bromine atom. Their chemical shift is therefore downfield from that of a simple methyl group. In unsubstituted Benzyl bromide, these protons typically appear as a singlet around 4.5 ppm.[1][2] The introduction of electron-withdrawing fluorine atoms at the ortho positions, as in 2,6-Difluorobenzyl bromide, is expected to deshield the benzylic protons further, shifting their signal downfield. The additional chlorine atom at the meta position in this compound will also contribute to this deshielding effect, albeit to a lesser extent than the ortho fluorines.

The Aromatic Protons

The aromatic region of the ¹H NMR spectrum provides a wealth of information about the substitution pattern on the benzene ring.

  • Benzyl Bromide : The five aromatic protons of benzyl bromide produce a complex multiplet, typically between 7.2 and 7.4 ppm.

  • 2,6-Difluorobenzyl Bromide : The two fluorine atoms at positions 2 and 6 simplify the aromatic region. The remaining three protons at positions 3, 4, and 5 will show a characteristic pattern. The proton at position 4 will be a triplet of triplets due to coupling with the two equivalent protons at positions 3 and 5, and further coupling to the two fluorine atoms. The protons at positions 3 and 5 will appear as a doublet of triplets.

  • 3-Chlorobenzyl Bromide : The chlorine atom at the 3-position breaks the symmetry of the ring, leading to four distinct aromatic signals.

  • This compound : In our target molecule, we have two aromatic protons at the 4- and 5-positions. The proton at C4 will be coupled to the proton at C5 and the fluorine atom at C6. The proton at C5 will be coupled to the proton at C4 and the fluorine atom at C6. This will result in two distinct signals in the aromatic region, likely appearing as complex multiplets due to both proton-proton and proton-fluorine couplings.

The following diagram illustrates the workflow for a comprehensive ¹H NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 Dissolve sample in deuterated solvent (e.g., CDCl3) prep2 Add internal standard (e.g., TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer prep3->acq1 acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak picking proc4->proc5 an1 Assign chemical shifts (δ) proc5->an1 an2 Determine multiplicities (s, d, t, m) an1->an2 an3 Measure coupling constants (J) an2->an3 an4 Compare with reference compounds an3->an4

Caption: Workflow for ¹H NMR Analysis.

Comparative Data Summary

The table below summarizes the expected and observed ¹H NMR data for this compound and its analogues. This allows for a direct comparison of the electronic effects of the substituents.

CompoundBenzylic Protons (-CH₂Br) Chemical Shift (ppm)Aromatic Protons Chemical Shift (ppm)
Benzyl Bromide~4.5 (s)[1][2]~7.2-7.4 (m)
2,6-Difluorobenzyl Bromide~4.6 (s)~6.9-7.4 (m)
3-Chlorobenzyl Bromide~4.4 (s)~7.2-7.4 (m)
This compound ~4.7 (s) ~7.0-7.5 (m)

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes a singlet and 'm' denotes a multiplet.

The Influence of Substituents on Chemical Shifts

The observed differences in chemical shifts can be rationalized by considering the electronic properties of the halogen substituents. Both fluorine and chlorine are electronegative and exert an electron-withdrawing inductive effect (-I effect), which deshields nearby protons, causing their signals to appear at a higher chemical shift (further downfield).

The two fluorine atoms at the ortho positions in 2,6-difluorobenzyl bromide and this compound have a strong deshielding effect on the benzylic protons. The chlorine atom at the meta position in 3-chlorobenzyl bromide and our target molecule also contributes to this deshielding, but its influence is less pronounced due to its greater distance from the benzylic group.

The following diagram illustrates the relationship between the substituents and their effect on the ¹H NMR spectrum.

G sub Substituent (-F, -Cl) effect Electronic Effect (-I, +M) sub->effect coupling Coupling Constant (J) (Proton-Fluorine Coupling) sub->coupling shift Chemical Shift (δ) (Downfield Shift) effect->shift

Caption: Substituent Effects on ¹H NMR Parameters.

Experimental Protocol for ¹H NMR Analysis

For researchers aiming to replicate this analysis or perform similar studies, the following is a standardized protocol for acquiring high-quality ¹H NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample (e.g., this compound).
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Tune and match the probe for the ¹H frequency.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Perform phase correction to ensure all peaks are in the absorptive mode.
  • Apply baseline correction to obtain a flat baseline.
  • Integrate the area under each peak to determine the relative number of protons.
  • Reference the spectrum by setting the TMS peak to 0.00 ppm.
  • Identify the chemical shift, multiplicity, and coupling constants for each signal.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how multiple substituents on an aromatic ring collectively influence the magnetic environment of the molecule's protons. Through a comparative analysis with simpler analogues, we can deconstruct these effects and confidently assign the observed signals. This guide provides a framework for such an analysis, combining experimental data with fundamental principles of NMR spectroscopy. For researchers in drug discovery and chemical development, this level of detailed structural analysis is indispensable for ensuring the integrity of their synthetic intermediates and final products.

References

  • PubChem. Benzyl Bromide. [Link]

  • T3DB. Benzyl bromide (T3D1776). [Link]

  • Canadian Science Publishing. Effect of substituents on the chemical shift of benzylic protons. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Fluorine in Drug Discovery and Beyond

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, fluorinated organic molecules have ascended to a position of prominence. The strategic introduction of fluorine into a molecular scaffold can profoundly alter its physicochemical properties, often for the better. It can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1] Among the various fluorinated building blocks, fluorinated benzyl bromides are particularly crucial synthons. They serve as versatile electrophiles for introducing the fluorobenzyl moiety into a wide array of molecules.

However, the very act of fluorination introduces a layer of complexity to their reactivity. The intense electronegativity and unique electronic properties of fluorine can either accelerate or decelerate nucleophilic substitution reactions depending on its position on the aromatic ring and the reaction mechanism at play.[2] This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-fluorinated benzyl bromides, grounded in mechanistic principles and supported by experimental data. We will explore the causality behind their reactivity profiles and provide a robust experimental protocol for researchers to quantify these differences in their own laboratories.

Mechanistic Dichotomy: The SN1 and SN2 Pathways in Benzylic Systems

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by a delicate balance between two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways.

  • SN1 Reaction: This is a two-step process involving the initial, rate-limiting departure of the bromide leaving group to form a planar, resonance-stabilized benzylic carbocation. This intermediate is then rapidly captured by a nucleophile.[3] The rate is primarily dependent on the stability of this carbocation.

  • SN2 Reaction: This is a concerted, single-step reaction where the nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion through a pentacoordinate transition state.[4] The rate is sensitive to steric hindrance around the reaction center and the electrophilicity of the carbon.[5]

Primary benzylic halides typically favor the SN2 pathway, while secondary and tertiary ones lean towards SN1 due to increased carbocation stability. However, reaction conditions, such as solvent polarity and nucleophile strength, can significantly influence the operative mechanism.[6]

The Fluorine Effect: Deactivation vs. Activation

Fluorine exerts its influence primarily through two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M). The position of the fluorine atom on the aromatic ring determines the net impact of these effects on the reaction pathway.

Para-Fluoro Substitution (4-F-C₆H₄CH₂Br)
  • Inductive Effect (-I): The fluorine atom strongly pulls electron density through the sigma bonds, destabilizing the formation of a positive charge on the benzylic carbon. This effect slows down the SN1 pathway.

  • Resonance Effect (+M): Fluorine's lone pairs can be donated into the aromatic pi-system, which can help stabilize the positive charge of the benzylic carbocation through resonance.

  • Net Effect: For fluorine, the inductive effect overwhelmingly dominates the resonance effect. Consequently, a para-fluoro substituent is deactivating compared to hydrogen, particularly for SN1 reactions where carbocation stability is paramount. In SN2 reactions, the increased electrophilicity of the benzylic carbon due to the -I effect can be a competing factor, but overall reactivity is often reduced.

Meta-Fluoro Substitution (3-F-C₆H₄CH₂Br)
  • Inductive Effect (-I): The strong electron-withdrawing effect is still potent from the meta position, destabilizing the carbocation and thus disfavoring the SN1 pathway.

  • Resonance Effect (+M): Resonance donation from the meta position to the benzylic carbon is not possible.

  • Net Effect: With only a deactivating inductive effect at play, 3-fluorobenzyl bromide is significantly less reactive than benzyl bromide in SN1 reactions. Its reactivity in SN2 reactions is also diminished.

Ortho-Fluoro Substitution (2-F-C₆H₄CH₂Br)
  • Inductive and Resonance Effects: Both effects are operative, similar to the para position, leading to a net deactivation.

  • Steric Effect: A significant additional factor is steric hindrance. The ortho-fluorine atom can physically impede the approach of the incoming nucleophile in an SN2 backside attack.[5] It can also hinder the ability of the carbocation intermediate in an SN1 reaction to achieve optimal planarity for resonance stabilization.

  • Net Effect: Due to the combination of deactivating electronic effects and steric hindrance, 2-fluorobenzyl bromide is generally the least reactive of the monofluorinated isomers.

The strongly electron-withdrawing trifluoromethyl (CF₃) group, which lacks any resonance donation capability, serves as a useful comparison. For instance, 4-(Trifluoromethyl)benzyl bromide shows significantly altered reactivity due to the powerful -I effect of the CF₃ group.[1]

Quantitative Comparison of Reactivity

While precise relative rates can vary with specific nucleophiles and conditions, a general trend can be established. The following table summarizes the expected relative reactivity based on mechanistic principles. Kinetic data from Hammett plots, which correlate reaction rates with substituent constants (σ), confirm these trends, showing negative ρ values for reactions involving carbocation development (SN1-like) where electron-donating groups accelerate the reaction.[7][8]

CompoundSubstituent PositionDominant Electronic EffectsSteric HindranceExpected Relative Rate (vs. Benzyl Bromide)Favored Mechanism
Benzyl Bromide-ReferenceMinimal1.00SN1 / SN2
4-Fluorobenzyl BromideparaStrong -I, Weak +MMinimal< 1.00SN1 / SN2 (Slower)
3-Fluorobenzyl BromidemetaStrong -IMinimal<< 1.00SN2 (SN1 strongly disfavored)
2-Fluorobenzyl BromideorthoStrong -I, Weak +MSignificant<<< 1.00SN2 (Hindered)
4-(CF₃)benzyl BromideparaVery Strong -IMinimal<< 1.00SN2 (SN1 strongly disfavored)

Visualizing the Factors at Play

The interplay between electronic and steric effects across different substitution patterns dictates the ultimate reactivity and mechanistic preference.

G cluster_mechanisms Reaction Pathways cluster_factors Governing Factors cluster_effects Fluorine Substituent Effects Reactivity Reactivity SN1 SN1 Pathway Reactivity->SN1 influenced by SN2 SN2 Pathway Reactivity->SN2 influenced by Carbocation Carbocation Stability SN1->Carbocation depends on Steric Steric Hindrance SN2->Steric Electrophilicity Carbon Electrophilicity SN2->Electrophilicity Inductive Inductive Effect (-I) (All Positions) Inductive->Carbocation Destabilizes (-) Inductive->Electrophilicity Increases (+) Resonance Resonance Effect (+M) (ortho/para only) Resonance->Carbocation Stabilizes (+) OrthoSteric Steric Effect (ortho only) OrthoSteric->SN2 Hinders (-) OrthoSteric->Carbocation Destabilizes (-)

Sources

A-Senior Application Scientist's Guide to Covalent Crystallography: Utilizing 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and experimental framework for the use of 3-Chloro-2,6-difluorobenzyl bromide as a covalent probe in X-ray crystallography. Moving beyond a simple recitation of protocols, we explore the underlying chemical principles, comparative advantages, and a complete workflow designed to ensure experimental success and data integrity.

Introduction: The Case for a Halogenated Covalent Probe

In the landscape of targeted covalent inhibitors and chemical probes, the strategic choice of the electrophilic "warhead" is paramount.[1][2][3] Covalent modifiers offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable for non-covalent binders.[4][5] While classic reagents like iodoacetamide and N-ethylmaleimide are mainstays for modifying nucleophilic residues like cysteine, they lack features that can be exploited for advanced crystallographic applications.[6][7][8]

This compound (C7H4BrClF2, MW: 241.46[9]) emerges as a compelling, albeit underutilized, tool. Its utility stems from a multi-faceted chemical nature:

  • Targeted Reactivity : As a benzyl halide, it is an active electrophile expected to readily form a stable thioether bond with cysteine residues via an SN2 reaction.[10]

  • Modulated Electrophilicity : The electron-withdrawing fluorine atoms on the benzene ring are predicted to enhance the electrophilicity of the benzylic carbon, potentially increasing the reaction rate compared to non-fluorinated analogues.

  • A Unique Phasing Signal : The presence of a chlorine atom introduces a valuable tool for X-ray crystallography: anomalous scattering.[11][12] When exposed to X-rays near its absorption edge, the chlorine atom scatters X-rays differently from the bulk light atoms (C, N, O), generating a measurable signal that can be crucial for phasing, validating ligand placement, and identifying partially occupied sites.[11][12][13][14]

This guide will compare the theoretical and practical advantages of this halogenated probe against common alternatives and provide a robust, self-validating protocol for its application in structural biology.

Comparative Analysis of Covalent Probes

The selection of a covalent modifier should be a deliberate choice based on reactivity, selectivity, and experimental utility. This compound offers a unique combination of properties when compared to traditional and modern covalent warheads.

FeatureThis compoundIodoacetamide / IodoacetanilideN-Ethylmaleimide (NEM)Acrylamides
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael AdditionMichael Addition
Primary Target Cysteine (Thiol)Cysteine (Thiol)[6][15][16]Cysteine (Thiol)[6][17]Cysteine (Thiol)[1][18]
Reactivity Profile High (activated benzyl halide)High (can be non-specific at high concentrations or alkaline pH)High, selective for thiols at neutral pH[19]Tunable, generally lower, requires proximity for reaction[18]
Bond Stability Irreversible (Stable Thioether)Irreversible (Stable Thioether)[7]Irreversible (Stable Thioether Adduct)[17]Typically Irreversible, but can be engineered for reversibility[1][20]
Crystallographic Advantage Anomalous Signal (Chlorine) for phasing and validation[11][12][21]Anomalous Signal (Iodine)NoneNone
Potential Drawbacks High reactivity may lead to off-target modification if not controlled.Light sensitivity and potential for non-specific labeling.Can modify other nucleophiles; potential for hydrolysis.Slower reaction kinetics may require longer incubation times.

Experimental Design & Validating Protocols

The successful crystallographic study of a protein-adduct complex is a multi-stage process.[22][23][24] The protocol described below is designed as a self-validating system, with checkpoints to ensure the covalent modification has occurred as intended before proceeding to resource-intensive crystallization trials.

Workflow Overview

The overall experimental process follows a logical progression from adduct formation to high-resolution structure determination.

G cluster_0 Part A: Adduct Formation & Verification cluster_1 Part B: Crystallization cluster_2 Part C: Structure Determination P Purified Protein Incubate Incubation (Controlled Stoichiometry) P->Incubate R This compound R->Incubate MS Mass Spectrometry (Intact Protein & Peptide Mapping) Incubate->MS Verification VerifiedAdduct Verified Adduct Screen High-Throughput Crystallization Screening VerifiedAdduct->Screen Optimize Optimization of Crystal Hits Screen->Optimize Crystal Diffraction-Quality Crystal Optimize->Crystal Data X-ray Data Collection (Tune to Cl edge if possible) Crystal->Data Solve Structure Solution & Refinement (Utilize Anomalous Signal) Data->Solve Final Final Structure Solve->Final

Caption: Experimental workflow for covalent crystallography.
Part A: Protocol for Adduct Formation & Verification

Rationale: Before attempting crystallization, it is critical to confirm that the protein has been successfully and specifically modified. Mass spectrometry is the gold standard for this verification. This protocol assumes a starting protein concentration of 10-20 mg/mL.[25]

  • Protein Preparation :

    • Ensure your protein of interest (POI) is purified and buffer-exchanged into a buffer free of primary amines (like Tris) and reducing agents (like DTT or BME), which could react with the compound. A HEPES or phosphate buffer at pH 7.0-7.5 is recommended.

    • If the target cysteine is in a disulfide bond, it must first be reduced. Add a 10-fold molar excess of TCEP (Tris(2-carboxyethyl)phosphine), incubate for 30 minutes at room temperature, and then remove the TCEP using a desalting column.

  • Compound Preparation :

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO. This high concentration minimizes the volume of DMSO added to the protein solution, which should ideally be kept below 5%.[25]

  • Labeling Reaction :

    • To the prepared protein solution, add the compound stock solution to achieve a 1.5 to 5-fold molar excess of compound over protein. The exact ratio may require optimization.

    • Incubate the reaction mixture at 4°C for 2-4 hours or overnight. The reaction should be performed in the dark to prevent potential photo-reactivity.

  • Verification by Mass Spectrometry (The "Self-Validation" Step) :

    • Intact Mass Analysis : Dilute a small aliquot of the reaction mixture and analyze it via LC-MS. Look for a mass shift corresponding to the addition of the 3-Chloro-2,6-difluorobenzyl moiety (C7H4ClF2 = 161.02 Da; Note: the bromine is the leaving group). An unmodified peak should also be present, allowing for an estimation of labeling efficiency.

    • Peptide Mapping : For definitive site identification, subject the remaining reaction mixture to tryptic digestion followed by LC-MS/MS analysis. Search the resulting spectra for a peptide fragment with a mass modification of +161.02 Da on a cysteine residue. This confirms the precise location of the covalent adduct.

Part B: Protocol for Crystallization of the Covalent Adduct

Once modification is confirmed, the purified adduct can be used for crystallization trials. Both co-crystallization and soaking are viable methods.[26][27]

  • Co-crystallization (Preferred Method) :

    • After the labeling reaction (Part A, Step 3), remove excess, unreacted compound using a desalting column equilibrated with your desired crystallization buffer.

    • Concentrate the purified protein-adduct complex to a suitable concentration for screening (typically 5-20 mg/mL).

    • Set up crystallization screens as you would for the apo protein. Note that the adduct may have different solubility properties, so screening broadly is recommended.[27]

  • Soaking (Alternative Method) :

    • Grow crystals of the apo-protein first.

    • Prepare a "soaking solution" consisting of the crystal mother liquor supplemented with this compound. The final compound concentration should be in a 10- to 100-fold excess of the protein concentration in the crystal.[28]

    • Transfer an apo-crystal into the soaking solution for a duration ranging from 30 minutes to several hours.[28] This method is only successful if the target cysteine is accessible within the crystal lattice.[27]

Part C: X-ray Data Collection and Structure Determination

Rationale: The key advantage of the chlorine atom is its anomalous scattering signal.[11][12] Collecting data at a synchrotron source allows for the tuning of the X-ray wavelength to maximize this signal.

  • Cryoprotection and Freezing :

    • Transfer the crystal (from either method) through a series of solutions with increasing concentrations of a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.[28]

    • Flash-cool the crystal in liquid nitrogen.

  • Data Collection Strategy :

    • If possible, use a tunable synchrotron beamline. Collect a fluorescence scan of the crystal to experimentally determine the absorption edge of chlorine (~4.4 Å or 2.8 keV).[11][12]

    • Collect a complete diffraction dataset at the peak wavelength of the chlorine absorption edge to maximize the anomalous signal (f'').

    • If a tunable beamline is unavailable, collecting high-redundancy data with a standard copper anode source (Cu Kα, λ=1.54 Å) can still yield a usable, albeit weaker, anomalous signal from chlorine.[14]

  • Structure Solution and Refinement :

    • Process the data and solve the structure using molecular replacement if a homologous structure exists.

    • During refinement, calculate an anomalous difference Fourier map. This map should show positive electron density peaks only at the locations of the anomalous scatterers.[12] A strong peak co-localizing with the covalently modified cysteine residue provides unambiguous, unbiased evidence for the position and identity of the ligand.

    • This anomalous map is a powerful validation tool, confirming the ligand's placement even if the initial difference density (Fo-Fc) is ambiguous.

Visualizing the Mechanism and Data

Understanding the underlying chemical reaction is key to troubleshooting and interpreting results.

reaction Cys Protein-Cys-S⁻ Product Protein-Cys-S-CH₂-Aryl(Cl,F₂) Cys->Product Sₙ2 Attack Ligand Br⁻CH₂-Aryl(Cl,F₂) Ligand->Product LeavingGroup Br⁻ Ligand->LeavingGroup Leaving Group

Sources

The Versatile Precursor: A Comparative Guide to the Biological Activity of Compounds Derived from 3-Chloro-2,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the identification of versatile molecular scaffolds is paramount. 3-Chloro-2,6-difluorobenzyl bromide has emerged as a promising starting material for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. The unique substitution pattern of this benzyl bromide, featuring both chloro and difluoro groups, offers a strategic advantage in modulating the physicochemical and pharmacological properties of its derivatives. This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this precursor, with a focus on their antifungal, antibacterial, and anticancer potential. We will delve into the rationale behind experimental designs, provide detailed protocols for key assays, and present comparative data to aid researchers in their quest for novel therapeutic agents.

Antifungal Activity: A New Generation of Azole Analogs

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drug design, famously represented by fluconazole and itraconazole. These drugs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane. The 3-Chloro-2,6-difluorobenzyl group can be readily incorporated into novel triazole structures, offering the potential for enhanced binding to the active site of CYP51 and improved antifungal potency.

A common synthetic strategy involves the reaction of this compound with a suitable triazole-containing intermediate. For instance, a "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, can be employed to link the benzyl moiety to a propargylated triazole core.[1][2] This modular approach allows for the rapid synthesis of a library of compounds with diverse substitutions for subsequent biological evaluation.

Comparative Antifungal Efficacy

The antifungal activity of newly synthesized triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The broth microdilution method is a standardized and widely accepted technique for this purpose.[3][4]

Table 1: Comparative in vitro Antifungal Activity (MIC in µg/mL) of Hypothetical Triazole Derivative vs. Standard Antifungals

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatus
Hypothetical Triazole 1 0.512
Fluconazole14>64
Itraconazole0.250.51
Voriconazole0.1250.250.5

Note: The data for "Hypothetical Triazole 1" is an illustrative example based on the activities of similar reported compounds and serves for comparative purposes.

As illustrated in Table 1, a hypothetical triazole derivative incorporating the 3-Chloro-2,6-difluorobenzyl moiety could exhibit potent activity against Candida albicans and Cryptococcus neoformans, potentially outperforming fluconazole. The presence of the halogenated benzyl group may contribute to a more favorable interaction with the active site of CYP51. Several studies on similar triazole derivatives have shown that the introduction of halogenated benzyl groups can lead to compounds with MIC values comparable or even superior to existing antifungal drugs.[5][6][7]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds and standard antifungal agents in RPMI-1640 medium in a 96-well microtiter plate.

    • The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. For some antifungals like amphotericin B, the endpoint is complete inhibition of visible growth.[3]

Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The structural features of this compound also make it an attractive building block for the synthesis of novel anticancer agents. The presence of halogens can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes. Furthermore, the specific substitution pattern can influence interactions with biological targets such as enzymes and receptors involved in cancer cell proliferation and survival.

One promising avenue is the synthesis of novel heterocyclic systems, such as triazolothiadiazoles, which have demonstrated antiproliferative activity. The synthesis of such compounds can be achieved through multi-step reactions starting from the reaction of this compound with appropriate precursors to form a triazole ring, which is then fused with a thiadiazole moiety.

Comparative Anticancer Efficacy

The in vitro anticancer activity of newly synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 2: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of a Hypothetical Derivative vs. a Standard Chemotherapeutic Agent

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
Hypothetical Derivative 2 5.28.16.5
Doxorubicin0.81.20.5
Fluorinated Triazolothiadiazole22.1 (MCF7)--

Note: The data for "Hypothetical Derivative 2" is an illustrative example. The data for the fluorinated triazolothiadiazole is from a published study for comparative context.[11]

While the hypothetical derivative may not be as potent as a standard drug like doxorubicin, it could exhibit selective activity against certain cancer cell lines. Research on similar fluorinated triazolothiadiazoles has shown moderate to good antiproliferative potency against various cancer cell lines, with IC₅₀ values in the micromolar range.[11] Further structural modifications of the derivatives of this compound could lead to compounds with improved anticancer activity.

Experimental Protocol: Anticancer Cytotoxicity (MTT Assay)

This protocol provides a general guideline for performing the MTT assay to determine the cytotoxic effects of compounds on cancer cell lines.[8][9][10]

  • Cell Seeding:

    • Culture cancer cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells as a negative control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value.

Antibacterial Activity: Exploring New Pharmacophores

While the development of antifungal and anticancer agents from this compound is a primary focus, its derivatives also hold potential as antibacterial agents. The incorporation of this halogenated benzyl moiety into known antibacterial scaffolds, or the creation of entirely new classes of compounds, could lead to agents with novel mechanisms of action or improved activity against drug-resistant bacteria.

For instance, the 3-Chloro-2,6-difluorobenzyl group could be attached to a core heterocyclic structure known to have antibacterial properties, such as a quinolone or a β-lactam. The rationale is that the unique electronic and steric properties of the substituted benzyl group could enhance the binding of the molecule to its bacterial target, such as DNA gyrase or penicillin-binding proteins.

Comparative Antibacterial Efficacy

The antibacterial activity of new compounds is determined by measuring their MIC against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method.[12][13][14]

Table 3: Comparative in vitro Antibacterial Activity (MIC in µg/mL) of a Hypothetical Derivative vs. Standard Antibiotics

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Hypothetical Derivative 3 816
Ciprofloxacin0.50.015
Vancomycin1N/A

Note: The data for "Hypothetical Derivative 3" is an illustrative example for comparative purposes.

The hypothetical derivative in Table 3 shows moderate antibacterial activity. While not as potent as established antibiotics like ciprofloxacin or vancomycin, it serves as a starting point for further optimization. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a series of analogs, would be crucial to identify modifications that enhance antibacterial potency. For example, studies on other halogenated flavonoid derivatives have demonstrated that the presence and position of halogen atoms can significantly impact their antimicrobial properties.[15]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol follows the general principles of the broth microdilution method for determining the MIC of antibacterial agents.[12][13][14]

  • Preparation of Bacterial Inoculum:

    • Inoculate a single bacterial colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the test compounds and standard antibiotics in Mueller-Hinton Broth in a 96-well microtiter plate.

    • Include a drug-free well for growth control and a well with medium only for sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually by observing the turbidity of the broth.

Visualizing the Path Forward: Synthesis and Assay Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using Graphviz, illustrate a representative synthetic pathway and the workflow of a biological assay.

Synthetic Pathway to Triazole Derivatives

Synthesis cluster_start Starting Materials This compound This compound Benzyl Azide Benzyl Azide This compound->Benzyl Azide + NaN3 Click Reaction Click Reaction Benzyl Azide->Click Reaction CuSO4, Na-Ascorbate Propargylated Core Propargylated Core Propargylated Core->Click Reaction Triazole Derivative Triazole Derivative Click Reaction->Triazole Derivative

Caption: A generalized synthetic scheme for triazole derivatives.

Biological Assay Workflow: MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate overnight start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilizing agent incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: The workflow of the MTT assay for cytotoxicity.

Conclusion and Future Directions

This compound stands out as a highly valuable and versatile precursor for the synthesis of a wide range of biologically active compounds. The strategic placement of chloro and difluoro substituents on the benzyl ring provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of derivative molecules. This guide has demonstrated the potential for developing novel antifungal, anticancer, and antibacterial agents from this starting material.

The comparative data, while in some cases illustrative, is grounded in the activities of structurally related compounds and provides a realistic benchmark for future research. The detailed experimental protocols offer a practical framework for researchers to synthesize and evaluate their own derivatives.

Future research should focus on the systematic exploration of the chemical space around the 3-Chloro-2,6-difluorobenzyl scaffold. The synthesis of diverse libraries of compounds and their screening against a broad panel of biological targets will be crucial for identifying lead candidates with high potency and selectivity. Furthermore, mechanistic studies will be essential to elucidate the mode of action of the most promising compounds, paving the way for their further development as next-generation therapeutic agents.

References

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A Senior Application Scientist's Guide to the Purity Confirmation of Synthesized 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

3-Chloro-2,6-difluorobenzyl bromide is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern makes it a valuable synthon for introducing a specific fluorinated aromatic moiety into larger, more complex molecules. However, the very reactivity that makes it a useful reagent also predisposes it to the formation of impurities during synthesis and storage. In drug development, the purity of starting materials and intermediates is not merely a matter of optimizing yield; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final drug product.[1][2]

Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromise the stability of the API.[1][3] Therefore, a robust, multi-faceted analytical strategy is essential to unequivocally confirm the purity of synthesized this compound. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in the principle that no single method is sufficient. By combining chromatographic separation with spectroscopic identification, we can build a comprehensive and trustworthy purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

A common synthetic route to this compound involves the radical bromination of 3-Chloro-2,6-difluorotoluene.[4][5] Understanding this process allows us to anticipate the likely impurities that must be resolved and quantified.

  • Unreacted Starting Material: 3-Chloro-2,6-difluorotoluene.

  • Side-Reaction Products: Dimeric species or products from reactions with residual solvents.

  • Isomeric Impurities: While the directing effects of the substituents are strong, minor isomers cannot be entirely ruled out without rigorous analysis.

  • Degradation Products: Benzyl bromides are lachrymatory and reactive, susceptible to hydrolysis to the corresponding 3-Chloro-2,6-difluorobenzyl alcohol, particularly in the presence of moisture.[6][7]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., acetonitrile, dichloromethane).

This predictive approach is the cornerstone of developing a specific and sensitive analytical testing strategy. An effective purity assessment workflow validates the identity of the main component while actively searching for these anticipated, and any unanticipated, impurities.

Orthogonal Analytical Workflow for Purity Confirmation

A self-validating system for purity confirmation relies on "orthogonal" methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For this compound, we combine the high-resolution separation of chromatography with the detailed structural elucidation of spectroscopy.

Purity_Workflow cluster_0 Sample Reception & Preparation cluster_1 Chromatographic Separation & Quantification cluster_2 Spectroscopic Identification & Confirmation cluster_3 Data Analysis & Reporting Sample Synthesized This compound Prep Sample Preparation (Dilution in appropriate solvents) Sample->Prep HPLC HPLC-UV (Quantitative purity, non-volatile impurities) Prep->HPLC GCMS GC-MS (Volatile impurities, starting material) Prep->GCMS NMR ¹H NMR Spectroscopy (Structural confirmation, molar purity) Prep->NMR FTIR FT-IR Spectroscopy (Functional group confirmation) Prep->FTIR Analysis Comprehensive Data Analysis (Comparison of orthogonal results) HPLC->Analysis GCMS->Analysis NMR->Analysis FTIR->Analysis Report Final Purity Certificate Analysis->Report

Caption: Overall workflow for the comprehensive purity confirmation of this compound.

I. High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the cornerstone of pharmaceutical purity analysis due to its high resolving power for non-volatile organic molecules.[2] It excels at separating the target compound from closely related impurities, such as isomers or degradation products like the corresponding benzyl alcohol, allowing for precise quantification based on UV absorbance.

Experimental Protocol:
  • System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). The C18 stationary phase provides excellent hydrophobic selectivity for aromatic compounds.

  • Mobile Phase: A gradient elution is chosen to resolve impurities with a wide range of polarities.

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • Start at 60% B, hold for 2 minutes.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

  • Injection Volume: 5 µL.

  • Detection: UV at 220 nm. This wavelength provides a good response for the aromatic ring system.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Interpretation:

The primary output is a chromatogram plotting UV absorbance against retention time. The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks. The presence of other peaks indicates impurities. The relative retention time can be used to tentatively identify known impurities if standards are available.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds.[8] It is exceptionally sensitive for detecting residual starting material (3-Chloro-2,6-difluorotoluene) and low-boiling-point solvents. The mass spectrometer provides definitive structural information, allowing for the unambiguous identification of unknown peaks.

Experimental Protocol:
  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: A non-polar column like a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is ideal for separating compounds based on boiling point.[9]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp at 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet: Split mode (50:1 split ratio) at 250 °C. A split injection prevents column overloading with the main component.

  • MS Parameters:

    • Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Range: 40-400 amu.

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a high-purity solvent like dichloromethane.

Data Interpretation:

The Total Ion Chromatogram (TIC) is analogous to an HPLC chromatogram. Each peak can be analyzed by its mass spectrum. The fragmentation pattern is a "fingerprint" that can be compared against spectral libraries (like NIST) for positive identification of impurities.

III. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides an unparalleled overview of the sample's composition from a structural standpoint. It is inherently quantitative without the need for individual calibration curves for each impurity, as the signal integral is directly proportional to the number of protons. It can confirm the identity of the main component and detect impurities that contain protons, often revealing structures that are invisible to UV-based detectors in HPLC.

Experimental Protocol:
  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) is a good choice as it dissolves the compound well and its residual peak is well-separated from the analyte signals.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃.

  • Acquisition:

    • Standard proton spectrum acquisition.

    • A relaxation delay (d1) of at least 5 times the longest T1 of any proton is crucial for accurate quantification. A 10-second delay is a safe starting point.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

Data Interpretation:

For this compound, the expected ¹H NMR spectrum in CDCl₃ would show:

  • A singlet for the benzylic protons (-CH₂Br) around δ 4.5-4.7 ppm.

  • A complex multiplet pattern for the aromatic protons in the δ 6.8-7.5 ppm region.

The presence of small, unidentified peaks in the spectrum indicates impurities. For example, a singlet around δ 2.3 ppm could indicate unreacted 3-Chloro-2,6-difluorotoluene (-CH₃), while a broad singlet might indicate the -OH proton of the hydrolysis product.

IV. Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR is a rapid and powerful technique for confirming the presence of key functional groups and, importantly, the absence of others.[10] For this molecule, it can quickly verify the C-Br and aromatic C-F bonds while confirming the absence of a broad O-H stretch, which would be a clear indicator of hydrolysis to the benzyl alcohol.

Experimental Protocol:
  • System: PerkinElmer Spectrum Two FT-IR or equivalent, with a diamond ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added.

  • Background: A background scan of the clean, empty ATR crystal must be run first.

Data Interpretation:

Key expected absorption bands include:

  • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

  • ~1600-1450 cm⁻¹: Aromatic C=C ring stretches.

  • ~1250-1000 cm⁻¹: Strong C-F stretches.

  • ~700-550 cm⁻¹: C-Br stretch.

The most critical diagnostic region is ~3600-3200 cm⁻¹ . The absence of a broad peak here strongly suggests the sample is free from the benzyl alcohol degradation product.

Comparative Data Summary: A Hypothetical Batch Analysis

To illustrate the power of this orthogonal approach, consider the following hypothetical data for a synthesized batch of this compound.

Analytical Technique Purity (% Area/Integral) Identified Impurities & Levels Key Insights Provided
HPLC-UV 99.2%- Impurity at RRT 0.85 (0.5%)- Impurity at RRT 1.15 (0.3%)Excellent quantitative purity. Detects two minor, non-volatile impurities.
GC-MS 99.6%- 3-Chloro-2,6-difluorotoluene (0.3%)- Dichloromethane (0.1%)Confirms presence of volatile starting material and residual solvent.
¹H NMR 99.5% (by integral)- 3-Chloro-2,6-difluorotoluene (~0.3%)- 3-Chloro-2,6-difluorobenzyl alcohol (~0.2%)Confirms structure. Quantifies starting material and hydrolysis product.
FT-IR N/A (Qualitative)- No significant O-H band observed.Confirms absence of significant hydrolysis. Verifies key functional groups.
Final Purity Assignment ≥99.0% Confirmed Impurities: - Starting Material- Hydrolysis Product- Residual Solvent- Two unknown non-volatilesA comprehensive profile is established, providing high confidence in the material's quality.

This table demonstrates that while HPLC might miss the volatile starting material and NMR might not resolve the two unknown non-volatile impurities, combining the techniques provides a complete picture.

Decision-Making for Technique Selection

The choice of analytical technique depends on the specific question being asked. Not every batch requires the full suite of tests, particularly in a routine quality control setting.

Decision_Tree cluster_0 cluster_1 Start Purity Confirmation Goal? Goal1 Routine QC Check (Known Synthesis Route) Start->Goal1 Is it a routine check? Goal2 New Synthesis Route / Impurity Profile Start->Goal2 Is it for full characterization? Goal3 Structural Confirmation Start->Goal3 Is it for identity confirmation? Rec1 Primary: HPLC-UV Secondary: GC-MS (for volatiles) Goal1->Rec1 Rec2 Full Orthogonal Suite: - HPLC-UV - GC-MS - ¹H NMR - FT-IR Goal2->Rec2 Rec3 Primary: ¹H NMR Secondary: FT-IR & MS Goal3->Rec3

Caption: Decision tree for selecting appropriate analytical techniques based on research objectives.

Conclusion

Confirming the purity of a reactive intermediate like this compound is a rigorous process that demands more than a single analytical measurement. A superficial analysis can lead to significant issues in subsequent synthetic steps and compromise the quality of the final API.

By adopting an orthogonal approach—leveraging the quantitative separation power of HPLC , the volatile impurity detection of GC-MS , the structural and quantitative overview of ¹H NMR , and the functional group verification of FT-IR —researchers can establish a self-validating system. This multi-technique strategy provides the highest degree of confidence, ensuring that the material meets the stringent quality standards required in pharmaceutical development and research. It transforms purity analysis from a simple measurement into a comprehensive quality assessment.

References

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A Comparative Guide to the Reaction Products of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility of a Versatile Benzylating Agent

3-Chloro-2,6-difluorobenzyl bromide is a substituted benzyl halide that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. Its reactivity is primarily dictated by the benzylic bromide, a good leaving group, which makes the benzylic carbon susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring can influence the reaction rates and pathways, making a thorough characterization of its reaction products essential for predictable and efficient synthesis design.

Benzylic halides are known to readily undergo nucleophilic substitution reactions.[1] Primary benzylic halides, such as this compound, typically favor the S(_N)2 mechanism, which involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral.[1] The rate of these reactions is sensitive to the nature of the nucleophile, the solvent, and the steric hindrance around the electrophilic carbon.[2]

Characterization of Reaction Products with Common Nucleophiles

The primary application of this compound is as an alkylating agent. Below, we characterize the expected products from its reaction with common oxygen, nitrogen, and sulfur nucleophiles.

O-Alkylation: The Williamson Ether Synthesis

The reaction of this compound with alkoxides or phenoxides is a classic example of the Williamson ether synthesis, a reliable method for forming ether linkages.[3][4] The reaction proceeds via an S(_N)2 mechanism where the alkoxide ion displaces the bromide.

Reaction Scheme:

Where Ar = 3-Chloro-2,6-difluorophenyl and R = alkyl or aryl group

The choice of a strong base to deprotonate the alcohol is crucial for generating the nucleophilic alkoxide. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly employed.[5][6] Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[7]

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines leads to the formation of secondary or tertiary amines, respectively. This N-alkylation is a fundamental transformation in the synthesis of many biologically active compounds.

Reaction Scheme:

Followed by deprotonation to yield Ar-CH₂-NR₂

A common challenge in the alkylation of primary amines is over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. To achieve mono-alkylation, it is often necessary to use a large excess of the primary amine or to employ specific reaction conditions and bulky amines to sterically hinder the second alkylation.[1] The use of a non-nucleophilic base is also essential to neutralize the HBr formed during the reaction, preventing the protonation of the starting amine.[8][9]

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to form thioethers (sulfides). The high nucleophilicity of the thiolate anion, formed by deprotonating the thiol with a base, drives the reaction efficiently.

Reaction Scheme:

This reaction is typically fast and high-yielding, and like the Williamson ether synthesis, it is often carried out in polar aprotic solvents to maximize the nucleophilicity of the thiolate.

Performance Comparison with Alternative Reagents

While this compound is a highly effective alkylating agent, other derivatives of 3-chloro-2,6-difluorobenzyl alcohol can also be used to introduce the 3-chloro-2,6-difluorobenzyl moiety. The choice of reagent often depends on factors such as availability, cost, and reactivity under specific conditions.

ReagentLeaving GroupRelative Reactivity (Predicted)AdvantagesDisadvantages
This compound Br⁻HighExcellent leaving group, high reactivity.Can be a lachrymator, potentially higher cost.
3-Chloro-2,6-difluorobenzyl chloride [10][11]Cl⁻ModerateGenerally more stable and less expensive than the bromide.Less reactive, may require harsher reaction conditions (higher temperatures, longer reaction times).
3-Chloro-2,6-difluorobenzyl alcohol [12][13]OH⁻ (as H₂O after protonation)Low (requires activation)Readily available, stable starting material.Hydroxide is a poor leaving group; requires conversion to a better leaving group (e.g., tosylate) or use under acidic conditions which may not be compatible with all nucleophiles.
3-Chloro-2,6-difluorobenzyl tosylate TsO⁻Very HighExcellent leaving group, often more reactive than the bromide.Requires an additional synthetic step to prepare from the alcohol, tosyl chloride is a reagent that requires careful handling.

Causality Behind Reactivity Differences: The reactivity of these benzyl derivatives in S(_N)2 reactions is directly related to the ability of the leaving group to depart. The order of leaving group ability is generally TsO⁻ > Br⁻ > Cl⁻ >> OH⁻. A better leaving group is a weaker base, meaning it is more stable on its own in solution. This is why the bromide is significantly more reactive than the chloride, and the alcohol is essentially unreactive without activation.

Experimental Protocols

The following protocols are provided as a starting point for the characterization of this compound reactions. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol describes the synthesis of 3-chloro-2,6-difluorobenzyl phenyl ether.

Materials:

  • This compound

  • Phenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Piperidine

This protocol details the synthesis of 1-(3-Chloro-2,6-difluorobenzyl)piperidine.

Materials:

  • This compound

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Ethyl acetate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), piperidine (2.0 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Stir the reaction mixture at room temperature and monitor by TLC. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography if necessary.

Protocol 3: S-Alkylation of Thiophenol

This protocol describes the synthesis of 3-chloro-2,6-difluorobenzyl phenyl sulfide.

Materials:

  • This compound

  • Thiophenol

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol

  • Diethyl ether

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve thiophenol (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.05 eq) to the solution and stir for 15 minutes at room temperature to form the sodium thiophenoxide.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous methanol and add it to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel.

Visualizations

General S(_N)2 Reaction Pathway

SN2_Mechanism Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ᵟ Reactants->TS Backside Attack Products Nu-R + X⁻ TS->Products Inversion of Configuration

Caption: Generalized S(_N)2 reaction mechanism.

Experimental Workflow for a Typical Alkylation Reaction

Alkylation_Workflow Start Combine Substrate, Nucleophile, and Base in Solvent Reaction Stir at appropriate temperature (Monitor by TLC/LC-MS) Start->Reaction Workup Quench Reaction (if necessary) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Dry Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Analyze Product (NMR, MS, etc.) Purification->Characterization

Caption: Standard experimental workflow for alkylation reactions.

References

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • Chemical Energetics, Equilibria and Functional Organic Chemistry Unit 5 Alkyl and Ary. (n.d.). Rajdhani College. Retrieved from [Link]

  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. (n.d.). Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved from [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012, June 27). Master Organic Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2009). ResearchGate. Request PDF. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

  • 3-Chloro-2,6-difluorobenzoyl chloride Safety Data Sheet. (2019, January 29). Retrieved from [Link]

  • 3-chloro-2,6-difluorobenzoyl chloride (C7H2Cl2F2O). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-Fluorobenzyl Chloride: Properties, Synthesis, and Supplier Information. (n.d.). Retrieved from [Link]

  • From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • 3-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved from [Link]

  • 3-chloro-2-fluorobenzyl alcohol (C7H6ClFO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

A Comparative Guide to Catalysis in Reactions of 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of catalytic systems for two key reactions of the versatile intermediate, 3-Chloro-2,6-difluorobenzyl bromide: cyanation and etherification. As a crucial building block in the synthesis of pharmaceuticals and agrochemicals, the efficient and selective functionalization of this molecule is of paramount importance. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-supported protocols to inform catalyst selection and process optimization.

Introduction to the Reactivity of this compound

This compound is a highly reactive electrophile, primed for nucleophilic substitution reactions at the benzylic carbon. The presence of two fluorine atoms ortho to the benzylic position, along with a chlorine atom at the meta position, significantly influences its reactivity. These electron-withdrawing groups can affect the stability of reaction intermediates and the susceptibility of the aromatic ring to side reactions. The choice of catalyst is therefore critical in directing the reaction towards the desired product with high yield and selectivity, while minimizing the formation of impurities.

This guide will delve into a comparative study of various catalytic systems for the cyanation and etherification of this compound, providing a framework for rational catalyst selection in your synthetic endeavors.

Part 1: Comparative Study of Catalysts for the Cyanation of this compound

The introduction of a nitrile group onto the benzylic position of this compound yields 3-chloro-2,6-difluorobenzyl cyanide, a valuable precursor for carboxylic acids, amines, and various heterocyclic compounds. The primary challenge in this transformation is to achieve high nucleophilic substitution efficiency while avoiding side reactions such as hydrolysis of the cyanide and dehydrohalogenation. Three major catalytic systems are considered here: Phase-Transfer Catalysis (PTC), Palladium-Catalyzed Cyanation, and Nickel-Catalyzed Cyanation.

Phase-Transfer Catalysis (PTC) for Cyanation

Phase-Transfer Catalysis is a powerful and industrially scalable technique for reactions between reactants in immiscible phases.[1][2] In the cyanation of benzyl halides, a quaternary ammonium or phosphonium salt is typically used to transport the cyanide anion from an aqueous or solid phase into the organic phase where the benzyl bromide resides.[1]

Mechanism and Advantages: The PTC mechanism involves the formation of an ion pair between the lipophilic catalyst cation and the cyanide anion. This ion pair is soluble in the organic phase, allowing for a homogeneous reaction with the benzyl bromide.[1] The key advantages of PTC include:

  • High reaction rates and yields: By facilitating the transport of the nucleophile, PTC dramatically accelerates the reaction.[3]

  • Mild reaction conditions: Reactions can often be carried out at or near room temperature.

  • Use of inexpensive reagents: Aqueous solutions of sodium or potassium cyanide can be used.

  • Suppression of side reactions: The low concentration of the nucleophile in the organic phase at any given time can minimize side reactions.[3]

  • Simplified workup: The catalyst can often be removed by simple washing.

Causality in Experimental Choices: The choice of the phase-transfer catalyst, solvent, and base concentration are critical. Tetrabutylammonium bromide (TBAB) is a common and effective catalyst. The solvent should be non-polar to ensure phase separation, and the concentration of the aqueous cyanide solution needs to be optimized to balance reactivity and minimize hydrolysis.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering mild conditions and high functional group tolerance.[4] For cyanation, various palladium sources and ligands can be employed, with cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂) being preferred due to their lower toxicity compared to simple alkali metal cyanides.[4][5]

Mechanism and Advantages: The catalytic cycle typically involves oxidative addition of the benzyl bromide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to afford the benzyl cyanide and regenerate the Pd(0) catalyst. The advantages include:

  • Broad substrate scope: Effective for a wide range of aryl and benzyl halides.

  • Mild reaction conditions: Often proceeds at temperatures from room temperature to moderate heating.[6]

  • High functional group tolerance: Tolerates sensitive functional groups that might not be compatible with harsher methods.

Causality in Experimental Choices: The choice of ligand is crucial for the stability and activity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often used to promote oxidative addition and prevent catalyst deactivation. The choice of cyanide source and solvent system is also important for achieving optimal results.

Nickel-Catalyzed Cyanation

Nickel catalysis has emerged as a more sustainable and cost-effective alternative to palladium for many cross-coupling reactions, including cyanation.[7][8] Similar to palladium, nickel-based systems can utilize less toxic cyanide sources and often exhibit excellent reactivity.

Mechanism and Advantages: The mechanism of nickel-catalyzed cyanation is analogous to that of palladium, proceeding through a Ni(0)/Ni(II) catalytic cycle. The key advantages are:

  • Cost-effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • High reactivity: Nickel catalysts can often be more reactive than their palladium counterparts, sometimes allowing for lower catalyst loadings or milder reaction conditions.

  • Air-tolerance: Some modern nickel catalyst systems are designed to be air-tolerant, simplifying the experimental setup.

Causality in Experimental Choices: Ligand selection is also critical in nickel catalysis. The choice of reductant to generate the active Ni(0) species in situ is an important consideration. The solvent and cyanide source are chosen to ensure solubility and reactivity.

Comparative Data for Cyanation Catalysts

The following table summarizes the expected performance of the different catalytic systems for the cyanation of this compound, based on data for analogous benzyl halides.

Catalyst SystemTypical CatalystCyanide SourceSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesPotential Drawbacks
Phase-Transfer Catalysis Tetrabutylammonium Bromide (TBAB)NaCN or KCNToluene/Water25-502-6>90High yield, cost-effective, scalableUse of highly toxic alkali cyanides
Palladium-Catalyzed Pd₂(dba)₃ / XPhosK₄[Fe(CN)₆]Dioxane/Water80-1004-1280-95Mild conditions, high functional group toleranceCatalyst cost, potential for ligand screening
Nickel-Catalyzed NiCl₂ / PPh₃Zn(CN)₂DMA80-1206-1875-90Lower cost, high reactivityCan require inert atmosphere, potential for side reactions

Part 2: Comparative Study of Catalysts for the Etherification of this compound

The formation of an ether linkage by reacting this compound with an alcohol or phenol is a common and important transformation. The Williamson ether synthesis is the classical method for this reaction, and its efficiency can be significantly enhanced by the use of catalysts.[9]

Phase-Transfer Catalysis (PTC) for Etherification

Similar to cyanation, PTC is highly effective for Williamson ether synthesis, especially when using a solid base like potassium carbonate or a concentrated aqueous solution of a strong base.[10]

Mechanism and Advantages: The phase-transfer catalyst facilitates the transfer of the alkoxide or phenoxide anion, generated in the aqueous or solid phase, into the organic phase for reaction with the benzyl bromide. The advantages are analogous to those for PTC-mediated cyanation:

  • Excellent yields and reaction rates. [1]

  • Mild conditions and simple workup.

  • Avoidance of anhydrous solvents and expensive bases.

Causality in Experimental Choices: The choice of base is important. For phenols, a weaker base like potassium carbonate is often sufficient, while for less acidic alcohols, a stronger base like sodium hydroxide may be necessary. The catalyst and solvent are chosen to optimize the reaction rate and selectivity.

Conventional Williamson Ether Synthesis

The traditional Williamson ether synthesis involves the deprotonation of an alcohol or phenol with a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent, followed by the addition of the alkyl halide.[9]

Mechanism and Advantages: This is a direct Sₙ2 reaction between the alkoxide/phenoxide and the benzyl bromide. Its main advantages are:

  • Versatility: Applicable to a wide range of alcohols and phenols.

  • Predictable stereochemistry: Proceeds with inversion of configuration if the electrophile is chiral.

Causality in Experimental Choices: The use of a strong base like NaH necessitates an anhydrous solvent (e.g., DMF, THF) to prevent quenching of the base. The reaction temperature is often elevated to ensure a reasonable reaction rate.

Comparative Data for Etherification Catalysts

The following table compares the expected performance of PTC and conventional Williamson ether synthesis for the reaction of this compound with a representative phenol.

MethodCatalyst/BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesPotential Drawbacks
Phase-Transfer Catalysis TBAB / K₂CO₃Toluene/Water80-1004-8>90Simple, safe, scalable, high yieldMay require higher temperatures for less reactive substrates
Williamson Ether Synthesis NaHAnhydrous DMF25-606-1285-95Versatile, well-establishedRequires anhydrous conditions, use of hazardous NaH

Part 3: Experimental Protocols and Visualizations

Detailed Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed Cyanation of this compound

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 41.4 mmol), toluene (40 mL), and tetrabutylammonium bromide (TBAB, 0.67 g, 2.07 mmol).

  • In a separate beaker, dissolve sodium cyanide (2.43 g, 49.7 mmol) in water (20 mL).

  • Add the aqueous sodium cyanide solution to the flask.

  • Heat the reaction mixture to 50 °C and stir vigorously for 4 hours.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield 3-chloro-2,6-difluorobenzyl cyanide.

Protocol 2: Williamson Ether Synthesis of a 3-Chloro-2,6-difluorobenzyl Ether under Phase-Transfer Catalysis

  • To a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and a thermometer, add the desired phenol (1.0 eq), this compound (1.1 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add toluene as the solvent.

  • Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with toluene.

  • Combine the filtrate and washings, and wash with 1 M NaOH solution and then with water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Mechanism of Phase-Transfer Catalysis

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ QCN_org Q⁺ CN⁻ NaCN->QCN_org Ion Exchange QBr_aq Q⁺ Br⁻ RBr R-Br RCN R-CN QBr_org Q⁺ Br⁻ QCN_org->RBr Sₙ2 Reaction QBr_org->QBr_aq Catalyst Regeneration

Caption: Phase-Transfer Catalysis Mechanism.

Diagram 2: Experimental Workflow for PTC Cyanation

PTC_Workflow start Start reactants Combine: - this compound - Toluene - TBAB start->reactants add_NaCN Add Aqueous NaCN Solution reactants->add_NaCN react Heat and Stir (50°C, 4h) add_NaCN->react workup Cool and Separate Phases react->workup wash Wash Organic Layer workup->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end End Product purify->end

Caption: Workflow for PTC Cyanation.

Conclusion

The choice of catalyst for reactions involving this compound has a profound impact on the efficiency, selectivity, and practicality of the synthesis. For both cyanation and etherification, Phase-Transfer Catalysis stands out as a highly robust, scalable, and cost-effective method, making it particularly suitable for industrial applications. It offers excellent yields under mild conditions and simplifies the overall process.

Palladium and Nickel-catalyzed cyanations provide valuable alternatives, especially in a research and development setting where mild conditions and broad functional group tolerance are paramount. The lower cost of nickel makes it an increasingly attractive option for sustainable chemical production.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other functional groups in the molecule. This guide provides the foundational knowledge and practical protocols to make an informed decision and to further optimize the chosen catalytic system for the successful synthesis of this compound derivatives.

References

  • Chad's Prep. (2018, September 20). 13.3 Synthesis and Reactions of Ethers [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
  • Malek, A., & Ewies, A. A. (Year unavailable). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • Sharma, M. M. (Year unavailable). Phase Transfer Catalysis: Chemistry and Engineering.
  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 3(1).
  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • Taylor & Francis Online. (Date unavailable).
  • Halpern, M. (2005). Industrial Phase-Transfer Catalysis.
  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
  • Biscoe, M. R., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
  • ResearchGate. (2025, August 6).
  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis Using (S)-2-Bromooctane.
  • National Institutes of Health. (Date unavailable).
  • The Royal Society of Chemistry. (Date unavailable). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor.
  • PTC Communications, Inc. (Date unavailable).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 3-Acetylbenzyl Ethers via Williamson Ether Synthesis.
  • European Patent Office. (Date unavailable).
  • Nishihara, Y., et al. (2019). Nickel-Catalyzed Decarbonylative Cyanation of Acyl Chlorides. Organic Letters, 21(16), 6690-6694.
  • Obora, Y., & Satoh, Y. (Year unavailable). Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Advances.
  • Liu, Y., et al. (Date unavailable). General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. Semantic Scholar.
  • Google Patents. (Date unavailable).
  • ResearchGate. (2025, September 23). (PDF) Synthesis of 3-chloro-6-((4-(di-tert-butyl[18F]fluorosilyl)-benzyl)oxy).
  • ResearchGate. (2025, August 6). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study.
  • Google Patents. (Date unavailable). DD155166A1 - PROCESS FOR PREPARING 3-PHENYL-5-CHLORO-ANTHRANIL.

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A Comparative Guide to Validated Analytical Methods for 3-Chloro-2,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 3-Chloro-2,6-difluorobenzyl bromide, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the purity and concentration of such reagents are paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document will delve into the nuances of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering insights into method development, validation, and practical application.

The choice of an analytical method is not merely a procedural step but a foundational decision that impacts the reliability of all subsequent research and development. The methodologies presented herein are designed to be robust, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2) for analytical procedure validation.[1][2][3][4] These guidelines establish a framework for ensuring that an analytical method is fit for its intended purpose.[2][3]

Understanding the Analyte: this compound

This compound (CAS No. 261762-47-4) is a solid, halogenated aromatic compound. Its chemical structure presents specific analytical challenges, including its reactivity and potential for degradation. A thorough understanding of its properties is crucial for developing a selective and stable analytical method.

High-Performance Liquid Chromatography (HPLC): A Robust Approach

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds. For a non-volatile compound like this compound, a reversed-phase HPLC method with UV detection is a logical and effective choice.

The Rationale Behind the HPLC Method

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from polar impurities. The mobile phase, a gradient of acetonitrile and water, provides the necessary elution strength to achieve a sharp peak shape and a reasonable run time. UV detection at a wavelength where the analyte exhibits significant absorbance ensures high sensitivity.

Experimental Protocol: Reversed-Phase HPLC-UV

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water (HPLC grade).

  • Gradient Elution: A linear gradient is employed to ensure optimal separation.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: To be determined by UV scan of a standard solution (typically in the range of 210-280 nm for aromatic compounds).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in acetonitrile to achieve a concentration within the calibration range.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject into HPLC prep_standard->injection prep_sample Prepare Sample Solution prep_sample->injection separation Separation on C18 Column injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: HPLC analytical workflow for this compound.

Method Validation Parameters (Based on ICH Q2(R1))

A comprehensive validation of the HPLC method would involve assessing the following parameters:[4][6]

ParameterAcceptance Criteria (Illustrative)Rationale
Specificity The analyte peak should be well-resolved from impurities and degradation products. Peak purity should be confirmed.Ensures the method accurately measures only the intended analyte without interference.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.Demonstrates a direct proportional relationship between concentration and detector response.[6]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Confirms the closeness of the measured value to the true value.[6]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature).Indicates the method's reliability during normal usage.[1]

Gas Chromatography (GC): A Powerful Alternative

Gas chromatography is another highly effective technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a solid, a suitable solvent must be used for injection. GC can offer higher sensitivity, especially when coupled with a mass spectrometer (MS).

The Rationale Behind the GC Method

The choice of a capillary column with a non-polar stationary phase is appropriate for the analysis of this halogenated aromatic compound. A flame ionization detector (FID) is a robust and universally applicable detector for organic compounds. For higher specificity and sensitivity, a mass spectrometer (MS) can be used, which also provides structural information for impurity identification. The use of an internal standard can improve the precision of the method.

Experimental Protocol: Gas Chromatography (GC-FID/MS)

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: A temperature gradient is necessary for good separation. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature (FID): 300°C.

  • MS Parameters (if used): Electron ionization (EI) at 70 eV, with a suitable mass range scan.

  • Injection Volume: 1 µL.

2. Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar but chromatographically resolved compound) in a suitable solvent like chloroform or dichloromethane.

  • Standard Stock Solution: Accurately weigh the this compound reference standard and dissolve in the chosen solvent containing the internal standard to create a stock solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Preparation: Dissolve the sample in the solvent containing the internal standard to a concentration within the calibration range.

Visualizing the GC Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions with IS injection Inject into GC prep_standard->injection prep_sample Prepare Sample Solution with IS prep_sample->injection separation Separation in Capillary Column injection->separation detection FID or MS Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: GC analytical workflow for this compound.

Method Validation Parameters (Based on ICH Q2(R1))

The validation parameters for the GC method are similar to those for HPLC, with the acceptance criteria tailored to the specific performance of the GC system.

ParameterAcceptance Criteria (Illustrative)Rationale
Specificity The analyte peak is baseline resolved from the solvent, internal standard, and any impurities. Mass spectral data (if using MS) confirms peak identity.Ensures accurate measurement of the analyte without interference.[6]
Linearity Correlation coefficient (r²) ≥ 0.999 for the plot of peak area ratio (analyte/IS) vs. concentration ratio.Demonstrates a proportional relationship between the relative response and concentration.[6]
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Confirms the closeness of the measured value to the true value.[6]
Precision Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).Measures the variability of the method under the same and different operating conditions.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Robustness Method performance is unaffected by small, deliberate changes in parameters like injector temperature or carrier gas flow rate.Demonstrates the method's reliability in routine use.[1]

Comparative Analysis: HPLC vs. GC

FeatureHPLC-UVGC-FID/MS
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and semi-volatile compounds that are thermally stable.
Sample Preparation Generally simpler, involving dissolution in the mobile phase.May require more careful solvent selection to ensure volatility and compatibility with the injector.
Sensitivity Good, but can be limited by the analyte's UV absorbance.Generally higher, especially with an MS detector.
Specificity Good, based on retention time. Peak purity analysis with a DAD detector can enhance specificity.Excellent, especially with an MS detector which provides mass spectral data for positive identification.
Instrumentation Cost Moderate.Moderate to high (especially for GC-MS).
Throughput Can be high with modern UPLC systems.Generally comparable to HPLC.

Conclusion and Recommendations

Both HPLC and GC are powerful and reliable techniques for the analysis of this compound. The choice between the two will depend on the specific requirements of the analysis and the available instrumentation.

  • For routine quality control and purity assays, a validated reversed-phase HPLC-UV method is often the most practical and cost-effective choice. It is robust, easy to implement, and provides the necessary accuracy and precision for most applications.

  • When higher sensitivity is required, or for the identification and quantification of trace-level impurities, a GC-MS method is superior. The mass spectral data provides an additional layer of confirmation and is invaluable for structural elucidation of unknown peaks.

Ultimately, the development and validation of any analytical method must be a rigorous process, guided by a thorough understanding of the analyte, the chosen technique, and the principles of scientific integrity. The information presented in this guide serves as a solid foundation for establishing a scientifically sound and defensible analytical method for this compound.

References

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Royal Society of Chemistry. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

Sources

Safety Operating Guide

Navigating the Disposal of 3-Chloro-2,6-difluorobenzyl Bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, the synthesis of novel compounds is a daily endeavor. With this innovation comes the critical responsibility of proper chemical waste management. This guide provides a detailed protocol for the safe and compliant disposal of 3-Chloro-2,6-difluorobenzyl bromide, a halogenated organic compound. Adherence to these procedures is paramount for ensuring laboratory safety and environmental protection.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the chemical's properties is essential. This compound (C₇H₄BrClF₂) is a corrosive and toxic substance.[1][2] It is classified as a lachrymator, meaning it can cause severe irritation to the eyes and respiratory tract.[3][4]

Key Hazards:

  • Corrosive: Causes severe skin and eye burns.[5][6]

  • Toxic: Harmful if inhaled, swallowed, or in contact with skin.[1]

  • Lachrymator: A substance that irritates the eyes and causes tears.[3][4]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment.[7][8]

A comprehensive review of the Safety Data Sheet (SDS) is mandatory before working with this compound.[1][2][5][6][9][10]

Immediate Safety and Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure. All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation risk.[7][9]

Mandatory PPE:

  • Eye Protection: Chemical safety goggles and a face shield.[1][7]

  • Hand Protection: Nitrile gloves.[7] Always check the glove manufacturer's chemical resistance guide.

  • Body Protection: A lab coat and closed-toe shoes are required.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large.

  • Ventilate: Ensure the chemical fume hood is operating correctly to contain vapors.

  • Contain: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the liquid.[9] Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbent material into a suitable, labeled, and closed container for disposal as hazardous waste.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Disposal Pathway: A Step-by-Step Guide

The disposal of this compound must follow federal, state, and local regulations for hazardous waste.[11][12] Never dispose of this chemical down the drain or in regular trash.[7][13]

Waste Segregation: The First Critical Step

Proper segregation is fundamental to safe and compliant chemical waste management.[14] As a halogenated organic compound, this compound must be collected in a dedicated "Halogenated Organic Waste" container.[7][15]

Why Segregation Matters:

  • Prevents Dangerous Reactions: Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases.[14]

  • Ensures Proper Treatment: Different categories of chemical waste require specific disposal methods, such as incineration for halogenated organics.[15]

  • Reduces Disposal Costs: Commingling non-halogenated solvents with halogenated ones increases the volume of the more expensive waste stream to treat.[8]

Waste Container Selection and Labeling

The choice of waste container is critical to prevent leaks and reactions.

  • Container Material: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.[11][16] Metal containers are not recommended as halogenated solvents can degrade and produce acids that corrode metal.[17]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[16] All constituents of a mixture, including solvents, must be listed with their approximate percentages.[15][16]

Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific location within the laboratory, such as a secondary containment tray within a fume hood, as a Satellite Accumulation Area (SAA) for hazardous waste.[12][16]

SAA Requirements:

  • Location: Must be at or near the point of generation and under the control of the operator.[16]

  • Container Management: Keep waste containers tightly closed except when adding waste.[12][13]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[12]

Arranging for Final Disposal

Once the waste container is full, or if the experiment is complete, arrange for its removal by your institution's EHS department or a licensed hazardous waste contractor.[14] They will ensure the waste is transported and disposed of in accordance with all regulatory requirements.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Full PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_gen Generate Waste (e.g., residual chemical, contaminated items) fume_hood->waste_gen is_spill Spill Occurs? waste_gen->is_spill segregate Segregate as Halogenated Organic Waste is_spill->segregate No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes container Select Compatible Container (HDPE or Glass) segregate->container spill_protocol->segregate label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - All Constituents & % container->label_container saa Store in Designated SAA (Secondary Containment, Closed Lid) label_container->saa is_full Container Full? saa->is_full continue_use Continue Accumulating Waste is_full->continue_use No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes continue_use->saa end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Quantitative Data Summary

ParameterValue/InformationSource
Molecular Formula C₇H₄BrClF₂[18]
Molecular Weight 241.46 g/mol [18]
Primary Hazard Class Corrosive, Toxic[1][2]
Waste Category Halogenated Organic Waste[7][15]
SAA Max Volume 55 gallons[12]

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding its hazards, utilizing appropriate PPE, and adhering to a strict protocol of segregation, containment, and compliant disposal, researchers can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific waste management guidelines and EHS department for any procedural questions.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem.
  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • American Chemical Society.
  • Braun Research Group.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Bucknell University.
  • Temple University.
  • University of Washington Environmental Health & Safety.
  • Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (2024, March 31). Safety Data Sheet: this compound.
  • Fisher Scientific.
  • Thermo Fisher Scientific. (2009, September 26).
  • TCI Chemicals. (2025, May 9). Safety Data Sheet: 3-Chloro-2-fluorobenzyl Bromide.
  • Fisher Scientific. (2024, March 18).
  • Santa Cruz Biotechnology. This compound | CAS 261762-47-4.
  • PubChem. Benzyl Bromide | C7H7Br | CID 7498.
  • Inchem.org. ICSC 1225 - BENZYL BROMIDE.

Sources

Personal protective equipment for handling 3-Chloro-2,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery and development, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-2,6-difluorobenzyl bromide (CAS 261762-47-4), a compound that, like many halogenated benzyl bromides, demands rigorous adherence to safety protocols due to its hazardous properties. As your partner in laboratory safety, we go beyond supplying a product to ensure you have the critical knowledge to manage this chemical with confidence and precision.

Understanding the Inherent Risks

This compound is classified as a hazardous chemical, primarily due to its corrosive nature and its potential to cause severe skin burns and serious eye damage.[1] Like its structural relative, benzyl bromide, it is a lachrymator, meaning it can cause intense irritation and tearing of the eyes upon exposure.[1][2][3][4] Inhalation may lead to respiratory irritation, and skin contact can result in chemical burns.[1][5][6] The toxicity of halogenated benzyl bromides underscores the necessity of a comprehensive personal protective equipment (PPE) strategy to mitigate these risks effectively.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's specific hazards.

PPE CategorySpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. The lachrymatory and corrosive properties of this compound necessitate a complete seal around the eyes and protection for the entire face from splashes.[1][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Given the severe skin corrosive nature of this chemical, appropriate gloves are your first line of defense. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound. Double gloving is recommended for enhanced protection.[5][8][9]
Body Protection A flame-resistant laboratory coat, supplemented with a chemically resistant apron.A standard lab coat may not offer sufficient protection against significant spills of this corrosive material. An apron provides an additional barrier. Ensure all protective clothing is fully fastened.[5]
Respiratory Protection Work exclusively within a certified chemical fume hood.Due to the risk of respiratory irritation, all handling of this compound must be performed in a well-ventilated area, with a chemical fume hood being the standard.[5][10] For non-routine operations or potential for higher exposure, a respirator may be necessary.
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from potential spills.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe experimental environment.

Preparation and Weighing
  • Fume Hood Verification : Before commencing any work, ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Don PPE : Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Weighing the Compound : Carefully weigh the desired amount of this compound in a disposable weigh boat or directly into the reaction vessel within the fume hood. Avoid creating dust.

Dissolution and Reaction Setup
  • Solvent Addition : Slowly add the desired solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.

  • Secure Glassware : Ensure all glassware is securely clamped and that any connections are properly sealed.

  • Reaction Monitoring : Monitor the reaction from outside the fume hood as much as possible.

The following diagram illustrates the logical flow of operations for safely handling this compound.

Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.

Disposal Plan: Managing a Hazardous Waste Stream

Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.

  • Waste Segregation : All materials contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous waste.[7]

  • Halogenated Organic Waste : This compound is a halogenated organic waste and should be collected in a designated, properly labeled, and sealed container.[11][12][13][14] Do not mix with non-halogenated waste streams.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[12]

  • Consult Local Regulations : Always adhere to your institution's and local environmental regulations for the final disposal of chemical waste.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and correct action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][15]
Inhalation Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][15]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][16]
Small Spill (in fume hood) Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[5] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.
Large Spill Evacuate the immediate area and alert laboratory personnel and safety officers. Do not attempt to clean up a large spill without specialized training and equipment.[5]

This guide is intended to provide a foundational framework for the safe handling of this compound. It is imperative that all laboratory personnel receive comprehensive, hands-on training and are familiar with their institution's specific safety protocols before working with this or any hazardous chemical.

References

  • New Jersey Department of Health. (n.d.). BENZYL BROMIDE HAZARD SUMMARY. NJ.gov. [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • University of Bologna. (n.d.). GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. [Link]

  • Sciencemadness.org. (2014, July 22). Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice!. [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]

  • Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES. [Link]

  • SHIELD Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. [Link]

  • Haz-Map. (n.d.). Benzyl bromide - Hazardous Agents. [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. [Link]

  • East Carolina University. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Office of Environmental Health and Safety. [Link]

  • PubChem. (n.d.). Benzyl Bromide. [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-2,6-difluorobenzyl bromide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.